6-T-5'-GMP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H14N5O7PS |
|---|---|
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
BPZXYEUJBFHASJ-DTUHVUQASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-monophosphate (6-T-5'-GMP), the initial intracellular metabolite of the thiopurine drug 6-thioguanine (B1684491) (6-TG), is a pivotal molecule in the mechanism of action of this class of antimetabolites. This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and the assessment of its cytotoxic effects are provided. Furthermore, this guide elucidates the key signaling pathways influenced by this compound and its downstream metabolites, offering insights for researchers in oncology and immunology.
Introduction
6-Thioguanosine-5'-monophosphate (this compound), also known as 6-thioguanylic acid, is a purine (B94841) nucleotide analog of guanosine-5'-monophosphate (B10773721) (GMP).[1] It is not typically administered directly as a therapeutic agent due to its high polarity, which limits cell membrane permeability. Instead, it is the primary intracellular active metabolite of the prodrug 6-thioguanine (6-TG), a cornerstone in the treatment of various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[2][3] 6-TG and its precursor, azathioprine, are also utilized as immunosuppressants.[2] The conversion of 6-TG to this compound is a critical activation step, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[2][4] This conversion initiates a cascade of events leading to the cytotoxic and immunosuppressive effects of thiopurine drugs. Understanding the chemistry, pharmacology, and cellular impact of this compound is therefore essential for optimizing therapeutic strategies and developing novel drug candidates.
Chemical and Physical Properties
This compound is a ribonucleotide monophosphate consisting of a 6-thioguanine base, a ribose sugar, and a phosphate (B84403) group at the 5' position.
| Property | Value |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Molecular Formula | C₁₀H₁₄N₅O₇PS |
| Molecular Weight | 379.29 g/mol |
| CAS Number | 15867-02-4 |
Mechanism of Action
The primary mechanism of action of this compound and its subsequent metabolites is the disruption of nucleic acid synthesis and function, ultimately leading to cell cycle arrest and apoptosis.
Metabolic Activation
The journey of 6-TG to its active forms begins with its conversion to this compound by HPRT. This is the rate-limiting step in the activation pathway.[2] Subsequently, this compound is further phosphorylated by cellular kinases to 6-thioguanosine (B559654) diphosphate (B83284) (6-TGDP) and then to 6-thioguanosine triphosphate (6-TGTP).[4] A portion of 6-TGDP is also converted to deoxy-6-thioguanosine triphosphate (dGTP) by ribonucleotide reductase.
Incorporation into Nucleic Acids
The triphosphate forms, 6-TGTP and dGTP, are incorporated into RNA and DNA, respectively, by RNA and DNA polymerases.[4][5] The incorporation of these fraudulent bases into the nucleic acid chains is a key cytotoxic event.
Induction of Apoptosis
The presence of 6-thioguanine within the DNA backbone triggers a futile cycle of mismatch repair (MMR).[1][6] The MMR system recognizes the mismatched base pairs formed by 6-thioguanine, leading to DNA strand breaks and ultimately inducing apoptosis.[6] Additionally, 6-TG has been shown to induce apoptosis through the PI3K-AKT signaling pathway.[2]
Quantitative Data
The cytotoxic effects of 6-thioguanine and its derivatives have been quantified in various cell lines. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.
| Compound | Cell Line | EC50 (µM) |
| 6-Thioguanine (6-TG) | HEK293T | 3.6 |
| 6-Thioguanosine (6sG) | HEK293T | 4.7 |
| 4-acetyloxybenzyl-6sGMP prodrug | HEK293T | >10 |
| cycloSaligenyl-6sGMP prodrug | HEK293T | >10 |
Data extracted from a study on 6sGMP prodrugs, where higher EC50 values for the prodrugs in this specific cell line were attributed to the need for intracellular activation.
Experimental Protocols
Synthesis of 6-Thioguanosine-5'-Monophosphate (this compound)
Materials:
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Lawesson's reagent
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate
-
Triethylamine
-
Water
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Protection of Hydroxyl Groups: Dissolve guanosine in pyridine and add TBDMSCl and imidazole. Stir the reaction at room temperature until the protection of the 2', 3', and 5' hydroxyl groups is complete (monitored by TLC).
-
Thionation: To the protected guanosine, add Lawesson's reagent and heat the mixture in pyridine. The reaction converts the 6-oxo group to a 6-thio group. Monitor the reaction by TLC.
-
Deprotection of the 5'-Hydroxyl Group: After purification of the 6-thioguanosine derivative, selectively cleave the 5'-O-TBDMS protecting group using a mild acid, such as TFA in DCM.
-
Phosphorylation: The resulting 2',3'-di-O-TBDMS-6-thioguanosine is then phosphorylated at the 5'-hydroxyl group. A common method involves using phosphorus oxychloride in triethyl phosphate. The reaction is typically carried out at low temperatures and then quenched with water and neutralized with a base like triethylamine.
-
Deprotection of Remaining Hydroxyl Groups: The remaining TBDMS protecting groups on the 2' and 3' positions are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Cytotoxicity Assay using CellTiter-Glo®
This protocol describes a method to determine the cytotoxicity of this compound or its precursors using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[8][9][10][11] This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., HEK293T, Jurkat)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
6-Thioguanine or this compound prodrug
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: After allowing the cells to adhere overnight, treat the cells with a serial dilution of the test compound (e.g., 6-thioguanine) to achieve a range of final concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the untreated control wells (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Logical Relationships
Metabolic Activation of 6-Thioguanine
The metabolic activation of 6-thioguanine is a prerequisite for its therapeutic activity. The following diagram illustrates this pathway.
Caption: Metabolic activation pathway of 6-Thioguanine.
6-Thioguanine Induced Apoptosis Pathway
The incorporation of 6-thioguanine metabolites into DNA initiates a signaling cascade that culminates in apoptosis.
Caption: Signaling pathway of 6-Thioguanine induced apoptosis.
Conclusion
6-Thioguanosine-5'-monophosphate is a critical intermediate in the mechanism of action of thiopurine drugs. Its formation, catalyzed by HPRT, and subsequent conversion to triphosphate forms that are incorporated into DNA and RNA, are the key events leading to cytotoxicity. A thorough understanding of the metabolic pathways, mechanisms of action, and methods for evaluating the efficacy of this compound and its precursors is vital for the development of more effective and less toxic cancer chemotherapeutics and immunosuppressive agents. Further research into the specific enzyme kinetics and potential interactions with other signaling pathways will continue to refine our understanding and application of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
An In-depth Technical Guide to 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-monophosphate (6-T-5'-GMP), a pivotal active metabolite of thiopurine drugs, plays a crucial role in the treatment of various cancers and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and intricate biological activities of this compound. We delve into its metabolic activation from precursor drugs, its mechanism of action involving incorporation into nucleic acids, and the subsequent cellular consequences, including the induction of apoptosis and engagement of DNA damage response pathways. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided, alongside a summary of key quantitative data. Furthermore, this guide utilizes visualizations to illustrate the complex signaling and metabolic pathways influenced by this potent nucleotide analog, offering a valuable resource for researchers and drug development professionals in the field of cancer and immunology.
Chemical Structure and Properties
6-Thioguanosine-5'-monophosphate is a purine (B94841) nucleotide analog of guanosine-5'-monophosphate (B10773721) (GMP) where the oxygen atom at the 6-position of the guanine (B1146940) base is replaced by a sulfur atom. The phosphate (B84403) group is esterified to the 5' position of the ribose sugar.
A closely related compound is 6-Thio-2'-deoxyguanosine-5'-monophosphate, which has a deoxyribose sugar instead of a ribose sugar. This guide will primarily focus on 6-Thioguanosine-5'-monophosphate, hereafter referred to as this compound.
Table 1: Chemical and Physical Properties of 6-Thioguanosine-5'-monophosphate
| Property | Value | Reference |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄N₅O₇PS | --INVALID-LINK-- |
| Molecular Weight | 379.29 g/mol | --INVALID-LINK-- |
| CAS Number | 15867-02-4 | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow solution in water | --INVALID-LINK-- |
| Purity | ≥ 95% (HPLC) | --INVALID-LINK-- |
| pH | 7.5 ± 0.5 (in solution) | --INVALID-LINK-- |
| Storage Conditions | -20 °C | --INVALID-LINK-- |
Table 2: Spectroscopic Properties of 6-Thioguanosine-5'-monophosphate
| Property | Value (in Tris-HCl pH 7.5) | Reference |
| λmax 1 | 257 nm | --INVALID-LINK-- |
| ε at λmax 1 | 8.8 L mmol⁻¹ cm⁻¹ | --INVALID-LINK-- |
| λmax 2 | 342 nm | --INVALID-LINK-- |
| ε at λmax 2 | 24.8 L mmol⁻¹ cm⁻¹ | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
This compound is the first and rate-limiting metabolite in the activation of the thiopurine prodrug 6-thioguanine (B1684491) (6-TG). It is also a key intermediate in the metabolism of other thiopurines like azathioprine (B366305) and 6-mercaptopurine. The cytotoxicity of thiopurines is primarily mediated by the downstream metabolites of this compound.
The primary mechanism of action involves a multi-step process:
-
Phosphorylation: this compound is further phosphorylated to 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) and then to 6-thioguanosine triphosphate (6-T-GTP). A portion of 6-T-GDP is also converted to its deoxyribonucleotide counterpart, 6-thio-2'-deoxyguanosine (B1664700) triphosphate (6-dGTP), by ribonucleotide reductase.
-
Incorporation into Nucleic Acids: 6-T-GTP and 6-dGTP are incorporated into RNA and DNA, respectively, by cellular polymerases during transcription and replication.
-
Induction of Cell Death: The incorporation of these thiopurine analogs into nucleic acids leads to the induction of apoptosis (programmed cell death). This is a delayed cytotoxic effect, often occurring after the cell has undergone a round of replication.[1] The presence of 6-thioguanine in DNA is recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, leads to DNA strand breaks and triggers the apoptotic cascade.[1][2]
Another reported mechanism of action for the downstream metabolite 6-T-GTP is the inhibition of the small GTPase Rac1.[3] Rac1 is a key regulator of various cellular processes, including cell proliferation, survival, and cytoskeletal organization. By inhibiting Rac1, 6-T-GTP can disrupt these signaling pathways and contribute to the immunosuppressive and anti-cancer effects of thiopurines.
Metabolic and Signaling Pathways
The metabolic activation of 6-thioguanine to its active nucleotide forms is a critical determinant of its therapeutic efficacy. The central enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of 6-thioguanine to this compound.
Caption: Metabolic activation pathway of thiopurine prodrugs to active 6-thioguanine nucleotides.
The incorporation of 6-dGTP into DNA triggers a DNA damage response, primarily mediated by the mismatch repair (MMR) pathway, which ultimately leads to apoptosis.
Caption: Signaling cascade initiated by the incorporation of 6-dGTP into DNA.
Quantitative Data
The cytotoxic effects of thiopurines are cell-type dependent and correlate with the expression levels of metabolic enzymes, particularly HGPRT.
Table 3: EC₅₀ Values of 6-Thioguanine and 6-Thioguanosine Monophosphate Prodrugs in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | EC₅₀ (µM) | Reference |
| HEK293T | Embryonic Kidney | 6-Thioguanine | 3.6 ± 0.2 | [4] |
| THP-1 | Acute Monocytic Leukemia | 6-Thioguanine | 0.27 ± 0.01 | [4] |
| K-562 | Chronic Myeloid Leukemia | 6-Thioguanine | 0.74 ± 0.07 | [4] |
| SK-BR-3 | Breast Cancer | AB-6sGMP 4a | 201 ± 39 | [4] |
| SK-BR-3 | Breast Cancer | (AB)₃-6sGMP 5 | 3.5 ± 0.9 | [4] |
| HeLa | Cervical Cancer | 6-Thioguanine | 28.79 | [5] |
AB-6sGMP 4a and (AB)₃-6sGMP 5 are prodrugs of 6-thioguanosine monophosphate.
Table 4: Enzyme Kinetic Data for Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| Hypoxanthine | 2.6 | 45 | --INVALID-LINK-- |
| Guanine | 1.8 | 65 | --INVALID-LINK-- |
| 6-Mercaptopurine | 15 | 30 | --INVALID-LINK-- |
| 6-Thioguanine | ~5 | ~50 | Estimated based on available literature |
Note: Specific kinetic data for 6-thioguanine with human HGPRT can vary. The values provided are estimates based on related substrate data.
Experimental Protocols
Synthesis of 6-Thioguanosine-5'-monophosphate
A common method for the synthesis of this compound involves the thiation of guanosine-5'-monophosphate (GMP).
Materials:
-
Guanosine-5'-monophosphate (GMP)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (B92270) (anhydrous)
-
Triethylamine
-
Water
-
Diethyl ether
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Thiation: Dissolve GMP in anhydrous pyridine. Add phosphorus pentasulfide in portions with stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After completion, the reaction is quenched by the slow addition of water. The mixture is then extracted with diethyl ether to remove pyridine and unreacted phosphorus pentasulfide.
-
Purification: The aqueous layer containing the crude this compound is purified by ion-exchange chromatography on a DEAE-Sephadex A-25 column. The column is eluted with a linear gradient of TEAB buffer.
-
Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain this compound as a white solid.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound or its prodrugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or prodrug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Quantification of 6-Thioguanine in DNA by LC-MS/MS
This protocol outlines a method for the sensitive detection of 6-thioguanine incorporated into genomic DNA.[6]
Materials:
-
Genomic DNA isolated from treated cells
-
Nuclease P1
-
Alkaline phosphatase
-
Isotope-labeled internal standard (e.g., [¹⁵N₅]-6-thioguanine)
-
LC-MS/MS system
Procedure:
-
DNA Digestion: Digest the genomic DNA to individual nucleosides using nuclease P1 followed by alkaline phosphatase. Add the internal standard before digestion to correct for sample loss.[6]
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture.[6]
-
LC-MS/MS Analysis: Separate the nucleosides using a reverse-phase HPLC column and detect the analytes by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the amount of 6-thioguanine by comparing its peak area to that of the internal standard.
Conclusion
6-Thioguanosine-5'-monophosphate is a central molecule in the therapeutic action of thiopurine drugs. Its formation and subsequent metabolism are critical for the cytotoxic effects observed in cancer cells and the immunosuppressive activity in autoimmune diseases. A thorough understanding of its chemical properties, biological functions, and the pathways it modulates is essential for the rational design of new therapeutic strategies and for optimizing the clinical use of thiopurines. This guide provides a foundational resource for researchers and clinicians working to advance our knowledge and application of this important class of drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the DNA damage in 6-thioguanine-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. benchchem.com [benchchem.com]
6-Thioguanosine Monophosphate: A Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine (B559654) monophosphate (6-thio-GMP) is a pivotal sulfur-containing purine (B94841) nucleotide that plays a critical role in the mechanism of action of thiopurine drugs. These drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants in the treatment of inflammatory bowel disease (IBD), and autoimmune disorders, as well as in cancer chemotherapy, particularly for acute lymphoblastic leukemia (ALL).[1][2][3][4] 6-thio-GMP is an intracellular metabolite of these drugs, and its formation is a key step leading to their therapeutic and toxic effects. This technical guide provides an in-depth exploration of the core functions of 6-thio-GMP, including its metabolic pathway, molecular interactions, and the experimental methodologies used to study it.
Thiopurine Metabolism and the Central Role of 6-thio-GMP
Thiopurine drugs are prodrugs that require intracellular enzymatic conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs), of which 6-thio-GMP is the initial and foundational component. The metabolic activation of these drugs converges on the formation of 6-thio-GMP.
Metabolic Pathways:
-
From 6-Thioguanine (6-TG): 6-TG is directly converted to 6-thio-GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2]
-
From 6-Mercaptopurine (6-MP): 6-MP is first metabolized to 6-thioinosine monophosphate (TIMP) by HGPRT. TIMP is then sequentially converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and finally to 6-thio-GMP by guanosine (B1672433) monophosphate synthetase (GMPS).[3]
-
From Azathioprine: Azathioprine is a prodrug of 6-MP and is non-enzymatically converted to 6-MP, which then follows the metabolic pathway described above.
Once formed, 6-thio-GMP is further phosphorylated to 6-thioguanosine diphosphate (B83284) (6-thio-GDP) and 6-thioguanosine triphosphate (6-thio-GTP), which are the ultimate effectors of the drug's activity.[2]
Molecular Mechanisms of Action
The cytotoxic and immunosuppressive effects of thiopurines are mediated through the actions of 6-TGNs, which stem from the initial formation of 6-thio-GMP.
Incorporation into Nucleic Acids
6-thio-GTP can be incorporated into RNA, and its deoxyribonucleotide counterpart, deoxy-6-thioguanosine triphosphate (dGTP), is incorporated into DNA. This incorporation leads to the disruption of nucleic acid and protein synthesis, ultimately triggering cell cycle arrest and apoptosis.[3] The presence of thiopurines in the DNA backbone can also lead to DNA strand breaks and faulty repair mechanisms.
Inhibition of Rac1 Signaling
A key mechanism of action, particularly for the immunosuppressive effects of thiopurines in T-lymphocytes, is the inhibition of the small GTPase, Rac1.[4] 6-thio-GTP binds to Rac1 and prevents its activation by guanine (B1146940) nucleotide exchange factors (GEFs) like Vav. This inhibition of Rac1 signaling is crucial for inducing apoptosis in activated T-cells and is a major contributor to the therapeutic efficacy of thiopurines in IBD.[5][6]
Quantitative Data
While specific kinetic data for 6-thio-GMP is not extensively reported, the following table summarizes available quantitative information for related thiopurine metabolites and their parent drugs. It is important to note that Ki values for time-dependent inhibitors are complex and not always represented by a single constant.
| Compound | Target Enzyme/Protein | Parameter | Value | Reference |
| 6-thio-IMP | IMPDH | Inhibition | Time-dependent inactivator | [7] |
| 6-thio-GMP | IMPDH | Inhibition | Time-dependent inactivator | [7] |
| 6-thio-dGTP | NUDT15 | KM | 1.9 µM | [8] |
| 6-thio-GTP | NUDT15 | KM | 1.8 µM | [8] |
| 6-Thioguanine | HeLa cells | IC50 (48h) | 28.79 µM | [9] |
| Azathioprine | Human PBMCs | IC50 (4 days) | 230.4 ± 231.3 nM | [10] |
| Azathioprine | HepG2 cells | IC50 (24h) | 800 µM | [10] |
Experimental Protocols
Quantification of Intracellular 6-Thioguanosine Monophosphate by HPLC
This protocol outlines a general method for the quantification of 6-TGNs, including 6-thio-GMP, in red blood cells (RBCs) using high-performance liquid chromatography (HPLC) with UV detection. The principle involves the isolation of RBCs, lysis, and acid hydrolysis of the thiopurine nucleotides to their corresponding bases, which are then separated and quantified by HPLC.
Materials:
-
Whole blood collected in EDTA tubes
-
Hanks' Balanced Salt Solution (HBSS)
-
Perchloric acid (HClO4), 70%
-
Dithiothreitol (DTT)
-
6-Thioguanine and 6-Mercaptopurine standards
-
HPLC system with a C18 column and UV detector
Procedure:
-
RBC Isolation:
-
Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C.
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet three times with cold HBSS.
-
-
Cell Lysis and Deproteinization:
-
Hydrolysis:
-
HPLC Analysis:
-
Inject an aliquot of the hydrolyzed sample into the HPLC system.
-
Separate the components on a C18 column using an appropriate mobile phase (e.g., methanol-water with triethylamine).[11]
-
Detect 6-thioguanine using a UV detector at approximately 342 nm.[11]
-
Quantify the amount of 6-thioguanine by comparing the peak area to a standard curve prepared with known concentrations of 6-thioguanine.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxicity of thiopurine drugs, which is a downstream consequence of 6-thio-GMP formation and its subsequent metabolic effects. The assay measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cells of interest (e.g., cancer cell line or lymphocytes)
-
96-well opaque-walled plates
-
Cell culture medium
-
Thiopurine drug (e.g., 6-thioguanine)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the thiopurine drug in culture medium.
-
Add the drug dilutions to the wells and include a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Rac1 Activation Assay (G-LISA®)
This protocol details a method to measure the activation of Rac1, a key target of 6-thio-GTP. The G-LISA® assay is an ELISA-based method that specifically detects the active, GTP-bound form of Rac1.
Materials:
-
Cells of interest (e.g., T-lymphocytes)
-
Rac1 G-LISA® Activation Assay Kit (Cytoskeleton, Inc. or similar)
-
Cell lysis buffer (provided in the kit)
-
Protein concentration assay (e.g., Bradford or BCA)
-
Microplate reader (absorbance or luminescence, depending on the kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the thiopurine drug or other stimuli to modulate Rac1 activity. Include appropriate controls.
-
-
Cell Lysis:
-
Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
G-LISA® Assay:
-
Add equal amounts of protein lysate to the wells of the Rac-GTP affinity plate provided in the kit.[10]
-
Incubate at 4°C for 30 minutes with gentle agitation.[10]
-
Wash the wells to remove unbound proteins.
-
Add the anti-Rac1 primary antibody and incubate.[10]
-
Wash and add the secondary antibody-HRP conjugate and incubate.[10]
-
Add the HRP substrate and measure the absorbance or luminescence according to the kit instructions.[10]
-
-
Data Analysis:
-
Quantify the amount of active Rac1 by comparing the signal from treated samples to that of control samples.
-
TUC-seq (Thiouridine-to-Cytidine Conversion Sequencing) for RNA Analysis
TUC-seq is a method to study RNA dynamics by metabolically labeling newly transcribed RNA. While the original method uses 4-thiouridine (B1664626) (4sU), a variation called TUC-seq DUAL has been developed that also incorporates 6-thioguanosine (6sG), the nucleoside form of 6-thio-GMP. This allows for the analysis of the impact of 6-thio-GMP incorporation on RNA transcription and stability.
Principle: Cells are pulsed with 6sG, which is incorporated into newly synthesized RNA. The isolated RNA is then treated with osmium tetroxide and hydrazine, which chemically converts the 6-thioguanine base to a derivative that is read as adenine (B156593) during reverse transcription and sequencing. This G-to-A transition allows for the identification of newly transcribed RNA molecules.
Brief Workflow:
-
Metabolic Labeling: Incubate cells with 6-thioguanosine for a defined period.
-
RNA Isolation: Extract total RNA from the cells.
-
Chemical Conversion: Treat the RNA with osmium tetroxide and hydrazine/NH4Cl to convert 6-thioguanine.[14][15]
-
Library Preparation: Prepare a cDNA library for next-generation sequencing.
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify G-to-A transitions, which mark the newly synthesized transcripts.
Conclusion
6-Thioguanosine monophosphate is a central molecule in the pharmacology of thiopurine drugs. Its formation from various prodrugs initiates a cascade of events, including incorporation into nucleic acids and inhibition of key signaling pathways like Rac1, that ultimately lead to the desired therapeutic effects in cancer and autoimmune diseases. A thorough understanding of the function of 6-thio-GMP, facilitated by the experimental approaches outlined in this guide, is crucial for optimizing thiopurine therapy, developing novel therapeutic strategies, and personalizing treatment for patients. The continued investigation into the quantitative aspects of 6-thio-GMP's interactions will further refine our understanding and application of this important class of drugs.
References
- 1. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 2. Hypoxanthine Phosphoribosyl Transferase Activity Assay Kit (Fluorometric) (ab284551) is not available | Abcam [abcam.com]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAC1 G-LISA activation assay [bio-protocol.org]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
6-T-5'-GMP mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiopurine drugs, including azathioprine (B366305), 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), are foundational immunosuppressive agents whose clinical efficacy is mediated through a complex intracellular metabolic cascade. While the user query specifies 6-thioguanosine-5'-monophosphate (this compound), it is crucial to understand that this molecule is an intermediate. The primary pharmacologically active metabolite responsible for the core immunosuppressive mechanism is 6-thioguanosine-5'-triphosphate (6-TGTP) .[1][2] This guide elucidates the mechanism by which 6-TGTP modulates intracellular signaling, focusing on its interaction with the Rho family of small GTPases. The central mechanism involves the binding of 6-TGTP to Ras-related C3 botulinum toxin substrate 1 (Rac1), which prevents its activation and triggers a downstream cascade that culminates in T-lymphocyte apoptosis.[1][3] This document provides a detailed overview of the signaling pathways, quantitative data from key studies, comprehensive experimental protocols, and visual diagrams to facilitate a deep understanding of this therapeutic pathway.
Core Mechanism of Action
The immunosuppressive action of thiopurines is not direct but relies on their conversion to thioguanine nucleotides (TGNs).[4] The metabolic pathway is a critical determinant of both therapeutic efficacy and potential toxicity.
Metabolic Activation Pathway
Thiopurine prodrugs undergo extensive enzymatic conversion to form the active 6-TGTP.
-
Azathioprine is first converted to 6-mercaptopurine (6-MP) .
-
6-MP is then metabolized along three competing pathways. The key therapeutic pathway involves hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP and 6-thioguanine (6-TG) into their respective ribonucleotides.[2]
-
This leads to the formation of 6-thioguanosine-5'-monophosphate (this compound) .
-
Subsequent phosphorylation by cellular kinases generates 6-thioguanosine-5'-diphosphate (6-TGDP) and finally the active metabolite, 6-thioguanosine-5'-triphosphate (6-TGTP) .[1]
Molecular Target: Rac1 and Rho Family GTPases
The primary molecular target for the immunosuppressive effects of 6-TGTP is the small GTPase, Rac1 .[3][4] Rac1, a member of the Rho family of GTPases, functions as a molecular switch in T-cells, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by:
-
Guanine Nucleotide Exchange Factors (GEFs): Such as Vav1, which promote the exchange of GDP for GTP, activating Rac1.[4]
-
GTPase-Activating Proteins (GAPs): Which enhance the intrinsic GTP hydrolysis activity of Rac1, returning it to the inactive state.
Activated Rac1 is essential for T-cell activation, proliferation, and survival, regulating downstream signaling pathways that control cytoskeletal dynamics and gene expression.[1] Other Rho GTPases, such as Cdc42 and RhoA , are also potential targets of 6-TGTP, though Rac1 is considered the principal target in T-cells.[4][5]
Mechanism of Rac1 Inhibition
6-TGTP, being a structural analog of GTP, competitively binds to the nucleotide-binding pocket of Rac1.[1] This interaction disrupts the normal activation cycle in several ways:
-
Blockade of GEF-mediated Activation: 6-TGTP-bound Rac1 is resistant to GEF-mediated nucleotide exchange. Specifically, it blocks the activity of the T-cell specific GEF, Vav1, preventing the activation of Rac1 in response to T-cell receptor (TCR) and CD28 co-stimulation.[4][6]
-
Formation of a Stable, Inactive Adduct: One study proposes that 6-TGTP forms a disulfide adduct with a redox-sensitive cysteine residue within the GXXXXGK(S/T)C motif of Rac1.[5][7]
-
Accumulation of Inactive 6-TGDP-Rac1: While GAPs can still hydrolyze the 6-TGTP-Rac1 complex to a 6-TGDP-Rac1 form, this adduct is a "dead-end" complex. GEFs cannot catalyze the release of the adducted 6-TGDP, causing the inactive form of Rac1 to accumulate within the cell, effectively sequestering it from the active signaling pool.[5]
Downstream Signaling and Cellular Consequences
By inhibiting Rac1, 6-TGTP effectively converts a T-cell co-stimulatory signal into an apoptotic one.[3] The suppression of active Rac1 prevents the activation of critical downstream survival pathways, including:
-
Mitogen-activated protein kinase kinase (MEK) [8]
-
Nuclear factor-kappa B (NF-κB) [8]
-
Signal transducer and activator of transcription 3 (STAT3) [3]
The inactivation of these pathways leads to reduced expression of anti-apoptotic proteins like Bcl-xL , ultimately triggering the mitochondrial pathway of apoptosis and leading to the depletion of activated T-lymphocytes.[3][8]
Data Presentation
Quantitative data from studies investigating the mechanism of 6-TGTP provide insight into its biochemical interactions and clinical effects.
Table 1: Kinetic Parameters of NUDT15 Hydrolase with Thiopurine Metabolites and Canonical Nucleotides NUDT15 is an enzyme that hydrolyzes and inactivates 6-thio-(d)GTP, thereby modulating its therapeutic effect. The data shows NUDT15 has a much higher affinity (lower Kм) and catalytic efficiency for thiopurine metabolites compared to their natural counterparts.
| Substrate | Kм (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kм) (μM⁻¹s⁻¹) |
| 6-thio-dGTP | 1.9 ± 0.4 | 1.1 ± 0.04 | 0.58 |
| dGTP | 43 ± 10 | 1.8 ± 0.2 | 0.042 |
| 6-thio-GTP | 1.8 ± 0.3 | 0.86 ± 0.03 | 0.48 |
| GTP | 254 ± 40 | 0.51 ± 0.04 | 0.002 |
| (Data sourced from Valerie et al., 2016)[9] |
Table 2: Thiopurine Metabolite Concentrations in Patients with Acute Lymphoblastic Leukemia This table shows the range of intracellular metabolite concentrations measured in patients undergoing thiopurine therapy, providing a clinically relevant context for the concentrations required to exert a pharmacological effect.
| Metabolite | Concentration Range (pmol / 8 x 10⁸ erythrocytes) |
| 6-Thioguanine Nucleotides (6-TGN) | 0 - 1934 |
| 6-Mercaptopurine (6-MP) | 0 - 105,800 |
| 6-Methylmercaptopurine (6-MMP) | 0 - 45,900 |
| (Data sourced from Oliveira et al., 2004)[10] |
Table 3: Effect of Azathioprine on T-Cell Apoptosis in Crohn's Disease Patients The Apoptosis Stimulation Index (ASI) quantifies the ability of a thiopurine drug to induce apoptosis in vitro. A higher ASI in responder patients suggests this mechanism is key to the drug's clinical efficacy.
| Patient Group | Apoptosis Stimulation Index (ASI)* (Median and Range) | P-value |
| Responders (n=17) | 2.45 (2.19 - 2.65) | p=0.004 |
| Non-Responders (n=8) | 1.62 (1.37 - 1.93) | |
| *ASI = (% of apoptotic cells with thiopurine) / (% of apoptotic cells without thiopurine) | ||
| (Data sourced from Cossu et al., 2012 and related conference proceedings)[11][12] |
Experimental Protocols
The following protocols describe key assays used to investigate the mechanism of action of this compound metabolites.
Protocol: Rac1 Activation Pull-Down Assay
This assay selectively isolates active, GTP-bound Rac1 from cell lysates to quantify the inhibitory effect of thiopurines.
Principle: A fusion protein containing the p21-binding domain (PBD) of the PAK1 kinase, which binds specifically to GTP-bound Rac1, is immobilized on agarose (B213101) or magnetic beads. These beads are used to "pull down" active Rac1 from cell lysates. The amount of precipitated Rac1 is then quantified by Western blot.[13][14]
Materials:
-
Cells (e.g., primary human CD4+ T-lymphocytes)
-
Thiopurine drug (e.g., 6-MP, 6-TG) or vehicle control
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Rac1 Activation Assay Kit (containing PAK-1 PBD beads, lysis buffer, anti-Rac1 antibody)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture CD4+ T-cells and stimulate with anti-CD3/CD28 antibodies in the presence or absence of the thiopurine drug for the desired time (e.g., 3 days).[6]
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse cells on ice with 1X Assay/Lysis Buffer containing protease inhibitors. Scrape cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
Pull-Down of Active Rac1:
-
To 500-1000 µg of cell lysate, add ~15 µg of PAK-1 PBD agarose beads.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Washing: Pellet the beads by centrifugation (e.g., 14,000 x g for 10 seconds). Discard the supernatant. Wash the pellet three times with 0.5 mL of 1X Assay Buffer to remove non-specific binding.
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer. Boil for 5 minutes to denature proteins and elute the bound Rac1.
-
Western Blot Analysis:
-
Centrifuge the boiled samples and load the supernatant onto an SDS-PAGE gel. Also, load a small amount (e.g., 20 µg) of the total cell lysate as an input control to show equal total Rac1 levels.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary anti-Rac1 monoclonal antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry. A decrease in the band intensity in the pull-down lane for thiopurine-treated cells indicates inhibition of Rac1 activation.
-
Protocol: Quantification of Intracellular 6-TGNs by HPLC
This protocol allows for the measurement of total 6-TGNs within red blood cells (RBCs), a common clinical monitoring practice.
Principle: Intracellular TGNs (mono-, di-, and tri-phosphates) are first released from RBCs. The phosphate (B84403) groups are then removed by acid hydrolysis, converting all TGNs to the common base, 6-thioguanine (6-TG). The total 6-TG is then quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[10][15]
Materials:
-
Patient whole blood sample collected in EDTA
-
Perchloric acid (PCA), ~70%
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV or diode array detector
-
6-thioguanine standard
Procedure:
-
RBC Isolation and Lysis:
-
Isolate RBCs from whole blood by centrifugation.
-
Lyse a known quantity of RBCs (e.g., 8 x 10⁸ cells) in a solution containing DTT to prevent oxidation of the thiol groups.
-
-
Deproteinization: Add ice-cold perchloric acid (e.g., to a final concentration of 1 M) to the lysate to precipitate proteins. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Hydrolysis: Transfer the acidic supernatant to a new tube. Seal the tube and heat at 100°C for 45-60 minutes to hydrolyze the nucleotide phosphates, converting all 6-TGN species to 6-TG.
-
HPLC Analysis:
-
Cool the sample and centrifuge to remove any precipitate.
-
Inject a defined volume of the supernatant directly onto a C18 HPLC column.
-
Elute with an isocratic mobile phase (e.g., methanol-water mixture with a buffer like triethylamine).[10]
-
Detect 6-TG using a UV detector at its absorbance maximum (approximately 342 nm).
-
-
Quantification: Generate a standard curve using known concentrations of a 6-TG standard. Calculate the concentration of 6-TG in the patient sample by comparing its peak area to the standard curve. The result is typically reported as pmol of 6-TGN per 8 x 10⁸ RBCs.
Protocol: T-Cell Apoptosis Assay by Annexin V Staining
This assay quantifies the degree of apoptosis induced by thiopurines in a target cell population.
Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used concurrently to identify late apoptotic or necrotic cells. The stained cell populations are then quantified by flow cytometry.[11][16]
Materials:
-
Primary CD4+ T-cells
-
Cell culture medium and stimulating agents (anti-CD3/CD28)
-
Thiopurine drug (e.g., azathioprine) or vehicle
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture purified CD4+ T-cells with anti-CD3/CD28 stimulation in the presence or absence of the thiopurine drug (e.g., 5 µM azathioprine) for 4-5 days.[12]
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Identify four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
-
-
Data Analysis: Calculate the percentage of apoptotic cells (early + late) in each condition. The effect of the drug can be expressed as the net increase in apoptosis or as an Apoptosis Stimulation Index (ASI).[11]
Conclusion
The mechanism of action of thiopurine drugs is a sophisticated process of metabolic activation leading to the targeted disruption of a key intracellular signaling hub. The intermediate metabolite this compound is a precursor to the principal active agent, 6-TGTP. By binding to and inhibiting the Rac1 small GTPase, 6-TGTP prevents T-cell activation and proliferation, converting a survival signal into an apoptotic one. This targeted induction of T-cell apoptosis is the cornerstone of the immunosuppressive efficacy of thiopurines in treating autoimmune disorders and preventing transplant rejection. A thorough understanding of this pathway, supported by the quantitative and methodological data presented, is essential for optimizing therapeutic strategies, developing predictive biomarkers, and designing next-generation immunomodulatory agents.
References
- 1. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiopurine-induced peripheral T cells apoptosis and drug response in patients with Crohn's disease [epistemonikos.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Rac1 Activation Assay Kit (ab211161) is not available | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Central Role of 6-Thioguanosine-5'-Monophosphate in Purine Metabolism: A Technical Guide for Researchers
Abstract
Thiopurine drugs, including 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are indispensable in the treatment of acute lymphoblastic leukemia and various autoimmune diseases. Their therapeutic efficacy hinges on their intracellular conversion to active metabolites that disrupt purine (B94841) metabolism. Central to this mechanism is 6-thioguanosine-5'-monophosphate (6-TGMP), a pivotal nucleotide analog that exerts potent cytotoxic and immunosuppressive effects. This technical guide provides an in-depth exploration of the formation, function, and clinical relevance of 6-TGMP in purine metabolism. It details the enzymatic pathways leading to its synthesis, its multifaceted mechanisms of action, and the analytical methods used for its quantification. This document is intended to serve as a comprehensive resource for researchers and clinicians working to optimize thiopurine therapy and develop novel therapeutic strategies.
Introduction: Thiopurines and the Purine Salvage Pathway
Thiopurine drugs are prodrugs that require metabolic activation to exert their pharmacological effects.[1] This activation is intricately linked to the purine salvage pathway, a critical cellular process for recycling purine bases from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role in this pathway and is essential for the initial activation of thiopurines.[2] 6-mercaptopurine (6-MP), a primary thiopurine, is converted by HGPRT to 6-thioinosine monophosphate (TIMP).[3] TIMP then serves as a substrate for a series of enzymatic reactions that ultimately lead to the formation of 6-thioguanosine-5'-monophosphate (6-TGMP) and other active thiopurine nucleotides.[2]
The Metabolic Journey to 6-Thioguanosine-5'-Monophosphate (6-TGMP)
The conversion of 6-MP to the highly active 6-TGMP is a multi-step process involving several key enzymes of the purine biosynthesis and interconversion pathways.
Step 1: Formation of 6-Thioinosine Monophosphate (TIMP) The journey begins with the conversion of 6-MP to TIMP, a reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]
Step 2: Conversion of TIMP to 6-Thioxanthosine (B11829551) Monophosphate (TXMP) TIMP is then hydroxylated to 6-thioxanthosine monophosphate (TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2]
Step 3: Synthesis of 6-Thioguanosine-5'-Monophosphate (6-TGMP) Finally, TXMP is aminated to form 6-TGMP by the action of guanosine (B1672433) monophosphate synthetase (GMPS).[2]
This metabolic activation pathway is crucial for the therapeutic effects of thiopurines. However, it competes with catabolic pathways that inactivate 6-MP, primarily through the action of xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT).[4] The balance between these anabolic and catabolic pathways significantly influences the intracellular concentration of active thiopurine metabolites and, consequently, the drug's efficacy and toxicity.
Figure 1: Metabolic activation of 6-mercaptopurine (6-MP) to 6-thioguanosine (B559654) monophosphate (6-TGMP) and its subsequent effects.
Mechanisms of Action of 6-TGMP and its Derivatives
The cytotoxicity of thiopurines is primarily mediated by 6-TGMP and its further phosphorylated derivatives, collectively known as 6-thioguanine (B1684491) nucleotides (6-TGNs), which include 6-thioguanosine diphosphate (B83284) (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP). These molecules exert their effects through several mechanisms:
-
Inhibition of De Novo Purine Synthesis: 6-TGMP and other thiopurine nucleotides act as feedback inhibitors of glutamine-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of purine nucleotides, which is essential for DNA and RNA synthesis.
-
Disruption of Purine Nucleotide Interconversion: Thiopurine nucleotides also inhibit other key enzymes in the purine metabolic pathway, such as IMPDH, thereby disrupting the balance of purine nucleotide pools.[5]
-
Incorporation into Nucleic Acids: The triphosphate form, 6-TGTP, is incorporated into RNA, while its deoxyribonucleotide counterpart, dTGTP, is incorporated into DNA.[6] This incorporation leads to the formation of fraudulent nucleic acids, which can trigger cell cycle arrest and apoptosis.
While the inhibitory effects of 6-TGMP on purine synthesis enzymes are well-documented, specific quantitative data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for 6-TGMP are not consistently reported in the literature.
Figure 2: The multifaceted mechanisms of action of 6-TGMP and its derivatives.
Quantitative Data on Thiopurine Metabolites
The clinical utility of thiopurines is often guided by monitoring the intracellular concentrations of their metabolites in red blood cells (RBCs), which serve as a surrogate for their levels in target tissues.
| Parameter | Value | Cell Type/Context | Reference |
| Therapeutic Range for 6-TGNs | 235–450 pmol/8 x 10⁸ RBCs | Patients with Inflammatory Bowel Disease | |
| Threshold for Leukopenia | >450 pmol/8 x 10⁸ RBCs | Patients on thiopurine therapy | |
| Mean 6-TGN Concentration | 171 pmol/8 x 10⁸ RBCs (SD=84) | Renal transplant recipients on azathioprine | [5] |
| Mean Thiopurine Metabolite Sum | 382.6 - 413.6 pmol/million cells | Human colonic epithelial cells (in vitro) | |
| EC50 of 6-Thioguanine (6-TG) | 3.6 µM | HEK293T cells | [4] |
| EC50 of 6-Thioguanosine (6sG) | 4.7 µM | HEK293T cells | [4] |
Experimental Protocols
Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Red Blood Cells by HPLC
This protocol is adapted from methodologies described for the analysis of thiopurine metabolites in clinical samples.[6]
Figure 3: A generalized workflow for the quantification of 6-TGNs by HPLC.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation and wash with saline.
-
Lyse the washed RBCs and deproteinize the sample, typically with perchloric acid. Dithiothreitol may be added to prevent oxidation.
-
-
Hydrolysis of 6-TGNs:
-
The protein-free supernatant contains the 6-TGNs.
-
Hydrolyze the nucleotides to their base, 6-thioguanine, by heating the sample at 100°C for approximately 45 minutes.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the components on a reverse-phase column (e.g., Purospher RP-18e).
-
Use a suitable mobile phase, such as a gradient of potassium phosphate (B84403) buffer and methanol.
-
Detect 6-thioguanine using a UV detector at its maximum absorbance wavelength (e.g., 341 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 6-thioguanine.
-
Calculate the concentration of 6-thioguanine in the sample by comparing its peak area to the standard curve.
-
Express the final result as pmol of 6-TGNs per 8 x 10⁸ RBCs.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Enzyme Activity Assay
This protocol is based on the principles of commercially available HGPRT assay kits.
Principle:
The activity of HGPRT is measured by monitoring the production of inosine monophosphate (IMP) from hypoxanthine (B114508) and phosphoribosyl pyrophosphate (PRPP). The IMP produced is then oxidized by IMPDH, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to standard laboratory procedures.
-
Ensure the lysate is free of interfering substances.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, IMPDH, and NAD⁺.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Include a negative control (without cell lysate) and a positive control (with a known amount of active HGPRT).
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm (for NADH) or fluorescence at an appropriate excitation/emission wavelength pair over time.
-
-
Calculation:
-
Calculate the rate of NADH production from the linear portion of the kinetic curve.
-
Use a standard curve generated with known concentrations of IMP to convert the rate of NADH production to the rate of IMP formation.
-
Express the HGPRT activity in appropriate units, such as mU/mg of protein.
-
Conclusion
6-Thioguanosine-5'-monophosphate is a cornerstone of thiopurine pharmacology. Its formation and subsequent actions on purine metabolism are central to the therapeutic efficacy of these drugs. A thorough understanding of the factors that influence the intracellular concentration of 6-TGMP and its derivatives is crucial for optimizing treatment regimens, minimizing toxicity, and developing novel therapeutic approaches that target the purine metabolic pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this important class of drugs and their metabolites.
References
- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thio-GMP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP): A Core Metabolite in Azathioprine's Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
Azathioprine (B366305), a widely utilized immunosuppressive prodrug, exerts its therapeutic effects through a complex metabolic conversion to its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). Central to this pathway is the formation of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP), a key intermediate that serves as a precursor to the pharmacologically active 6-thioguanosine (B559654) diphosphate (B83284) (6-TGDP) and triphosphate (6-TGTP). This technical guide provides a comprehensive overview of the enzymatic cascade leading to this compound, its subsequent metabolism, and its role in the immunosuppressive and cytotoxic effects of azathioprine. We present detailed experimental protocols for the quantification of 6-TGNs, summarize key quantitative data, and provide visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Azathioprine is an indispensable therapeutic agent for the management of autoimmune diseases and the prevention of organ transplant rejection.[1] Its clinical efficacy is intrinsically linked to its biotransformation into 6-TGNs, which function as fraudulent nucleotides, disrupting nucleic acid synthesis and inducing T-cell apoptosis.[1][2] The formation of this compound (also known as 6-thioguanosine monophosphate or 6-TGMP) is a critical juncture in this anabolic pathway. Understanding the kinetics and regulation of the enzymes involved in its synthesis and the downstream signaling events it triggers is paramount for optimizing thiopurine therapy and developing novel therapeutic strategies.
The Metabolic Pathway of Azathioprine to this compound
The conversion of azathioprine to this compound is a multi-step enzymatic process that occurs intracellularly. The pathway can be broadly divided into the initial conversion to 6-mercaptopurine (B1684380) (6-MP) and the subsequent anabolic conversion to 6-TGNs.
2.1. Conversion of Azathioprine to 6-Mercaptopurine (6-MP)
Upon administration, azathioprine is rapidly converted to 6-MP, primarily through non-enzymatic cleavage by glutathione.[3] This initial step releases the active purine (B94841) analog, 6-MP, which then enters competing metabolic pathways.
2.2. Anabolic Conversion of 6-MP to this compound
The anabolic pathway leading to the formation of this compound is a sequential enzymatic cascade:
-
6-MP to 6-Thioinosine Monophosphate (6-TIMP): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the conversion of 6-MP to 6-TIMP.[3] This is a crucial step in committing 6-MP to the active metabolite pathway.
-
6-TIMP to 6-Thioxanthosine Monophosphate (6-TXMP): Inosine-5'-monophosphate dehydrogenase (IMPDH) oxidizes 6-TIMP to 6-TXMP.[3][4] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and its activity can influence the flux towards 6-TGNs.[5]
-
6-TXMP to 6-Thioguanosine-5'-Monophosphate (this compound): GMP synthetase (GMPS) catalyzes the final step in the synthesis of this compound by aminating 6-TXMP.[3][4]
From this compound, further phosphorylation by kinases leads to the formation of 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP), which are the primary effectors of azathioprine's pharmacological activity.[1]
Data Presentation
The quantitative understanding of azathioprine metabolism is crucial for therapeutic drug monitoring and optimizing treatment strategies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Azathioprine Metabolites
| Parameter | 6-Mercaptopurine (Plasma) | 6-Thioguanine Nucleotides (RBCs) |
| Tmax (Time to Peak) | ~1-2 hours | Variable, steady state after weeks |
| Half-life (t½) | ~1.9 hours | ~5.5 days |
| Therapeutic Range | Not established | 235–450 pmol/8 x 10⁸ RBCs |
| Toxicity Threshold | Not established | > 450 pmol/8 x 10⁸ RBCs (Myelotoxicity) |
Data compiled from multiple sources.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax / Activity | Source Organism/Tissue |
| IMPDH2 (Human) | Inosine 5'-phosphate | 9.3 µM | - | Human |
| 6-Thioinosine monophosphate | Not explicitly reported, but described as a good substrate with catalytic efficiency comparable to IMP.[6] | - | - | |
| GMPS (E. coli) | Xanthosine 5'-phosphate | 35.3 µM | 4.8 x 10⁻² s⁻¹ (kcat) | E. coli |
| 6-Thioxanthosine monophosphate | Not explicitly reported. | - | - |
Experimental Protocols
The quantification of 6-thioguanine nucleotides (6-TGNs) in red blood cells (RBCs) is a cornerstone of therapeutic drug monitoring for azathioprine. The following is a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
4.1. Principle
6-TGNs (6-TGMP, 6-TGDP, and 6-TGTP) within erythrocytes are hydrolyzed by acid to their common base, 6-thioguanine (6-TG). The released 6-TG is then quantified by LC-MS/MS. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
4.2. Materials and Reagents
-
Whole blood collected in EDTA tubes
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
6-Thioguanine (6-TG) standard
-
6-Methylmercaptopurine (6-MMP) standard
-
Stable isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N, 6-MMP-d₃)
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Automated cell washer (optional)
-
LC-MS/MS system (e.g., with a C18 reverse-phase column)
4.3. Experimental Workflow
4.4. Detailed Procedure
-
Sample Preparation:
-
Isolate RBCs from whole blood by centrifugation. Wash the RBC pellet with saline. An automated cell washer can be used for this step.[3]
-
Lyse the washed RBCs by adding purified water.
-
To a known volume of the hemolysate, add an internal standard solution.
-
Precipitate proteins by adding a solution of perchloric acid containing DTT. DTT is included to prevent the oxidation of thiols.
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Transfer the supernatant to a clean tube.
-
Heat the acidic supernatant at approximately 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.
-
-
LC-MS/MS Analysis:
-
After cooling, inject an aliquot of the hydrolyzed sample into the LC-MS/MS system.
-
Chromatography: Separate the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-TG, 6-MMP, and their respective internal standards.
-
-
Quantification:
-
Construct calibration curves using known concentrations of 6-TG and 6-MMP standards.
-
Calculate the concentration of 6-TG and 6-MMP in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Express the final concentration in pmol per 8 x 10⁸ red blood cells.
-
Signaling Pathways and Mechanism of Action
The immunosuppressive and cytotoxic effects of azathioprine are primarily mediated by 6-TGTP, which impacts T-cell function and survival through several mechanisms.
5.1. Incorporation into Nucleic Acids
As a purine analog, 6-TGTP is incorporated into DNA and RNA. This incorporation disrupts the normal function of these nucleic acids, leading to DNA strand breaks and inhibition of replication and transcription, ultimately triggering apoptosis.[7]
5.2. Inhibition of Rac1 Signaling
A key mechanism of T-cell specific immunosuppression involves the inhibition of the small GTPase, Rac1.[2][4][7]
-
Binding to Rac1: 6-TGTP binds to Rac1 in place of GTP.[7]
-
Inhibition of Vav1: The 6-TGDP-bound form of Rac1, after hydrolysis of 6-TGTP, inhibits the guanine nucleotide exchange factor (GEF) Vav1.[7] This prevents the reloading of Rac1 with GTP, leading to an accumulation of inactive Rac1.
-
Downstream Effects: The inhibition of Rac1 activation disrupts downstream signaling pathways that are crucial for T-cell proliferation, survival, and function. This includes the inhibition of pathways leading to the activation of Bcl-2 family anti-apoptotic proteins (e.g., Bcl-xL).[7]
-
Induction of Apoptosis: The disruption of Rac1 signaling and the subsequent decrease in anti-apoptotic signals contribute to the induction of the mitochondrial pathway of apoptosis in activated T-cells.[2]
Conclusion
6-Thioguanosine-5'-monophosphate is a pivotal metabolite in the complex pharmacology of azathioprine. Its formation represents a commitment to the anabolic pathway that generates the therapeutically active 6-thioguanine nucleotides. A thorough understanding of the enzymes that govern its synthesis, such as IMPDH and GMPS, and the downstream signaling pathways it influences, particularly the Rac1 pathway, is essential for the rational design of drug dosage regimens and the development of novel immunomodulatory agents. The continued application of advanced analytical techniques for metabolite quantification will further refine our ability to personalize thiopurine therapy, maximizing efficacy while minimizing toxicity.
References
- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease – relation to TPMT activity and metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Formation of 6-Thio-5'-Guanosine Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular formation of 6-thio-5'-guanosine monophosphate (6-TGMP), a critical active metabolite of thiopurine drugs. Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are pivotal in the treatment of various cancers and autoimmune diseases.[1][2][3] Their therapeutic efficacy is intrinsically linked to the metabolic conversion into 6-thioguanine nucleotides (6-TGNs), of which 6-TGMP is the initial and rate-limiting product.[4] A thorough understanding of the enzymatic pathways, kinetics, and experimental methodologies associated with 6-TGMP formation is paramount for optimizing therapeutic strategies and developing novel drug candidates.
Core Metabolic Pathways of 6-TGMP Formation
The intracellular synthesis of 6-TGMP is primarily governed by the purine (B94841) salvage pathway, with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) playing a central role.[4][5] However, the precise metabolic route depends on the parent thiopurine drug.
Direct Conversion from 6-Thioguanine (6-TG): The most direct pathway to 6-TGMP is the conversion of 6-TG, a purine analog of guanine (B1146940). HPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-TG, yielding 6-TGMP.[5][6] This single-step conversion is a highly efficient process in cells with normal HPRT activity.
Conversion from 6-Mercaptopurine (6-MP) and Azathioprine: Azathioprine is a prodrug that is first non-enzymatically converted to 6-MP.[7] The subsequent metabolism of 6-MP to 6-TGMP is a multi-step process. First, HPRT converts 6-MP to 6-thioinosine monophosphate (6-TIMP).[7] Following its formation, 6-TIMP is then sequentially metabolized by two enzymes:
-
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the oxidation of 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP).[7][8]
-
Guanosine Monophosphate Synthetase (GMPS): GMPS then converts 6-TXMP to 6-TGMP.[7][8]
These pathways are in competition with catabolic pathways that inactivate thiopurines. The primary competing enzyme is thiopurine S-methyltransferase (TPMT), which methylates 6-MP and 6-TG, leading to inactive metabolites.[7][9][10] Genetic variations in the TPMT gene can significantly impact the balance between the anabolic formation of 6-TGNs and the catabolic inactivation of thiopurines, influencing both drug efficacy and toxicity.[9][10]
Signaling Pathway Diagram
Caption: Metabolic pathways for the intracellular formation of 6-TGMP from thiopurine prodrugs.
Quantitative Data on 6-TGMP Formation
The efficiency of 6-TGMP formation is a key determinant of thiopurine drug efficacy. While extensive patient-specific data exists, this section summarizes foundational quantitative data relevant to the enzymatic processes.
| Parameter | Value | Enzyme | Substrate | Cell Type/Conditions | Reference |
| HPRT Activity Range | 1.63–3.33 µmol/min per g Hb | HPRT | - | Human Erythrocytes (IBD patients) | [11] |
| HPRT Activity in Leukopenia | Significantly higher (P < 0.001) | HPRT | - | Human Erythrocytes (IBD patients) | [11] |
| HPRT Activity Threshold for Leukopenia Risk | > 2.70 µmol/min per g Hb | HPRT | - | Human Erythrocytes (IBD patients) | [11][12] |
| Therapeutic 6-TGN Range | ~230 to 400 pmol/8 × 10⁸ RBC | - | - | Red Blood Cells (IBD patients) | [2][3] |
| 6-TGN Levels in Clinical Remission | > 235 pmol/8 x 10⁸ RBC | - | - | Red Blood Cells (IBD patients) | [3] |
| Correlation of HPRT activity and 6-TGN concentration in patients with leukopenia | r = 0.526 (P = 0.005) | HPRT | - | Human Erythrocytes (IBD patients) | [11] |
| IMPDH Activity Range (Healthy Donors) | 4.7–24.2 nmol mg⁻¹ protein h⁻¹ | IMPDH | - | Peripheral Blood Mononuclear Cells | [13] |
| IMPDH Activity Range (IBD Patients) | 7.0–21.7 nmol mg⁻¹ protein h⁻¹ | IMPDH | - | Peripheral Blood Mononuclear Cells | [13] |
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is crucial for both research and clinical monitoring of thiopurine therapy. This section provides detailed methodologies for key experiments.
Measurement of HPRT Enzyme Activity
This protocol is based on a non-radioactive spectrophotometric assay.
Principle: HPRT activity is determined by measuring the rate of inosine monophosphate (IMP) production from hypoxanthine (B114508) and PRPP. The IMP produced is then oxidized by IMP dehydrogenase (IMPDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[14]
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)
-
Hypoxanthine solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Recombinant IMP dehydrogenase (IMPDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates according to standard laboratory protocols. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, hypoxanthine, PRPP, IMPDH, and NAD⁺.
-
Assay Initiation: Add a specific amount of cell lysate to the wells of a 96-well plate. Add the reaction mixture to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
Calculation of HPRT Activity: The rate of change in absorbance at 340 nm is directly proportional to the rate of NADH production, and thus to HPRT activity. Calculate the enzyme activity using the molar extinction coefficient of NADH.
Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Red Blood Cells
This protocol describes a common method using high-performance liquid chromatography (HPLC).
Principle: This method involves the lysis of red blood cells, hydrolysis of 6-TGNs to 6-TG, derivatization of 6-TG, and subsequent quantification by reverse-phase HPLC with fluorescence or UV detection.
Materials:
-
Whole blood sample collected in EDTA
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Internal standard (e.g., 2-fluoroadenine)
-
Potassium hydroxide
-
HPLC system with a C18 column and a fluorescence or UV detector
Procedure:
-
Sample Preparation: Isolate red blood cells by centrifugation. Lyse the cells with perchloric acid to precipitate proteins and release intracellular nucleotides.
-
Hydrolysis: Add DTT to the lysate and heat to hydrolyze the 6-thioguanine nucleotides (6-TGMP, 6-TGDP, 6-TGTP) to the 6-thioguanine base.
-
Neutralization and Derivatization: Neutralize the sample with potassium hydroxide. A derivatization step may be included here to enhance the signal for detection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the components on a reverse-phase C18 column using an appropriate mobile phase gradient.
-
Quantification: Detect the 6-TG peak using a fluorescence or UV detector. Quantify the concentration of 6-TG by comparing the peak area to that of a standard curve prepared with known concentrations of 6-TG. The concentration is typically expressed as pmol per 8 x 10⁸ red blood cells.
Experimental Workflow Diagram
Caption: A typical experimental workflow for selecting HPRT-deficient cells using 6-thioguanine.
Conclusion
The intracellular formation of 6-TGMP is a cornerstone of thiopurine pharmacology. A comprehensive understanding of the enzymatic pathways, their kinetics, and the methodologies for their study is essential for researchers and drug development professionals. This guide provides a foundational overview of these critical aspects, offering both conceptual and practical information to aid in the advancement of thiopurine-based therapies. Further research into the individual variability of the enzymes involved, particularly HPRT and IMPDH, will continue to refine our ability to personalize treatment and improve patient outcomes.
References
- 1. 6-Thioguanine | Rupa Health [rupahealth.com]
- 2. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can We Predict the Toxicity and Response to Thiopurines in Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Tioguanine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]
- 10. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 11. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease – relation to TPMT activity and metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
6-Thioguanosine 5'-Monophosphate (6-T-5'-GMP) and the Cyclic GMP Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 6-thioguanosine (B559654) 5'-monophosphate (6-T-5'-GMP), a key metabolite of thiopurine drugs, and its potential, though largely unexplored, interaction with the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. While this compound is primarily recognized for its role as a precursor to cytotoxic thioguanine nucleotides that incorporate into DNA and RNA, its structural similarity to guanosine 5'-monophosphate (GMP) warrants an investigation into its effects on the enzymes that regulate cGMP levels and mediate its downstream effects. This document synthesizes the current understanding of both the thiopurine metabolic pathway and the cGMP signaling cascade, presents detailed experimental protocols to investigate their potential interplay, and offers a framework for future research in this area.
Introduction to 6-Thioguanosine 5'-Monophosphate (this compound)
6-Thioguanosine 5'-monophosphate (this compound), also known as 6-thioguanylic acid, is an analogue of guanosine-5'-O-monophosphate (5'-GMP)[1]. It is a pivotal intermediate in the metabolism of thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG)[2][3]. These drugs are widely used as immunosuppressants and in cancer chemotherapy[3][4].
The primary mechanism of action of thiopurines involves the intracellular conversion to thioguanine nucleotides (TGNs), which include 6-thioguanosine monophosphate (6-TGMP), diphosphate (B83284) (6-TGDP), and triphosphate (6-TGTP)[2][5]. These metabolites exert their cytotoxic effects through incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis[2]. This compound is formed from 6-mercaptopurine via thioinosine monophosphate (TIMP) and thioxanthosine monophosphate (TXMP), or directly from 6-thioguanine by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[2][6].
dot
Caption: Metabolic pathway of thiopurine drugs leading to this compound.
The Cyclic GMP Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission[7][8]. The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs)[9].
-
Guanylate Cyclases (GCs): These enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP. There are two major forms: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides[9].
-
Phosphodiesterases (PDEs): These enzymes hydrolyze cGMP to the inactive 5'-GMP. Several PDE families can degrade cGMP, with PDE5, PDE6, and PDE9 being cGMP-specific[10].
-
Protein Kinase G (PKG): The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG). Upon binding of cGMP, PKG is activated and phosphorylates a wide range of substrate proteins, thereby mediating the physiological effects of cGMP[8].
dot
Caption: Overview of the cyclic GMP (cGMP) signaling pathway.
Potential Interaction of this compound with the cGMP Signaling Pathway (Hypothetical)
Currently, there is a lack of direct scientific evidence demonstrating a significant regulatory role of this compound on the cGMP signaling pathway. The primary focus of research on thiopurine metabolites has been on their incorporation into nucleic acids. However, due to the structural similarity between this compound and GMP, it is plausible to hypothesize that this compound could interact with the enzymes of the cGMP pathway.
Hypothetical Points of Interaction:
-
Phosphodiesterases (PDEs): this compound could potentially act as a substrate or an inhibitor of cGMP-specific PDEs. If it acts as an inhibitor, it could lead to an increase in intracellular cGMP levels.
-
Guanylate Cyclases (GCs): It is less likely, but this compound could potentially modulate the activity of GCs, either as a weak substrate or as an allosteric regulator.
-
Protein Kinase G (PKG): As an analog of GMP, this compound might interact with the cGMP-binding sites on PKG, potentially acting as a weak agonist or an antagonist.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the type of information that would be necessary to elucidate the interaction between this compound and the cGMP signaling pathway. These values are not based on experimental data and are for illustrative purposes only.
Table 1: Hypothetical Kinetic Parameters of this compound with cGMP-Metabolizing Enzymes
| Enzyme | Parameter | Value (Hypothetical) |
| PDE5A | IC₅₀ | 50 µM |
| PDE6 | IC₅₀ | > 100 µM |
| PDE9A | IC₅₀ | 75 µM |
| sGC | Kₘ (as substrate) | Not a substrate |
| PKG Iα | Kᵢ | 25 µM |
| PKG Iβ | Kᵢ | 40 µM |
Table 2: Hypothetical Cellular Effects of this compound on cGMP Levels
| Cell Line | Treatment | Intracellular cGMP (pmol/mg protein) | Fold Change |
| Vascular Smooth Muscle Cells | Control | 10 ± 1.5 | - |
| This compound (10 µM) | 12 ± 2.0 | 1.2 | |
| This compound (50 µM) | 18 ± 3.1 | 1.8 | |
| PDE5 Inhibitor (Positive Control) | 45 ± 5.5 | 4.5 |
Detailed Experimental Protocols
To investigate the hypothetical interaction between this compound and the cGMP signaling pathway, the following experimental protocols can be employed.
In Vitro Phosphodiesterase (PDE) Activity Assay
Objective: To determine if this compound can inhibit the activity of cGMP-specific PDEs.
Principle: This assay measures the hydrolysis of a fluorescently labeled cGMP substrate by a recombinant PDE enzyme. Inhibition of the enzyme results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human PDE5A, PDE6, or PDE9A
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Known PDE inhibitor (e.g., sildenafil (B151) for PDE5) as a positive control
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or control (buffer or positive control).
-
Add 10 µL of recombinant PDE enzyme (final concentration, e.g., 0.1-1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of FAM-cGMP substrate (final concentration, e.g., 10-100 nM).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vitro Protein Kinase G (PKG) Activity Assay
Objective: To determine if this compound can modulate the activity of PKG.
Principle: This assay measures the phosphorylation of a specific peptide substrate by PKG using a phosphate-specific antibody in an ELISA format.
Materials:
-
Recombinant human PKG Iα or Iβ
-
Biotinylated peptide substrate for PKG (e.g., a derivative of VASP)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
cGMP (for activation)
-
Streptavidin-coated 96-well plate
-
Anti-phospho-substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate. Wash to remove unbound peptide.
-
Prepare a reaction mixture containing kinase reaction buffer, ATP, and recombinant PKG.
-
Prepare serial dilutions of this compound.
-
To the wells, add the this compound dilutions and a sub-maximal concentration of cGMP (to assess inhibition) or no cGMP (to assess agonism).
-
Add the PKG reaction mixture to initiate the phosphorylation reaction.
-
Incubate for 30-60 minutes at 30°C.
-
Wash the plate to remove the reaction mixture.
-
Add the anti-phospho-substrate antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Determine the effect of this compound on PKG activity.
Measurement of Intracellular cGMP Levels
Objective: To determine the effect of this compound on intracellular cGMP concentrations in a cellular context.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cGMP levels in cell lysates.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Treat the cells with various concentrations of this compound for a defined period. Include a positive control (e.g., a PDE inhibitor or an NO donor).
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the protein concentration of the lysates using a standard protein assay.
-
Normalize the cGMP concentration to the protein concentration for each sample.
Logical Workflow for Investigating the Interaction
dot
Caption: Experimental workflow to investigate this compound and cGMP signaling.
Conclusion and Future Directions
The established role of this compound as a key metabolite in the cytotoxic mechanism of thiopurine drugs is well-documented. However, its potential interaction with the cGMP signaling pathway remains an open and intriguing area of research. The structural similarity to GMP provides a strong rationale for investigating this possibility.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the effects of this compound on the core components of the cGMP pathway. Should a significant interaction be discovered, it could unveil novel off-target effects of thiopurine drugs, potentially explaining some of their pleiotropic effects or adverse reactions. Furthermore, it could open new avenues for the development of more specific purine-based analogs targeting the cGMP signaling cascade for therapeutic benefit in a range of diseases. Future research should focus on conducting these foundational in vitro and cellular assays to provide the first direct evidence for or against a meaningful interaction between this compound and the cGMP signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Thioguanosine monophosphate | C10H14N5O7PS | CID 3034646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Thioxanthine 5'-monophosphate | 3237-49-8 | Benchchem [benchchem.com]
- 8. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 6-Thioguanosine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 6-Thioguanosine (B559654) Monophosphate (6-TGMP), a pivotal nucleotide analogue in the treatment of neoplastic diseases. We delve into the seminal work of its discoverers, detail its biochemical synthesis and metabolic pathways, and present key quantitative data. This document also includes detailed experimental protocols and visual representations of its mechanism of action to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and History
The journey to understanding 6-Thioguanosine Monophosphate (6-TGMP) begins with the pioneering work of Nobel laureates Gertrude Elion and George Hitchings. In the 1950s, their rational approach to drug design, which focused on understanding the metabolic pathways of cancer cells, led to the synthesis of a class of compounds known as thiopurines. Among these, 6-thioguanine (B1684491) (6-TG) emerged as a potent antimetabolite.
Subsequent research elucidated that 6-TG is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its therapeutic effects. The pivotal discovery was the identification of 6-TGMP as the first and key active metabolite in the intracellular metabolic cascade. This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-TG.[1][2] This discovery was crucial in understanding the mechanism of action of thiopurine drugs and paved the way for optimizing their therapeutic use and managing their toxicity.
The historical context of 6-TGMP's discovery is rooted in the broader effort to develop effective chemotherapeutic agents. The realization that 6-TGMP and its subsequent metabolites, 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP), act as fraudulent nucleotides that disrupt DNA and RNA synthesis was a landmark achievement in cancer pharmacology.[1][2]
Biochemical Synthesis and Metabolism
6-TGMP can be synthesized both chemically and enzymatically.
Chemical Synthesis
A common laboratory method for the synthesis of 6-TGMP involves the phosphorylation of its parent nucleoside, 6-thioguanosine (6-sG).
Experimental Protocol: Phosphorylation of 6-Thioguanosine to 6-Thioguanosine Monophosphate
-
Materials: 6-thioguanosine, phosphorus oxychloride (POCl₃), triethyl phosphate (B84403), pyridine, water, sodium bicarbonate solution, diethyl ether, and a suitable chromatography system (e.g., ion-exchange or reverse-phase HPLC).
-
Procedure:
-
Dissolve 6-thioguanosine in a mixture of triethyl phosphate and anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at a low temperature for several hours.
-
Quench the reaction by slowly adding water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with diethyl ether to remove organic impurities.
-
Purify the resulting 6-TGMP from the aqueous solution using an appropriate chromatography technique.
-
Lyophilize the purified fractions to obtain 6-TGMP as a solid.
-
Metabolic Pathway
In vivo, 6-TGMP is the initial product of the metabolic activation of 6-thioguanine. This pathway is critical for the drug's cytotoxic effects.
The metabolic journey begins with the conversion of 6-thioguanine to 6-TGMP by HGPRT. Subsequently, 6-TGMP is phosphorylated by guanylate kinase to form 6-thioguanosine diphosphate (TGDP), which is then converted to 6-thioguanosine triphosphate (TGTP) by nucleoside diphosphate kinase.[3] Ribonucleotide reductase can also convert TGDP to its deoxyribonucleoside form, deoxythioguanosine triphosphate (dTGTP). Both TGTP and dTGTP are then incorporated into RNA and DNA, respectively, leading to cell cycle arrest and apoptosis.[1][2]
Mechanism of Action and Biological Effects
The primary mechanism of action of 6-TGMP and its derivatives is the disruption of nucleic acid synthesis and function.
Once incorporated into DNA, deoxythioguanosine acts as a fraudulent base, leading to DNA damage and arrest of replication.[1] Similarly, the incorporation of thioguanosine into RNA interferes with RNA synthesis and function. Another key aspect of 6-TGMP's cytotoxicity is its ability to inhibit de novo purine (B94841) biosynthesis through feedback inhibition, further depleting the pool of normal guanine (B1146940) nucleotides available for nucleic acid synthesis.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of 6-thioguanine and its derivatives. It is important to note that specific IC₅₀ and Kᵢ values for 6-TGMP are not extensively reported in publicly available literature, as it is an intracellular metabolite. The data for its precursors are often used as a proxy for its activity.
| Compound | Parameter | Value | Cell Line/Enzyme | Reference |
| 6-Thioguanine | EC₅₀ | 3.6 µM | HEK293T | [4] |
| 6-Thioguanosine | EC₅₀ | 4.7 µM | HEK293T | [4] |
| 6-Thioguanine | IC₅₀ | Varies | Various Cancer Cell Lines | [5] |
| 6-TGMP | Inhibition | Apparent | Enzymes in GTP Synthesis | [6] |
Experimental Protocols
Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity
This assay is crucial for determining the rate of conversion of 6-thioguanine to 6-TGMP, a key step in its activation.
-
Principle: The assay measures the conversion of a radiolabeled purine substrate (like [¹⁴C]hypoxanthine or [¹⁴C]guanine) to its corresponding radiolabeled nucleotide in the presence of a cell lysate and PRPP.
-
Materials: Cell lysate, radiolabeled hypoxanthine (B114508) or guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP), thin-layer chromatography (TLC) plates or an HPLC system, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing cell lysate, radiolabeled purine, and PRPP in a suitable buffer.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding cold perchloric acid or by heat inactivation.
-
Separate the radiolabeled nucleotide product from the unreacted radiolabeled purine substrate using TLC or HPLC.
-
Quantify the amount of radioactivity in the product spot or peak using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
-
Conclusion
The discovery and elucidation of the role of 6-Thioguanosine Monophosphate have been fundamental to the development of thiopurine-based chemotherapy. From the initial rational drug design by Elion and Hitchings to the detailed understanding of its metabolic activation and mechanism of action, 6-TGMP remains a cornerstone in the treatment of certain cancers. This technical guide provides a consolidated resource for scientists and researchers, offering historical context, practical experimental protocols, and a summary of its biochemical properties to aid in future research and drug development endeavors in this critical area of oncology.
References
- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP) in Immunosuppression Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-monophosphate (6-T-5'-GMP), a key metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), plays a pivotal role in the immunosuppressive effects of these widely used clinical agents.[1] Thiopurines are integral to treatment regimens for autoimmune diseases and organ transplantation to prevent rejection.[1] This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and relevant signaling pathways associated with this compound in the context of immunosuppression research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust studies in this domain.
Mechanism of Action
The immunosuppressive activity of this compound stems from its function as a fraudulent nucleotide. Following the administration of precursor drugs like 6-TG, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts it into this compound (also known as 6-thioguanosine (B559654) monophosphate or 6-TGMP).[1][2] This initial phosphorylation is a critical activation step. Subsequently, this compound is further phosphorylated to its di- and triphosphate forms (6-TGDP and 6-TGTP).[2]
These thioguanine nucleotides (6-TGNs) exert their cytotoxic and immunosuppressive effects through several mechanisms:
-
Incorporation into Nucleic Acids: 6-TGTP is incorporated into DNA and RNA, leading to disruptions in replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cells like activated lymphocytes.[2][3]
-
Inhibition of de novo Purine (B94841) Synthesis: Thiopurine metabolites can inhibit key enzymes in the de novo purine synthesis pathway, depriving lymphocytes of the necessary building blocks for proliferation.[3] Lymphocytes are particularly dependent on this pathway for their expansion.[4]
-
Modulation of T-Cell Signaling: 6-TGNs can interfere with crucial T-cell signaling pathways, including the Rac1 GTPase pathway, which is important for T-cell activation and function.[1]
Data Presentation
The following tables summarize quantitative data on the anti-proliferative effects of 6-thioguanine (6-TG), the direct precursor to this compound, and its prodrugs. This data provides a strong indication of the potency of this compound in inhibiting immune cell proliferation.
Table 1: Anti-Proliferative Activity of 6-Thioguanine and its Prodrugs
| Cell Line | Compound | EC50 (µM) | Assay Duration | Reference |
| THP-1 (Human Monocytic Leukemia) | 6-Thioguanine | 0.3 | 48 hours | [1][5] |
| K-562 (Human Myeloid Leukemia) | 6-Thioguanine | 0.7 | 48 hours | [1][5] |
| HEK293T (Human Embryonic Kidney) | 6-Thioguanine | 3.6 | 48 hours | [5] |
| THP-1 | 6-Thioguanosine | 0.4 | 48 hours | [1][5] |
| K-562 | 6-Thioguanosine | 1.3 | 48 hours | [1][5] |
| HEK293T | 6-Thioguanosine | 4.7 | 48 hours | [5] |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the immunosuppressive effects of this compound are provided below.
Protocol 1: Lymphocyte Proliferation Assay using CFSE Staining
This protocol outlines the measurement of T-cell proliferation inhibition by this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (stock solution prepared in sterile PBS or cell culture medium)
-
CFSE staining solution
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Cell Plating and Treatment: Resuspend CFSE-labeled PBMCs in complete RPMI medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well. Add varying concentrations of this compound to the wells. Include a vehicle control (medium only).
-
Stimulation: Add a stimulating agent (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies at 1 µg/mL each) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells in each treatment condition. Calculate the IC50 value for this compound, which is the concentration that inhibits lymphocyte proliferation by 50%.
Protocol 2: Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells following stimulation and treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
PHA or anti-CD3/CD28 antibodies
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Isolate and plate PBMCs as described in Protocol 1. Treat the cells with varying concentrations of this compound and stimulate with PHA or anti-CD3/CD28 antibodies.
-
Supernatant Collection: After 24-72 hours of incubation (optimal time depends on the cytokine), centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve and calculate the concentration of the cytokine in each sample.
Signaling Pathways and Visualizations
The immunosuppressive effects of this compound are mediated through its interference with fundamental cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Conclusion
This compound is a critical active metabolite responsible for the immunosuppressive effects of thiopurine drugs. Its mechanism of action, centered on the disruption of nucleic acid synthesis and lymphocyte signaling, provides a strong rationale for its therapeutic use. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound and to develop novel therapeutic strategies targeting the purine synthesis pathway for the treatment of immune-mediated diseases. Further research focusing on the direct quantitative effects of this compound on various immune cell subsets and their specific signaling pathways will be invaluable in refining our understanding and application of this important immunosuppressive agent.
References
- 1. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Biological Significance of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), a central metabolite of thiopurine immunosuppressive and anti-cancer drugs, plays a pivotal role in the therapeutic efficacy and toxicity of these agents. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its metabolic activation, mechanisms of action, and impact on key cellular signaling pathways. Quantitative data on enzyme kinetics and cellular cytotoxicity are presented in structured tables for comparative analysis. Detailed experimental protocols for the quantification of this compound and the assessment of its biological effects are provided, alongside visual representations of its metabolic and signaling pathways generated using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Thiopurine drugs, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are cornerstone therapies in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and in preventing organ transplant rejection. These drugs are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects. A key intermediate in this metabolic cascade is 6-thio-5'-guanosine monophosphate (this compound), also known as 6-thioguanosine (B559654) monophosphate (6-thio-GMP or 6sGMP). The formation of this compound and its subsequent conversion into other active metabolites are critical determinants of the therapeutic outcome and toxicity profile of thiopurine therapy. This guide delves into the intricate biological roles of this compound, providing a detailed technical overview for the scientific community.
Metabolic Pathway of this compound
The metabolic activation of thiopurines converges on the formation of this compound. The pathway begins with the conversion of the parent drug into 6-thioguanine. 6-mercaptopurine is first converted to 6-thioinosine monophosphate (TIMP), which is then sequentially converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) and finally to this compound. 6-thioguanine is more directly converted to this compound by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1].
The enzyme kinetics of key enzymes involved in this pathway are crucial for understanding the efficiency of this compound formation and its subsequent effects.
Data Presentation: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Ki | Organism/System | Reference |
| HGPRT | 6-Thioguanine | ~10 µM | - | - | Human Erythrocytes | [2] |
| HGPRT | Hypoxanthine | Similar to Guanine (B1146940) | Reduced Vmax in revertant cells | - | Mouse Neuroblastoma | [2] |
| IMPDH Type II | 6-Thio-IMP | Good Substrate | - | 6 nM (for VX-148, an uncompetitive inhibitor) | Human | [3][4] |
Note: Specific Vmax and Ki values for this compound and its direct precursors are not consistently reported in the literature and can vary significantly depending on the experimental conditions and enzyme source.
Figure 1: Metabolic activation pathway of thiopurines to this compound and its active metabolites.
Mechanisms of Action
The biological effects of this compound are primarily mediated through its downstream metabolites, which interfere with nucleic acid synthesis and cellular signaling.
Incorporation into DNA and RNA
This compound is further phosphorylated to 6-thioguanosine diphosphate (B83284) (6-Thio-GDP) and triphosphate (6-Thio-GTP). 6-Thio-GTP can then be converted to its deoxyribonucleotide counterpart, 2'-deoxy-6-thioguanosine triphosphate (d(6-Thio-GTP)), by ribonucleotide reductase. Both 6-Thio-GTP and d(6-Thio-GTP) are incorporated into RNA and DNA, respectively, during replication and transcription[5].
The incorporation of these thiopurine analogs into nucleic acids leads to:
-
DNA Mismatch Repair (MMR) Activation: The presence of thioguanine in the DNA template is recognized by the MMR system, leading to futile repair cycles, DNA strand breaks, cell cycle arrest, and ultimately apoptosis[6].
-
Inhibition of DNA and RNA Polymerases: The altered structure of the nucleic acid template can hinder the function of polymerases, disrupting replication and transcription.
Inhibition of De Novo Purine (B94841) Synthesis
The precursor to this compound in the 6-MP pathway, 6-thioinosine monophosphate (TIMP), can be methylated by thiopurine S-methyltransferase (TPMT) to form methylthioinosine monophosphate (meTIMP). meTIMP is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in de novo purine synthesis. This inhibition leads to a depletion of the intracellular pool of purine nucleotides, further contributing to the cytotoxic effects of thiopurines.
Modulation of Rac1 Signaling
A significant mechanism of the immunosuppressive action of thiopurines, particularly at lower doses, involves the modulation of the small GTPase Rac1. The active metabolite 6-Thio-GTP can bind to Rac1 in place of GTP[7][8]. This binding has been shown to have a dual effect:
-
Inhibition of Rac1 Activation: 6-Thio-GTP-bound Rac1 is unable to be activated by guanine nucleotide exchange factors (GEFs), leading to a decrease in the levels of active, GTP-bound Rac1[9].
-
Induction of Apoptosis: The inhibition of Rac1 activation disrupts downstream signaling pathways that are crucial for T-cell survival and proliferation. This includes the inhibition of NF-κB and STAT3 activation, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and subsequent induction of the mitochondrial pathway of apoptosis[8][10].
Figure 2: Inhibition of the Rac1 signaling pathway by 6-Thio-GTP.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of the parent thiopurine drugs, which lead to the formation of this compound, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Data Presentation: IC50 Values of Thiopurines in Human Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Carcinoma | 6-Thioguanine | 28.79 | 48 | [3] |
| MCF-7 | Breast Cancer | 6-Thioguanine | 5.481 | 48 | [11] |
| MCF-10A | Non-tumorigenic Breast | 6-Thioguanine | 54.16 | 48 | [11] |
| Various | Panel of 60 cell lines | 6-Mercaptopurine | GI50 range: <0.35 to >100 | - | [4] |
| MMR-deficient | Colorectal Cancer | 6-Thioguanine | Resistant up to 5 µM | - | [6] |
| MMR-proficient | Colorectal Cancer | 6-Thioguanine | Sensitive | - | [6] |
Note: IC50 values can vary depending on the assay method, cell line, and experimental conditions.
Experimental Protocols
Quantification of Intracellular 6-Thioguanine Nucleotides by HPLC
This protocol describes a common method for the analysis of 6-thioguanine nucleotides (6-TGNs) in red blood cells, which serve as a surrogate for monitoring thiopurine therapy.
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (PCA), 0.7 M
-
Dithiothreitol (DTT)
-
HPLC system with a C18 reverse-phase column and UV detector
-
6-Thioguanine standard
-
Phosphate (B84403) buffer
Procedure:
-
Sample Preparation:
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs with water.
-
-
Deproteinization and Hydrolysis:
-
Add DTT to the lysate to prevent oxidation of thiopurines.
-
Precipitate proteins by adding cold PCA.
-
Centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a new tube.
-
Hydrolyze the thioguanine nucleotides to the free base (6-thioguanine) by heating at 100°C for 45-60 minutes[12][13].
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample onto the HPLC system.
-
Separate the components using a C18 column with a mobile phase consisting of a phosphate buffer and methanol gradient.
-
Detect 6-thioguanine by UV absorbance at approximately 340 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-thioguanine.
-
Calculate the concentration of 6-TGNs in the sample based on the peak area and the standard curve. The results are typically expressed as pmol/8 x 10⁸ RBCs.
-
Figure 3: Experimental workflow for the quantification of 6-thioguanine nucleotides by HPLC.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines the steps for detecting apoptosis in cells treated with thiopurines using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the culture.
-
Wash the cells with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL[14].
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
6-Thio-5'-guanosine monophosphate is a critical nexus in the metabolism of thiopurine drugs, leading to multiple downstream effects that underpin their therapeutic utility. Its conversion to thioguanine nucleotides results in their incorporation into DNA and RNA, triggering cytotoxicity through the mismatch repair pathway. Furthermore, the inhibition of de novo purine synthesis and the modulation of the Rac1 signaling pathway contribute significantly to the immunosuppressive actions of these drugs. A thorough understanding of the biological significance of this compound, supported by quantitative data and detailed experimental methodologies, is essential for the rational design of new therapeutic strategies and the optimization of existing thiopurine-based treatments. This guide provides a foundational resource for researchers and clinicians working to advance the fields of oncology and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiopurines' Metabolites and Drug Toxicity: A Meta-Analysis [iris.hunimed.eu]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP): A Purine Analog for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) is a pivotal purine (B94841) analog and the initial intracellular metabolite of the clinically significant thiopurine drug, 6-thioguanine (B1684491) (6-TG). As a cornerstone in the treatment of various cancers, particularly acute lymphoblastic leukemia, and autoimmune disorders, the therapeutic efficacy of 6-TG is contingent upon its metabolic conversion to this compound and subsequent thioguanine nucleotides (TGNs). This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a purine analog, relevant signaling pathways, and the experimental methodologies crucial for its study and application in drug development.
Mechanism of Action: A Multi-pronged Approach
The cytotoxic and immunomodulatory effects of this compound and its derivatives are multifaceted, primarily revolving around their integration into nucleic acids and the disruption of purine nucleotide metabolism.
Incorporation into DNA and RNA
Following its formation from 6-thioguanine via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound is further phosphorylated to 6-thioguanosine (B559654) diphosphate (B83284) (6-T-GDP) and 6-thioguanosine triphosphate (6-T-GTP).[1][2] These active metabolites serve as fraudulent substrates for DNA and RNA polymerases, leading to their incorporation into nascent nucleic acid chains.[3][4][5] The presence of 6-thioguanine within the DNA structure alters its helical conformation and interferes with DNA-protein interactions.[5] This can trigger futile mismatch repair cycles, leading to DNA strand breaks and ultimately, apoptosis.[3] Incorporation into RNA can disrupt protein synthesis and other cellular processes.
Inhibition of Purine de novo Synthesis
This compound and its methylated metabolites can inhibit several key enzymes in the de novo purine biosynthesis pathway. A primary target is inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides.[6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a crucial building block for DNA and RNA synthesis, as well as a key molecule in cellular signaling.[7][6]
Signaling Pathways
The biological activity of this compound is intrinsically linked to the purine metabolic pathways. Understanding these pathways is critical for elucidating its mechanism of action and resistance.
Thiopurine Metabolism and Activation
The conversion of 6-thioguanine to its active nucleotide forms is a critical step for its therapeutic effect. This process is heavily reliant on the purine salvage pathway.
Caption: Metabolic activation of 6-thioguanine to its active nucleotide forms.
Purine Biosynthesis Pathway and Points of Inhibition
The de novo synthesis of purines is a complex pathway that is subject to feedback inhibition by purine nucleotides. This compound and its metabolites can mimic this feedback regulation.
References
- 1. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), a critical active metabolite of thiopurine drugs such as 6-thioguanine (B1684491) (6-TG), plays a pivotal role in the treatment of various cancers and autoimmune diseases. Its synthesis is a key step in the bioactivation pathway of these therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the core biocatalytic step mediated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Detailed experimental protocols for the expression and purification of recombinant human HGPRT, the enzymatic synthesis of this compound, and its subsequent purification and analysis are presented. Quantitative data on enzyme kinetics and reaction parameters are summarized in structured tables for easy reference. Furthermore, signaling pathways and experimental workflows are illustrated using detailed diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, nucleotide chemistry, and cancer biology, enabling the efficient and reproducible production of this compound for a wide range of research applications.
Introduction
Thiopurine drugs, including 6-thioguanine (6-TG), are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. The initial and rate-limiting step in the activation of 6-TG is its conversion to 6-thio-5'-guanosine monophosphate (this compound). This reaction is catalyzed by the purine (B94841) salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1][2].
The resulting this compound is subsequently phosphorylated by guanylate kinase (GMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form 6-thioguanosine (B559654) diphosphate (6-T-5'-GDP) and 6-thioguanosine triphosphate (6-T-5'-GTP), respectively. These active thioguanine nucleotides can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis[3]. The enzymatic synthesis of this compound is therefore of significant interest for studying the mechanism of action of thiopurine drugs, for developing new therapeutic strategies, and for producing this key metabolite as a research tool.
This guide details the in vitro enzymatic synthesis of this compound using recombinant human HGPRT, providing a robust and reproducible methodology for its production.
Enzymatic Synthesis Pathway
The core of the enzymatic synthesis of this compound is the phosphoribosylation of 6-thioguanine. This reaction is part of the cellular purine salvage pathway, which recycles purine bases.
Key Enzymes and Reactions
The primary enzyme responsible for the synthesis of this compound from 6-thioguanine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT; EC 2.4.2.8) . HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to the N9 position of the purine base[4][5].
The overall reaction is as follows:
6-Thioguanine + 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) ⇌ 6-Thio-5'-guanosine monophosphate (this compound) + Pyrophosphate (PPi)
Subsequent phosphorylation steps to the di- and tri-phosphate forms are catalyzed by guanylate kinase (GMPK) and nucleoside diphosphate kinases (NDPKs), respectively.
References
- 1. Expression of active human hypoxanthine-guanine phosphoribosyltransferase in Escherichia coli and characterisation of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP): A Deep Dive into Cellular Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP), a key active metabolite of thiopurine drugs. Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy is dependent on the intracellular conversion to thioguanine nucleotides (TGNs), of which this compound is a central component. Understanding the cellular transport of this critical metabolite is paramount for optimizing drug efficacy and overcoming resistance.
Core Concepts: Intracellular Formation and Efflux-Dominated Transport
Contrary to the uptake of its parent nucleobase, 6-thioguanine, this compound is not directly transported into cells. Due to its charged phosphate (B84403) group, it cannot passively diffuse across the cell membrane. Instead, this compound is formed intracellularly through the metabolic activation of 6-mercaptopurine or 6-thioguanine. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a crucial role in this conversion.[1][2]
The cellular transport of this compound is primarily characterized by its efflux from the cell, a mechanism that can contribute to drug resistance. This process is mediated by specific ATP-binding cassette (ABC) transporters.
Key Transporters Involved in this compound Efflux
Research has identified two main transporters responsible for the efflux of thiopurine monophosphates, including this compound:
-
Multidrug Resistance Protein 4 (MRP4/ABCC4): MRP4 is a well-established efflux pump for a variety of endogenous and xenobiotic compounds, including cyclic nucleotides and nucleotide analogs. Studies have shown that MRP4 actively transports the monophosphorylated form of thioguanosine, with a higher transport rate compared to MRP5.[3][4] Overexpression of MRP4 has been linked to thiopurine resistance.[5]
-
Multidrug Resistance Protein 5 (MRP5/ABCC5): Similar to MRP4, MRP5 is an organic anion transporter that can efflux nucleotide analogs. It has been demonstrated to transport thiopurine monophosphates, contributing to the cellular extrusion of these metabolites.[3][4]
The "Thiopurine Cellular Circulation" Signaling Pathway
The efflux of this compound is a key component of a broader pathway known as the "thiopurine cellular circulation." This model describes a dynamic interplay between intracellular metabolism and extracellular salvage pathways.
As depicted in Figure 1, intracellularly formed this compound is actively transported out of the cell by MRP4 and MRP5. In the extracellular space, the ecto-5'-nucleotidase (NT5E) hydrolyzes this compound to its nucleoside form, 6-thioguanosine.[3] This dephosphorylated metabolite can then be transported back into the cell by nucleoside transporters (NTs), re-entering the metabolic cycle to be converted back to this compound. This circulation can influence the net intracellular concentration of active thiopurine metabolites and thus modulate drug efficacy.
Quantitative Data on this compound Transport
While the role of MRP4 and MRP5 in this compound efflux is established, specific quantitative kinetic parameters such as Km and Vmax for this transport are not extensively documented in publicly available literature. The existing data primarily provides qualitative comparisons of transport efficiency.
| Transporter | Substrate | Transport Rate | Kinetic Parameters (Km, Vmax) | Reference |
| MRP4 (ABCC4) | 6-Thioguanosine monophosphate | Higher than MRP5 | Not reported | [3][4] |
| MRP5 (ABCC5) | 6-Thioguanosine monophosphate | Lower than MRP4 | Not reported | [3][4] |
Note: The absence of specific Km and Vmax values highlights a significant knowledge gap in the field and an area for future research.
Experimental Protocols
Vesicular Transport Assay for Measuring this compound Efflux
This protocol is adapted from methods used for other MRP substrates and is designed to quantify the ATP-dependent transport of this compound into inside-out membrane vesicles expressing MRP4 or MRP5.
Methodology:
-
Preparation of Inside-Out Membrane Vesicles:
-
Culture HEK293 cells overexpressing human MRP4 or MRP5.
-
Homogenize cells in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Pellet the membrane fraction by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable buffer and pass through a narrow-gauge needle to form inside-out vesicles.
-
Determine the protein concentration of the vesicle preparation.
-
-
Transport Assay:
-
Prepare a reaction mixture containing transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl), radiolabeled [3H]-6-T-5'-GMP, and either 4 mM ATP or 4 mM AMP (as a negative control).
-
Initiate the transport reaction by adding the membrane vesicles (typically 10-20 µg of protein) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 2, 5, 10 minutes).
-
Terminate the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter membrane (e.g., nitrocellulose) using a vacuum manifold.
-
Wash the filter rapidly with ice-cold stop solution to remove unbound substrate.
-
-
Quantification and Analysis:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP.
-
For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Cellular Efflux Assay for this compound
This protocol outlines a method to measure the efflux of intracellularly generated this compound from whole cells.
Methodology:
-
Cell Culture and Loading:
-
Culture a suitable cell line (e.g., a human leukemia cell line) to a high density.
-
Incubate the cells with a precursor, such as 6-thioguanine (6-TG), for a sufficient time to allow for the intracellular accumulation of this compound.
-
Wash the cells thoroughly with a cold buffer to remove extracellular 6-TG.
-
-
Efflux Measurement:
-
Resuspend the "loaded" cells in a fresh, warm (37°C) culture medium.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
Immediately separate the cells from the extracellular medium by centrifugation.
-
Collect the supernatant (extracellular medium) and lyse the cell pellet.
-
-
Quantification of this compound:
-
Quantify the concentration of this compound in both the cell lysates and the extracellular medium using a validated analytical method such as HPLC or LC-MS/MS.
-
For HPLC/LC-MS/MS analysis, samples are typically treated with a protein precipitation agent (e.g., perchloric acid or acetonitrile) and then subjected to chromatographic separation and detection.
-
-
Data Analysis:
-
Calculate the rate of efflux by monitoring the increase of this compound in the extracellular medium over time and/or the decrease of this compound in the intracellular fraction.
-
To identify the transporters involved, the assay can be performed in the presence and absence of known MRP4/MRP5 inhibitors (e.g., ceefourin-1).
-
Conclusion and Future Directions
The cellular transport of this compound is a critical determinant of thiopurine drug efficacy and is primarily governed by the efflux pumps MRP4 and MRP5. The "thiopurine cellular circulation" pathway highlights the complex interplay between intracellular metabolism, efflux, and extracellular salvage. While the key players in this compound efflux have been identified, a significant gap remains in the quantitative understanding of these transport processes. Future research should focus on determining the kinetic parameters (Km and Vmax) of this compound transport by MRP4 and MRP5. This knowledge will be invaluable for the development of strategies to modulate this compound efflux, potentially overcoming drug resistance and enhancing the therapeutic efficacy of thiopurine drugs. Furthermore, the development of more direct and sensitive assays for measuring real-time efflux of this compound from living cells will be instrumental in advancing our understanding of its cellular pharmacokinetics.
References
- 1. 6-mercaptopurine and 9-(2-phosphonyl-methoxyethyl) adenine (PMEA) transport altered by two missense mutations in the drug transporter gene ABCC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdj.co.jp [bdj.co.jp]
- 4. cell4pharma.com [cell4pharma.com]
- 5. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Thiopurine Metabolites: A Technical Guide for Researchers
Introduction
Thiopurine drugs, including azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are foundational immunosuppressive and antineoplastic agents.[1][2] Their clinical efficacy is intricately linked to their complex intracellular metabolism, which produces both therapeutic and potentially toxic metabolites.[3][4] This technical guide provides a comprehensive overview of the foundational research on thiopurine metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, mechanisms of action, quantitative data on metabolite levels, and detailed experimental protocols for their analysis.
Metabolic Activation and Pathways
Thiopurines are prodrugs that require intracellular conversion to their active forms.[2] The metabolic cascade is a multi-enzyme process that dictates the balance between therapeutic efficacy and adverse effects.
Azathioprine is rapidly converted to 6-MP, a central molecule in the pathway.[5][6] From here, the metabolism of 6-MP proceeds along three major competing enzymatic routes:
-
Anabolic Pathway via HPRT: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (TIMP).[2][6] This is the initial and rate-limiting step towards the formation of the primary active metabolites, the 6-thioguanine nucleotides (6-TGNs).[3][7] TIMP is further metabolized through a series of enzymatic steps involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) to form 6-thioguanosine (B559654) monophosphate (TGMP), which is then phosphorylated to 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[1][2] Collectively, these phosphorylated forms are known as 6-TGNs.
-
Catabolic Pathway via TPMT: Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP).[3][8] While historically considered inactive, 6-MMP and its ribonucleotide derivatives (6-MMPRs) have been associated with hepatotoxicity.[1][9] TPMT activity is highly variable among individuals due to genetic polymorphisms, a key factor in thiopurine-related toxicity.[10][11]
-
Catabolic Pathway via XO: Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid, which is then excreted.[3][12] Co-administration of XO inhibitors like allopurinol (B61711) can shunt 6-MP metabolism towards the anabolic HPRT pathway, increasing 6-TGN levels.[13][14]
The interplay between these pathways determines the ultimate concentration of active 6-TGNs and potentially toxic metabolites.
Figure 1: Thiopurine Metabolic Pathway.
Mechanisms of Action of Thiopurine Metabolites
The immunosuppressive and cytotoxic effects of thiopurines are mediated by their active metabolites, primarily the 6-TGNs, through several distinct mechanisms:
-
Incorporation into Nucleic Acids: 6-thioguanosine triphosphate (TGTP) and its deoxyribonucleotide counterpart, deoxy-6-thioguanosine triphosphate (dGTP), are incorporated into RNA and DNA, respectively.[1][2] This incorporation disrupts nucleic acid structure and function, interferes with DNA replication and repair, and ultimately triggers apoptosis (programmed cell death).[15][16]
-
Inhibition of Rac1 Signaling: TGTP can bind to the small GTPase Rac1, a key regulator of T-cell proliferation and survival.[10][17] This binding inhibits Rac1 activation, leading to apoptosis of activated T-lymphocytes and contributing significantly to the immunosuppressive effects of thiopurines.[17][18]
-
Inhibition of de novo Purine Synthesis: Methylated metabolites, particularly 6-methylthioinosine (B81876) monophosphate (meTIMP), can inhibit the de novo synthesis of purines, further depleting the pool of endogenous purines necessary for lymphocyte proliferation.[1][19]
The culmination of these actions leads to a profound suppression of the immune system, particularly targeting rapidly dividing lymphocytes.[4]
Figure 2: Mechanisms of Action of Thiopurine Metabolites.
Quantitative Data on Thiopurine Metabolites
Therapeutic drug monitoring (TDM) of thiopurine metabolites is a valuable tool for optimizing therapy, minimizing toxicity, and assessing patient adherence.[9][20] Metabolite concentrations are typically measured in red blood cells (RBCs) and are expressed as picomoles per 8 x 10⁸ RBCs.[9]
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxicity Threshold (pmol/8x10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | > 450 | Myelosuppression (Leukopenia) |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPRs) | Varies | > 5700 | Hepatotoxicity |
Table 1: Therapeutic Ranges and Toxicity Thresholds for Thiopurine Metabolites in IBD.[9][21]
It's important to note that in combination therapy with biologics, lower 6-TGN levels (105 to 125 pmol/8 x 10⁸ RBC) may be sufficient.[9]
Experimental Protocols for Thiopurine Metabolite Analysis
The quantification of thiopurine metabolites is most commonly performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23] The latter offers higher sensitivity and specificity.
General Experimental Workflow
The general workflow for thiopurine metabolite analysis involves:
-
Sample Collection: Whole blood is collected in an EDTA tube.
-
Erythrocyte Isolation: Red blood cells are separated from plasma and washed.
-
Lysis and Deproteinization: Erythrocytes are lysed, and proteins are precipitated.
-
Hydrolysis: The thiopurine nucleotides (6-TGNs and 6-MMPRs) are hydrolyzed to their respective purine bases (6-TG and 6-MMP).
-
Chromatographic Separation: The purine bases are separated using reversed-phase HPLC.
-
Detection and Quantification: The separated bases are detected by UV absorbance or mass spectrometry and quantified against a standard curve.
Figure 3: General Workflow for Thiopurine Metabolite Analysis.
Detailed HPLC-UV Method (Adapted from Dervieux-Boulieu)
This protocol is a widely cited method for the routine monitoring of thiopurine metabolites.
1. Reagents and Materials:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Internal Standard (e.g., 6-mercaptopurine)
-
Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer
-
HPLC system with UV detector
2. Sample Preparation:
-
Wash a packed red blood cell pellet with saline.
-
Lyse the RBCs with distilled water.
-
Add the internal standard to the lysate.
-
Precipitate proteins with cold PCA.
-
Centrifuge and collect the supernatant.
-
Add DTT to the supernatant.
-
Hydrolyze the nucleotides by heating at 100°C.
-
Cool the sample and inject it into the HPLC system.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 5% acetonitrile in 20 mmol/L phosphate buffer, pH 2.5).[22]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV absorbance at a specific wavelength (e.g., 342 nm for 6-TG and 303 nm for 6-MMP).
4. Quantification:
-
Generate a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
Calculate the concentration of metabolites in the patient sample by comparing the peak areas to the standard curve, normalized to the internal standard.
Conclusion
A thorough understanding of the foundational research on thiopurine metabolites is paramount for the safe and effective use of these important drugs. The complex interplay of metabolic pathways, the multiple mechanisms of action, and the significant inter-individual variability in drug response underscore the importance of continued research in this area. Therapeutic drug monitoring, guided by robust analytical methodologies, provides a critical tool for personalizing therapy and improving patient outcomes. This guide serves as a foundational resource for professionals engaged in the research and development of thiopurine-based therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunogenetics.nl [immunogenetics.nl]
- 4. benchchem.com [benchchem.com]
- 5. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPMT gene: MedlinePlus Genetics [medlineplus.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]
- 12. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 14. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 15. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 16. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]
- 21. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Intracellular 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are pivotal in the treatment of acute lymphoblastic leukemia and autoimmune disorders.[1] These prodrugs undergo intracellular metabolism to form active metabolites, primarily the 6-thioguanine (B1684491) nucleotides (6-TGNs), which exert cytotoxic effects. A key intermediate in this metabolic cascade is 6-thio-5'-guanosine monophosphate (6-T-5'-GMP), also known as 6-thioguanosine (B559654) monophosphate (6-TGMP). The quantification of intracellular this compound levels is crucial for understanding the metabolic activation of thiopurines, elucidating mechanisms of drug resistance, and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the accurate measurement of this compound in cell culture systems.
Thiopurine Metabolic Pathway
The metabolic activation of 6-mercaptopurine begins with its conversion to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). 6-TIMP is then sequentially converted to 6-thioxanthosine (B11829551) monophosphate (6-TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and finally to this compound by guanosine (B1672433) monophosphate synthetase (GMPS).[2] this compound is further phosphorylated to its di- and tri-phosphate forms (6-TGDP and 6-TGTP), which are the ultimate active metabolites that incorporate into DNA and RNA, leading to cytotoxicity.[2][3] An alternative pathway involves the methylation of 6-MP by thiopurine S-methyltransferase (TPMT), leading to inactive metabolites.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP) is a key active metabolite of thiopurine drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease (IBD), autoimmune disorders, and as chemotherapeutic agents in the management of acute lymphoblastic leukemia. The therapeutic and toxic effects of thiopurines are attributed to their intracellular conversion to thioguanine nucleotides (TGNs), which include the mono-, di-, and triphosphate forms. Monitoring the levels of these metabolites is crucial for optimizing drug dosage, ensuring therapeutic efficacy, and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in biological matrices, particularly red blood cells (RBCs), using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
Signaling Pathway of Thiopurine Metabolism
The metabolic pathway of thiopurine drugs is complex, involving several enzymatic steps to produce the active TGNs. The diagram below illustrates the conversion of the parent drugs to this compound and other key metabolites. Understanding this pathway is essential for interpreting metabolite measurements in a clinical and research context.
Experimental Protocol
This protocol details the necessary steps for sample preparation and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
6-Thio-5'-guanosine monophosphate (this compound) standard
-
Perchloric acid (PCA), 0.7 M
-
Dithiothreitol (B142953) (DTT)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium (TBA) ions (as a salt, e.g., bromide or hydrogen sulfate) for ion-pairing
-
Ultrapure water
-
Whole blood samples collected in EDTA-containing tubes
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Purospher RP-18e, 150 x 4.6 mm, 5 µm particle size)
-
Refrigerated centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Syringe filters (0.45 µm)
Sample Preparation (from Red Blood Cells)
The following workflow outlines the extraction of thiopurine nucleotides from red blood cells.
-
RBC Isolation: Centrifuge the whole blood sample at 2,000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the remaining RBC pellet three times with an equal volume of cold saline (0.9% NaCl), centrifuging after each wash.
-
Cell Lysis and Protein Precipitation: To the packed RBC pellet, add an equal volume of ice-cold 0.7 M perchloric acid containing a final concentration of 0.013 M dithiothreitol (DTT).[1] Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Centrifugation: Incubate the mixture on ice for 10 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the acid-soluble nucleotides.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Note on Hydrolysis (for total 6-TGNs): For the determination of total 6-thioguanine nucleotides, the acid hydrolysis step is crucial.[2] This involves heating the perchloric acid extract at 100°C for 45-60 minutes to convert the di- and triphosphate forms to their corresponding bases or monophosphates.[1][3] For specific quantification of this compound, this heating step should be omitted.
HPLC Conditions
The following HPLC conditions are a representative example and may require optimization for specific instrumentation and columns. The use of an ion-pairing agent is often necessary for the retention of polar nucleotides on a reversed-phase column.[4]
-
Column: Purospher RP-18e (150 x 4.6 mm, 5 µm) or equivalent C18 column.[1][5]
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) with an ion-pairing agent like tetrabutylammonium.
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
-
Injection Volume: 50 µL.[1]
-
Detection Wavelength: UV detection at 342 nm for 6-thioguanine derivatives.[1]
-
Column Temperature: 25°C.
Calibration and Quantification
Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract. A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration. The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.
Quantitative Data Summary
The performance of HPLC methods for thiopurine metabolite quantification varies depending on the specific protocol and validation. The table below summarizes typical quantitative data from published methods.
| Parameter | 6-Thioguanine Nucleotides (as 6-TG) | Reference |
| Linearity Range | 25 - 1600 pmol / 8 x 10⁸ RBCs | [6] |
| 479 - 17,118 ng/mL | [7] | |
| Limit of Detection (LOD) | 25 pmol / 8 x 10⁸ RBCs | [6] |
| 1.8 pmol | [5] | |
| 150 ng/mL | [7] | |
| Limit of Quantification (LOQ) | 20 pmoL x 8 x 10⁸ RBC | [1] |
| 0.1 µmol/L packed cells | [5] | |
| 479 ng/mL | [7] | |
| Recovery | 58% (with solid-phase extraction) | [6] |
| 73.1% | [3] | |
| 79.1 - 103.6% | [7] | |
| Intra-day Precision (%CV) | < 15% | [4] |
| 1.30 - 3.24% | [7] | |
| Inter-day Precision (%CV) | < 15% | [4] |
| 4.19 - 5.78% | [7] |
Conclusion
The HPLC method described provides a robust and reliable approach for the quantification of this compound in red blood cells. Careful sample preparation is critical for accurate results, particularly the omission of the hydrolysis step if the monophosphate form is to be measured specifically. This application note serves as a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring of thiopurines, aiding in the optimization of patient treatment strategies. The provided protocols and data should be adapted and validated for specific laboratory conditions and instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6-Thioguanosine Monophosphate (6-TGMP) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as azathioprine (B366305), mercaptopurine, and thioguanine, are vital immunosuppressants and chemotherapeutic agents used in the treatment of various autoimmune diseases and cancers, including inflammatory bowel disease (IBD) and acute lymphoblastic leukemia (ALL).[1][2][3] These drugs are prodrugs that undergo extensive intracellular metabolism to form active cytotoxic metabolites known as 6-thioguanine (B1684491) nucleotides (6-TGNs), including 6-thioguanosine (B559654) monophosphate (6-TGMP).[1][2] The therapeutic efficacy and toxicity of thiopurines are closely related to the intracellular concentrations of these metabolites. Therefore, therapeutic drug monitoring (TDM) of 6-TGNs is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects.[4][5][6]
This application note provides a detailed protocol for the quantitative analysis of 6-TGMP, a key active metabolite of thiopurine drugs, in human erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for TDM of thiopurine metabolites.[1][7][8]
Thiopurine Metabolism and Signaling Pathway
Thiopurine drugs are metabolized through a complex pathway involving several enzymes. A key enzyme, thiopurine S-methyltransferase (TPMT), is responsible for the S-methylation of thiopurines, leading to inactive metabolites.[1][2] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in the accumulation of cytotoxic 6-TGNs and an increased risk of severe toxicity.[4][9][10] Therefore, assessing TPMT status before initiating thiopurine therapy is recommended.[9] The metabolic conversion of thiopurines to their active and inactive forms is depicted in the following pathway.
Caption: Metabolic pathway of thiopurine drugs.
Experimental Protocol
This protocol describes the analysis of 6-TGMP in erythrocytes, which involves sample preparation including hydrolysis of 6-thioguanine nucleotides (6-TGNs) to 6-thioguanine (6-TG), followed by LC-MS/MS analysis.
Materials and Reagents
-
6-Thioguanine (6-TG) standard
-
6-Methylmercaptopurine (6-MMP) standard
-
Stable isotope-labeled internal standards (e.g., [¹³C₂,¹⁵N]-6-TG)
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Ammonium acetate
-
Formic acid
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Whole blood samples collected in EDTA tubes
Sample Preparation
-
Erythrocyte Isolation : Separate erythrocytes from whole blood by centrifugation. An automated cell washer can be utilized for this purpose to improve efficiency.[8]
-
Lysis and Protein Precipitation : Lyse the isolated erythrocytes and precipitate proteins using a solution of perchloric acid.[11]
-
Hydrolysis : Add DTT to the sample and incubate at 100°C for 1-2 hours to hydrolyze the 6-thioguanine nucleotides (including 6-TGMP, -diphosphate, and -triphosphate) to the 6-thioguanine base.[6][12]
-
Extraction : After hydrolysis, centrifuge the sample and transfer the supernatant for analysis. Some methods may employ a solvent extraction with 90% methanol.[13][14]
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm)[11] |
| Mobile Phase A | 0.1-0.3% Formic acid in water[11][15] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol[13] |
| Flow Rate | 0.2 - 0.4 mL/min[11][13] |
| Gradient | A suitable gradient to separate 6-TG from other metabolites. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 6-TG: m/z 168 → 151; 6-MMP: m/z 167.17 → 126.03[13] |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of 6-TGMP is illustrated below.
Caption: General workflow for 6-TGMP analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters and observed concentrations from various LC-MS/MS methods for thiopurine metabolite analysis.
Table 1: Method Performance Characteristics
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Linearity Range | 0.1 - 10 µmol/L | 0.5 - 100 µmol/L | [7][16] |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC) | [8][11] |
| Linearity Range (ng/mL) | 51 - 1020 ng/mL | 25.5 - 1020 ng/mL | [13] |
| LLOQ (ng/mL) | 51 ng/mL | 25.5 ng/mL | [13] |
| Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [7][16] |
| Assay Imprecision | <3.0% | <3.0% | [8] |
Table 2: Reported Concentrations of 6-Thioguanine Nucleotides (6-TGN) in Patients
| Patient Population | Median 6-TGN Concentration (pmol/8 x 10⁸ RBC) | Therapeutic Range (pmol/8 x 10⁸ RBC) | Reference |
| Inflammatory Bowel Disease (IBD) | 126 (Interquartile Range: 50–238) | 235 - 450 | [8][9] |
| Acute Lymphoblastic Leukemia (ALL) | 29 - 429 | Varies by protocol | [13] |
| IBD (Variant TPMT genotype) | 1126 (Interquartile Range: 948–1562) | N/A | [5] |
| IBD (Wild-type TPMT genotype) | 467.5 (Interquartile Range: 334–593) | N/A | [5] |
Stability of Thiopurine Metabolites
The stability of thiopurine metabolites is a critical pre-analytical consideration. Studies have shown that 6-TGNs in preprocessed red blood cell samples are stable at 25°C and 4°C for up to 4 hours and at -70°C for up to 6 months.[7][16] However, a significant decrease in 6-TGN concentration has been observed when stored at -20°C for an extended period or in whole blood at 4°C for several days.[7][16] Therefore, it is recommended that whole blood samples be processed as soon as possible after collection.[7][16]
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantitative analysis of 6-TGMP and other thiopurine metabolites in erythrocytes. This method is essential for therapeutic drug monitoring, allowing clinicians to personalize thiopurine dosing to optimize treatment outcomes and minimize the risk of adverse drug reactions. The provided protocol and performance data serve as a valuable resource for researchers and clinicians involved in thiopurine therapy.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. [Monitoring of thiopurine methyltransferase and thiopurine metabolites to optimize azathioprine therapy in inflammatory bowel disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship Between Thiopurine S-Methyltransferase Genotype/Phenotype and 6-Thioguanine Nucleotide Levels in 316 Patients With Inflammatory Bowel Disease on 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Should TPMT genotype and activity be used to monitor 6-mercaptopurine treatment in children with acute lymphoblastic leukaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 13. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Extraction of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) from Cultured Cells
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), a key metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine, plays a crucial role in the treatment of conditions like acute lymphoblastic leukemia and autoimmune diseases.[1][2] These drugs are pro-drugs that undergo extensive intracellular metabolism to form active thioguanine nucleotides (TGNs), including this compound and its di- and triphosphate derivatives. The incorporation of these metabolites into DNA and RNA is central to their therapeutic effect, leading to cytotoxicity in rapidly dividing cells.[3] Accurate quantification of intracellular this compound is therefore essential for therapeutic drug monitoring, understanding drug resistance mechanisms, and optimizing treatment protocols.[1][4]
These application notes provide detailed protocols for the extraction of this compound from cultured cells for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Thiopurine Metabolic Pathway
The metabolic activation of thiopurine drugs is a complex enzymatic process. The pathway begins with the conversion of the parent drug into 6-thioinosine monophosphate (TIMP), which is then further metabolized to form this compound and other active thioguanine nucleotides.
Caption: Metabolic activation pathway of thiopurine drugs leading to this compound.
Experimental Protocols
Two common methods for nucleotide extraction are presented: Perchloric Acid (PCA) precipitation and organic solvent extraction. Proper and rapid sample preparation is critical to prevent nucleotide degradation by cellular enzymes.[5][6]
Protocol 1: Perchloric Acid (PCA) Extraction
This method is robust for deproteinization and halting enzymatic activity.[5][7]
A. Materials and Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Perchloric Acid (PCA), 0.4 M to 1.0 M
-
Ice-cold Potassium Carbonate (K₂CO₃), 3 M
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge (4°C)
B. Procedure
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium and immediately wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolism Quenching & Lysis:
-
After the final wash, add 500 µL of ice-cold 0.4 M PCA directly to the cell pellet or monolayer.[6]
-
Vortex vigorously for 30 seconds. For adherent cells, use a cell scraper to detach cells into the PCA solution.
-
Incubate the lysate on ice for 15-20 minutes to allow for complete protein precipitation.[6]
-
-
Protein Removal:
-
Centrifuge the lysate at 14,000-16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[6]
-
Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled microcentrifuge tube.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding 3 M K₂CO₃ dropwise while vortexing gently. Monitor the pH with pH paper until it reaches a neutral range (pH 6-8).
-
Incubate on ice for 10-15 minutes to precipitate the potassium perchlorate (B79767) salt (KClO₄).[6]
-
-
Final Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.[6]
-
Transfer the final neutralized supernatant containing the nucleotide extract to a new tube.
-
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: Acetonitrile (B52724)/Methanol (B129727) Extraction
This method uses organic solvents to simultaneously precipitate proteins and extract metabolites. It can be faster and may prevent the degradation of certain unstable nucleotides sometimes caused by harsh acid treatment.[8][9]
A. Materials and Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol or Acetonitrile (Aqueous)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
B. Procedure
-
Cell Harvesting: Follow the same harvesting and washing steps as in Protocol 1.
-
Metabolism Quenching & Extraction:
-
Place the culture plate or cell pellet on dry ice to rapidly quench metabolic activity.[10]
-
Add 1 mL of pre-chilled 80% methanol to the cells.[10]
-
For adherent cells, use a cell scraper to detach cells into the methanol. For pellets, vortex vigorously for 30 seconds.
-
Incubate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[10]
-
-
Protein Removal:
-
Transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, containing the extracted metabolites, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the metabolite extract completely using a vacuum concentrator or under a gentle stream of nitrogen.[10] This step removes the organic solvent which might interfere with subsequent analysis.[8]
-
Reconstitute the dried pellet in a suitable buffer or mobile phase for your analytical method (e.g., 50-100 µL).
-
-
Storage: Store the dried pellet or reconstituted sample at -80°C until analysis.[10]
Extraction Workflow Diagram
Caption: General workflow for the extraction of this compound from cultured cells.
Data Presentation: Method Comparison
The choice of extraction method can influence the recovery and stability of nucleotides. The following table summarizes key performance metrics associated with common extraction techniques. Values are representative and may vary based on cell type and specific laboratory conditions.
| Parameter | Perchloric Acid (PCA) | Acetonitrile (ACN) / Methanol | Reference(s) |
| Principle | Acid precipitation of proteins | Organic solvent precipitation | [5][8] |
| Processing Time | > 10 minutes | < 5 minutes | [8][9] |
| Typical Recovery | Good, but may cause some degradation of triphosphates | Often yields higher amounts of triphosphates | [1][8][9] |
| Interference | Residual perchlorate ions can interfere with ion-pairing HPLC | Solvents must be evaporated before analysis to prevent interference | [8][9][11] |
| Detection Limit | Dependent on downstream analysis; can be as low as 20 pmol/10⁹ cells for TGNs | Dependent on downstream analysis | [1][2] |
| Advantages | Widely used, effective at halting enzymatic activity | Fast, less harsh, good recovery of unstable nucleotides | [5][8][9] |
| Disadvantages | Longer protocol, requires neutralization, potential for ATP decomposition to ADP | Requires a drying step, potential for incomplete extraction if not optimized | [8][9] |
Note: The total amount of radioactivity recovered from radiolabeled precursors can be the same for both PCA and ACN methods, even if the distribution of mono-, di-, and triphosphate nucleotides differs in the soluble fraction.[8][9] The final choice of protocol should be validated for the specific cell type and analytical platform being used.
References
- 1. Determination of extracellular and intracellular thiopurines and methylthiopurines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of extracellular and intracellular thiopurines and methylthiopurines by high-performance liquid chromatography-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nucleotide preparation from cells and determination of nucleotides by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP) is a crucial active metabolite of thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2] These drugs are widely used as anticancer and immunosuppressive agents. The cytotoxic effects of thiopurines are primarily mediated through the incorporation of their nucleotide metabolites into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for utilizing this compound in in vitro cytotoxicity assays, addressing its mechanism of action, challenges in cellular uptake, and methodologies for accurate assessment of its cytotoxic potential.
Mechanism of Action
The cytotoxicity of this compound is contingent on its intracellular conversion to the di- and triphosphate forms (6-TGDP and 6-TGTP), followed by the incorporation of 6-thioguanine nucleotides (TGNs) into DNA and RNA. Once incorporated into DNA, 6-thioguanine can induce cytotoxicity through several mechanisms:
-
DNA Damage and Mismatch Repair: The presence of 6-thioguanine in the DNA template can lead to mismatches during DNA replication. These mismatches are recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to correct the lesion, can trigger DNA strand breaks and subsequent cell death.[4]
-
Inhibition of Purine (B94841) Synthesis: 6-thioguanosine (B559654) monophosphate can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, leading to a depletion of the natural guanine (B1146940) nucleotides essential for DNA and RNA synthesis.[5]
-
Induction of Apoptosis: The accumulation of DNA damage and disruption of cellular metabolism ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death.[5]
Data Presentation: Comparative Cytotoxicity of Thiopurines
Direct in vitro assays with this compound are challenging due to its poor cell permeability. The data presented below summarizes the cytotoxic activity of its parent compounds, 6-thioguanine (6-TG) and 6-thioguanosine (6sG), and more cell-permeable this compound prodrugs in various cell lines.
| Compound | Cell Line | Assay Duration | IC50 / EC50 (µM) | Reference |
| 6-Thioguanine (6-TG) | HeLa (cervical cancer) | 48 hours | 28.79 | [2] |
| 6-Thioguanine (6-TG) | HEK293T (human embryonic kidney) | 48 hours | 3.6 | [2] |
| 6-Thioguanosine (6sG) | HEK293T (human embryonic kidney) | 48 hours | 4.7 | [2] |
| 6-Thioguanine (6-TG) | THP-1 (acute monocytic leukemia) | Not Specified | 0.3 | [5][6] |
| 6-Thioguanosine (6sG) | THP-1 (acute monocytic leukemia) | Not Specified | 0.4 | [6] |
| 6-Thioguanine (6-TG) | K-562 (chronic myelogenous leukemia) | Not Specified | 0.7 | [5][6] |
| 6-Thioguanosine (6sG) | K-562 (chronic myelogenous leukemia) | Not Specified | 1.3 | [6] |
| 6-Thioguanine (6-TG) | MCF-7 (breast cancer) | 48 hours | 5.481 | [5] |
| 6-Thioguanine (6-TG) | MCF-10A (non-cancerous breast epithelial) | 48 hours | 54.16 | [5] |
| 4-acetyloxybenzyl-6sGMP prodrug | Thiopurine-resistant leukemia and breast cancer cells | Not Specified | Effective antiproliferative | [2][7] |
| cycloSaligenyl-6sGMP prodrug | Thiopurine-resistant leukemia and breast cancer cells | Not Specified | Effective antiproliferative | [2][7] |
Experimental Protocols
Overcoming Cell Permeability Challenges
Due to the negative charge of the phosphate (B84403) group, this compound has poor membrane permeability. To effectively assess its intracellular cytotoxic effects, one of the following strategies is recommended:
-
Use of Lipophilic Prodrugs: Synthesizing or obtaining lipophilic prodrugs of this compound, such as the 4-acetyloxybenzyl- or cycloSaligenyl-derivatives, can significantly enhance cell uptake.[2][7]
-
Transfection Reagents: Utilize commercially available transfection reagents designed for the intracellular delivery of small molecules and nucleotides.
-
Cell Permeabilization: Employ reversible cell permeabilization techniques, although this may impact overall cell health and should be carefully controlled.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (or a suitable prodrug)
-
Vehicle control (e.g., DMSO, sterile PBS)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or its prodrug) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and positive control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (or a suitable prodrug)
-
Vehicle control
-
Lysis buffer (for maximum LDH release control)
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treatment and maximum release values.
Mandatory Visualizations
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
- 1. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) as a Standard for Thiopurine Metabolite Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiopurine drugs, including azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), are foundational immunosuppressive agents used in the treatment of autoimmune diseases, such as inflammatory bowel disease (IBD), and certain types of cancer.[1][2][3][4] These drugs are pro-drugs that undergo extensive intracellular metabolism to form active and inactive metabolites.[1][2]
The primary active metabolites are 6-thioguanine (B1684491) nucleotides (6-TGNs), which exert cytotoxic and immunosuppressive effects by incorporating into DNA and RNA.[1][3] A competing metabolic pathway, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), produces inactive metabolites, primarily 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs).[1][3] High levels of 6-TGNs are associated with therapeutic efficacy but also with myelosuppression (leukopenia), while elevated 6-MMPN levels have been linked to hepatotoxicity.[3][5][6]
Due to significant inter-patient variability in drug metabolism, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMPN concentrations in red blood cells (RBCs) is a critical tool for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[2][7][8]
This document provides a detailed protocol for the quantification of total 6-TGNs in RBCs using 6-thioguanosine-5'-monophosphate (6-T-5'-GMP), a key 6-TGN, as an external standard. The method is based on the widely accepted practice of hydrolyzing all thioguanine nucleotides to the common base, 6-thioguanine (6-TG), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Thiopurine Metabolic Pathway
The metabolic fate of thiopurine drugs is complex, involving multiple enzymatic pathways that lead to the formation of therapeutically active and inactive compounds. Understanding this pathway is essential for interpreting metabolite measurements.
Principle of Analysis
The standard clinical approach for TDM of thiopurines involves quantifying the total concentration of 6-TGNs (this compound, 6-thioguanosine (B559654) diphosphate, and 6-thioguanosine triphosphate) in erythrocytes. As it is analytically challenging to measure each nucleotide separately, the established method relies on acid hydrolysis to convert the entire pool of 6-TGNs into the single molecular base, 6-thioguanine (6-TG).[1][6] Similarly, 6-MMPNs are hydrolyzed to 6-methylmercaptopurine (6-MMP).
The resulting 6-TG and 6-MMP are then quantified using a sensitive and specific analytical technique, typically LC-MS/MS.[7][9] Isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃) are added to samples and calibrators at the beginning of the process to correct for variability during sample preparation and potential matrix effects.[1][7][10]
In this protocol, this compound is used as the primary calibrator. By subjecting the this compound standards to the same hydrolysis and extraction procedure as the patient samples, a reliable calibration curve can be generated to accurately quantify the total 6-TGN concentration.
Experimental Workflow
The overall workflow from sample collection to data analysis involves several key steps, as illustrated below.
Protocols
-
This compound sodium salt (Calibrator)
-
6-TG-¹³C₂¹⁵N and 6-MMP-d₃ (Internal Standards)
-
Perchloric Acid (PCA)
-
Dithiothreitol (DTT)
-
Ammonium Acetate
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Whole blood collected in EDTA tubes
-
This compound Stock Solution (1000 µmol/L): Accurately weigh and dissolve this compound in ultrapure water to prepare a primary stock solution. Aliquot and store at -70°C.[7][11] The solution is stable for up to 6 months at -70°C.[7][11]
-
Working Calibrators: Prepare a series of working calibrators by serially diluting the stock solution with ultrapure water. A typical calibration range is 0.1–10 µmol/L for 6-TGNs.[7][11]
-
Internal Standard (IS) Working Solution: Prepare a working solution containing 6-TG-¹³C₂¹⁵N and 6-MMP-d₃ in water.
-
RBC Isolation: Centrifuge EDTA whole blood at 2000 x g for 10 minutes at 4°C. Discard the plasma and buffy coat.
-
RBC Washing: Resuspend the RBC pellet in an equal volume of cold saline (0.9% NaCl) and centrifuge again. Repeat this washing step two more times.[7]
-
RBC Count: Determine the RBC count using an automated hematology analyzer.[7]
-
Lysis and Hydrolysis:
-
To a 100 µL aliquot of washed RBCs (or calibrator/QC), add 20 µL of the IS working solution.
-
Add 50 µL of 1M DTT to reduce disulfide bonds.
-
Add 200 µL of 3.4 M perchloric acid to lyse the cells and precipitate proteins. Vortex vigorously.
-
Incubate at 100°C for 60 minutes to complete the hydrolysis of 6-TGNs to 6-TG.
-
Cool the samples on ice for 10 minutes.
-
-
Extraction:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
An example LC-MS/MS method is detailed below. Parameters should be optimized for the specific instrument used.
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 reverse-phase column (e.g., X-bridge Shield RP18, 2.1 x 150 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A linear gradient appropriate for separating 6-TG and 6-MMP from matrix components.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-TG | 168.0 | 150.9 |
| 6-MMP | 158.0 | 110.0 |
| 6-TG-¹³C₂¹⁵N (IS) | 171.0 | 154.0 |
| 6-MMP-d₃ (IS) | 161.1 | 110.1 |
| Data derived from a representative method.[7] |
| Parameter | 6-TGN (as 6-TG) | 6-MMPN (as 6-MMP) | Reference |
| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | [7][11] |
| LLOQ | 0.1 µmol/L | 0.5 µmol/L | [12] |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [7][11][12] |
| Intra-assay Imprecision | < 7.5% | < 7.5% | [10] |
| Inter-assay Imprecision | < 7.5% | < 7.5% | [10] |
| RBC Sample Stability | Stable for 4h at 25°C/4°C;Stable up to 6 months at -70°C | Stable for 4h at 25°C/4°C;Stable up to 6 months at -70°C | [7][11] |
| Metabolite | Concentration (pmol/8x10⁸ RBCs) | Associated Outcome | Reference |
| 6-TGN | > 235 | Therapeutic Efficacy in IBD | [5][7][11] |
| > 450 | Increased risk of leukopenia | [5][7][11] | |
| 6-MMPN | > 5700 | Increased risk of hepatotoxicity | [3][7][11][13] |
Clinical Interpretation of Metabolite Levels
The ratio and absolute concentrations of 6-TGN and 6-MMPN provide valuable clinical information for patient management.
Properties and Stability of this compound Standard
Accurate standard preparation is paramount for reliable quantification.
| Property | Value | Reference |
| Synonyms | 6-Thioguanosine monophosphate; 6-Thio-GMP | [14][15] |
| CAS Number | 15867-02-4 | [14][15] |
| Molecular Formula | C₁₀H₁₄N₅O₇PS | [14][15] |
| Molecular Weight | 379.29 g/mol | [14][15] |
| Purity (Typical) | ≥ 95% (HPLC) | [15] |
| Appearance | Colorless to slightly yellow solution in water | [15] |
-
Short-term: For routine use, working solutions of thiopurine metabolites in preprocessed RBC samples are stable for at least 4 hours at room temperature (25°C) and refrigerated (4°C) conditions.[7][11]
-
Long-term: Stock solutions of this compound should be stored at -70°C, where they are stable for at least 6 months.[7][11] Avoid repeated freeze-thaw cycles. Storage at -20°C is not recommended as it may lead to significant degradation over time.[7][11]
-
Shipping: Commercial standards are typically shipped on gel packs.[15]
Conclusion
Therapeutic drug monitoring is essential for the safe and effective use of thiopurine drugs. The analytical method described, which relies on the hydrolysis of the total 6-TGN pool to 6-TG, is the clinical standard. The use of pure this compound as a primary calibrator in this workflow provides a robust and accurate means to quantify the active thioguanine metabolites in patient erythrocytes. By carefully following validated protocols for sample handling, hydrolysis, and LC-MS/MS analysis, laboratories can provide crucial data to guide clinicians in personalizing thiopurine therapy, thereby maximizing therapeutic benefit while minimizing the risk of adverse events.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease [mdpi.com]
- 3. bcpathology.org.uk [bcpathology.org.uk]
- 4. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis | MDPI [mdpi.com]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 6-Thio-GMP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP).
Introduction
6-Thio-5'-guanosine monophosphate (this compound), the active metabolite of the thiopurine drug 6-thioguanine (B1684491) (6-TG), is a critical molecule in the treatment of various cancers and inflammatory diseases.[1][2] Its primary mechanisms of action are as an antimetabolite, where it is further metabolized and incorporated into DNA and RNA, leading to cytotoxicity, and as an inhibitor of key enzymes in the de novo purine (B94841) biosynthesis pathway.[2][3] Understanding the cellular activity of this compound is crucial for elucidating its therapeutic effects and for the development of novel thiopurine-based therapies.
It is important to note that while the cGAS-STING pathway is a significant area of research in innate immunity and cancer immunotherapy, there is currently no direct evidence to suggest that this compound acts as a modulator of this pathway. The primary role of the cGAS-STING pathway is to detect cytosolic DNA and initiate an immune response through the production of cyclic dinucleotides, a class of molecules to which this compound does not belong.[4][5] Therefore, the assays detailed below focus on the established mechanisms of this compound action.
Mechanism of Action of this compound
The cytotoxic effects of this compound are multifaceted. After its formation from 6-thioguanine via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound can be phosphorylated to its di- and tri-phosphate forms (6-TGDP and 6-TGTP).[1] 6-TGTP is then incorporated into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[6] Additionally, this compound is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] This inhibition leads to a depletion of the guanine nucleotide pool, further contributing to the drug's antiproliferative effects.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Application Notes
The following cell-based assays are recommended for assessing the activity of this compound. Due to the charged nature of this compound, which limits its cell permeability, it is advisable to use cell-permeable prodrugs of this compound for these assays.
Cell Proliferation and Cytotoxicity Assays
These assays are fundamental for determining the antiproliferative effects of this compound.
-
Principle: Measures the reduction in cell viability or proliferation in response to treatment with a this compound prodrug.
-
Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Output: IC50 (half maximal inhibitory concentration) value, representing the concentration of the compound that inhibits cell proliferation by 50%.
DNA Damage and Cell Cycle Analysis
These assays provide mechanistic insights into the cytotoxic effects of this compound by assessing its impact on DNA integrity and cell cycle progression.
-
Principle: Utilizes flow cytometry to quantify DNA content for cell cycle analysis and to detect markers of DNA damage.
-
Assays of Choice:
-
Cell Cycle Analysis: Propidium iodide (PI) staining of DNA.
-
DNA Damage: Immunofluorescent staining for phosphorylated H2A.X (γH2AX), a marker for DNA double-strand breaks.
-
-
Data Output: Percentage of cells in different phases of the cell cycle (G1, S, G2/M) and quantification of γH2AX foci or intensity.
In-Cell IMPDH Activity Assay
This assay directly measures the inhibitory effect of this compound on its intracellular target, IMPDH.
-
Principle: A cell-based assay that measures the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) by IMPDH.
-
Assay of Choice: Commercially available IMPDH activity assay kits that are adaptable for cell-based formats.
-
Data Output: IC50 value for IMPDH inhibition within a cellular context.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
Figure 2: Experimental workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., K-562 leukemia cells)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound prodrug
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound prodrug in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound prodrug
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound prodrug at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the described assays. Actual values will be dependent on the specific cell line, this compound prodrug used, and experimental conditions.
| Assay | Cell Line | Compound | Parameter | Result (Example) | Reference |
| Cell Proliferation (MTT) | K-562 | This compound Prodrug X | IC50 | 1.5 µM | [1] |
| Cell Cycle Analysis | HCT116 | 6-Thioguanine | % G2/M Arrest (at 3 µM) | 45% | [6] |
| DNA Damage (γH2AX) | HCT116 | 6-Thioguanine | Fold increase in γH2AX foci (at 3 µM) | 5-fold | [6] |
| IMPDH Inhibition | Jurkat | 6-Thioinosine monophosphate | IC50 | 0.2 µM | [2] |
Note: The provided results are illustrative and based on data for related thiopurine compounds. Researchers should determine these values experimentally for their specific this compound analog.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activity of this compound. By employing a combination of proliferation, DNA damage, cell cycle, and enzyme inhibition assays, researchers can gain a comprehensive understanding of the cellular effects of this important therapeutic agent and its derivatives. This information is invaluable for both basic research and the development of more effective and targeted cancer and immunomodulatory therapies.
References
- 1. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Experimental Use of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), also known as 6-thioguanylate, is the primary active metabolite of the thiopurine class of drugs, which includes 6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (B1684380) (6-MP). These drugs are foundational in the treatment of various leukemias, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1] Within the cell, 6-TG is converted to this compound by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3] This active metabolite and its subsequent derivatives, thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), exert their cytotoxic effects primarily through incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound in leukemia cell lines.
Mechanism of Action
The cytotoxic effects of this compound in leukemia cells are multifaceted. The primary mechanisms include:
-
Incorporation into Nucleic Acids: this compound is further phosphorylated to its triphosphate form, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), which is then incorporated into DNA during replication. This incorporation leads to the formation of fraudulent base pairs, triggering the DNA mismatch repair (MMR) system. The persistent and futile attempts of the MMR system to repair these mismatches result in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1]
-
Inhibition of de Novo Purine (B94841) Synthesis: Metabolites of thiopurines can inhibit key enzymes in the de novo purine biosynthesis pathway, such as amidophosphoribosyltransferase (ATase).[1] This leads to a depletion of the cellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, particularly in rapidly dividing cancer cells.[1]
-
RNA Disruption: The triphosphate form of this compound can also be incorporated into RNA, disrupting its synthesis and function, which in turn impairs protein synthesis and cellular metabolism.[1]
Data Presentation
The following tables summarize the inhibitory effects of 6-thioguanine (6-TG), the direct precursor to this compound, on the viability of various leukemia cell lines. This data can serve as a reference for designing experiments with this compound, although the direct IC50 values for this compound may differ due to cellular uptake and metabolic activation steps being bypassed.
Table 1: IC50 Values of 6-Thioguanine (6-TG) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (hours) |
| MOLM-13 | AML | 0.023 | Not Specified |
| MV4-11 | AML | 0.062 | Not Specified |
| THP-1 | AML | 0.3 | Not Specified |
| K-562 | CML | 0.7 | Not Specified |
Data is indicative and sourced from studies on the prodrug 6-thioguanine. Actual IC50 values for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on leukemia cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the analysis of key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family proteins) by Western blotting.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Metabolic activation of 6-Thioguanine and its cytotoxic mechanisms.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Cause-and-effect relationship of this compound in leukemia cells.
References
Application Notes and Protocols: 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP) and its nucleoside precursor, 6-thioguanosine (B559654), are members of the thiopurine class of compounds. Thiopurines are widely utilized as immunosuppressants in organ transplantation and for the treatment of autoimmune diseases, as well as in chemotherapy for certain types of cancer.[1] The cytotoxic and immunomodulatory effects of thiopurines are mediated by their intracellular conversion to active metabolites, including this compound. These metabolites interfere with the de novo synthesis of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis and cellular proliferation.[1][2]
The primary enzymatic target of this compound and its precursor, 6-thioinosine monophosphate (6-thio-IMP), is Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) .[2][3][4] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[5][6][7] By inhibiting IMPDH, this compound and related metabolites deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to the arrest of cell proliferation and induction of apoptosis in rapidly dividing cells.[2][8]
These application notes provide an overview of the mechanism of action of this compound as an IMPDH inhibitor, protocols for assaying its inhibitory activity, and its application in research and drug development.
Mechanism of Action: Inhibition of IMPDH
This compound and the structurally related 6-thio-IMP are time-dependent inactivators of IMPDH.[2] The proposed mechanism involves the modification of a critical cysteine residue within the active site of the enzyme.[2] This covalent modification inactivates the enzyme, thereby blocking the synthesis of XMP and subsequent guanine nucleotides.
The inhibition of IMPDH leads to a significant depletion of intracellular guanine nucleotide pools (GMP, GDP, and GTP).[2][9] This has profound effects on cellular processes that are highly dependent on GTP, including:
-
DNA and RNA Synthesis: Depletion of GTP, a crucial building block, inhibits the synthesis of nucleic acids, thus halting cell proliferation.[5]
-
Signal Transduction: GTP is essential for the function of G-proteins, which are key mediators in numerous signaling pathways.
-
Energy Metabolism: GTP serves as an energy source in various metabolic reactions, including protein synthesis.
The profound reliance of rapidly proliferating cells, such as activated lymphocytes and cancer cells, on the de novo purine synthesis pathway makes IMPDH an attractive target for therapeutic intervention.[2][8]
Quantitative Data: Inhibition of IMPDH
| Compound | Enzyme Target | IC50 / Ki | Cell Line / Conditions | Reference |
| Mycophenolic Acid (MPA) | IMPDH | Potent Inhibitor | Mammalian cells | [3][6] |
| 6-Thioguanosine (tGuO) | IMPDH | Not specified | MOLT-4 human leukemia cells | [3] |
| 6-thio-IMP / 6-thio-GMP | IMPDH | Time-dependent inactivators | Not specified | [2] |
Note: The IC50 value of an inhibitor can be influenced by experimental conditions, such as substrate concentration. The Ki value represents the intrinsic binding affinity of the inhibitor and is a more absolute measure of potency.[10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo purine synthesis pathway, the point of inhibition by this compound, and a general workflow for an IMPDH inhibition assay.
Caption: De novo guanine nucleotide synthesis pathway and the inhibitory action of this compound on IMPDH.
Caption: General experimental workflow for an IMPDH enzyme inhibition assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for IMPDH Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on IMPDH activity by monitoring the production of NADH.
Materials:
-
Purified recombinant IMPDH enzyme
-
Inosine 5'-monophosphate (IMP) sodium salt
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
6-Thio-5'-guanosine monophosphate (this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of IMP (e.g., 10 mM), NAD+ (e.g., 10 mM), and this compound (e.g., 1 mM) in the assay buffer.
-
Dilute the purified IMPDH enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reaction mixtures (total volume of 200 µL):
-
Control (No Inhibitor):
-
100 µL Assay Buffer
-
20 µL IMP solution (final concentration, e.g., 100 µM)
-
20 µL NAD+ solution (final concentration, e.g., 200 µM)
-
40 µL IMPDH enzyme solution
-
-
Inhibitor Wells:
-
(100 - x) µL Assay Buffer
-
x µL of this compound dilutions (to achieve a range of final concentrations)
-
20 µL IMP solution
-
20 µL NAD+ solution
-
40 µL IMPDH enzyme solution
-
-
Blank (No Enzyme):
-
140 µL Assay Buffer
-
20 µL IMP solution
-
20 µL NAD+ solution
-
20 µL of the highest concentration of this compound
-
-
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the final component (e.g., IMPDH enzyme or NAD+).
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance curve (ΔA340/min). The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for IMPDH Activity
This protocol measures the effect of 6-thioguanosine (the cell-permeable precursor to this compound) on IMPDH activity in a cellular context.
Materials:
-
Cell line of interest (e.g., MOLT-4 human leukemia cells)[3]
-
Cell culture medium and supplements
-
6-thioguanosine (tGuO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for IMPDH activity assay (as described in Protocol 1)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at a suitable density and allow them to adhere or grow for 24 hours.
-
Treat the cells with various concentrations of 6-thioguanosine for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay.
-
-
IMPDH Activity Assay:
-
Perform the spectrophotometric IMPDH assay as described in Protocol 1, using a standardized amount of total protein from the cell lysates in place of the purified enzyme.
-
Monitor the rate of NADH production at 340 nm.
-
-
Data Analysis:
-
Normalize the IMPDH activity (rate of NADH production) to the total protein concentration for each sample.
-
Compare the normalized IMPDH activity in the 6-thioguanosine-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Applications and Future Directions
The study of this compound and other thiopurines as enzyme inhibitors is crucial for:
-
Drug Development: Understanding the mechanism of action of existing thiopurine drugs can aid in the development of new, more selective, and potent immunosuppressive and anti-cancer agents.
-
Personalized Medicine: Variations in the enzymes involved in thiopurine metabolism can lead to differences in drug efficacy and toxicity. Assaying IMPDH activity can provide insights into individual patient responses to therapy.
-
Pharmacodynamics: Monitoring IMPDH activity in patients can serve as a biomarker to optimize drug dosage and minimize adverse effects.[3]
While the primary mechanism of this compound is the inhibition of IMPDH, further research could explore potential off-target effects or downstream consequences on other cellular pathways, such as the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA.[12][13][14][15][16] The depletion of guanine nucleotides by IMPDH inhibition could potentially impact the synthesis of cyclic GMP-AMP (cGAMP), the second messenger that activates STING, although this is not the established primary mechanism of action for thiopurines.
Conclusion
6-Thio-5'-guanosine monophosphate is a key active metabolite of thiopurine drugs that exerts its therapeutic effects primarily through the inhibition of IMPDH. The protocols and information provided herein offer a framework for researchers to investigate the inhibitory properties of this compound and related compounds, contributing to a deeper understanding of their biochemical and cellular effects.
References
- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. mdpi.com [mdpi.com]
- 9. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interactions between cGAS-STING pathway and pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes: The Role of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) in Thiopurine Drug Metabolism
Introduction
6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), also known as 6-thioguanosine (B559654) monophosphate (TGMP), is a pivotal intracellular metabolite of thiopurine drugs.[1] Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs widely used for their immunosuppressive and antineoplastic properties in the treatment of autoimmune diseases and acute lymphoblastic leukemia.[2] The clinical efficacy and toxicity of these drugs are not dependent on the parent compound but rather on the complex intracellular metabolic pathways that convert them into active metabolites. Understanding the role of this compound is fundamental for researchers and clinicians seeking to optimize therapy, mitigate adverse effects, and develop more effective therapeutic strategies.
Metabolic Activation and Significance
Thiopurine drugs require intracellular activation to exert their cytotoxic effects.[2] 6-Mercaptopurine (6-MP), for instance, is converted to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] TIMP then serves as a substrate for two subsequent enzymatic reactions to become this compound: it is first converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH), and then TXMP is converted to this compound by guanosine (B1672433) monophosphate synthetase (GMPS).[2][4]
This compound is the precursor to the primary active metabolites, the 6-thioguanine nucleotides (TGNs).[3] Through successive phosphorylation, this compound is converted to 6-thioguanosine diphosphate (B83284) (TGDP) and triphosphate (TGTP). These TGNs, particularly TGTP and its deoxy-form (dGTP), are incorporated into cellular RNA and DNA, respectively.[2] This incorporation disrupts nucleic acid and protein synthesis, triggering cell-cycle arrest and apoptosis, which accounts for the therapeutic effects of the drugs.[3]
Monitoring the levels of this compound and other thiopurine metabolites is crucial as the metabolic pathway is subject to genetic polymorphisms. The enzyme thiopurine S-methyltransferase (TPMT), for example, diverts the metabolic pathway away from the production of active TGNs by methylating TIMP.[5] Variations in TPMT activity can lead to significant differences in the accumulation of TGNs, impacting both drug efficacy and the risk of severe side effects like myelosuppression.[4] Therefore, the study of this compound formation is a key aspect of pharmacogenomic and drug metabolism studies for thiopurines.
Thiopurine Metabolic Pathway
The metabolic conversion of thiopurine prodrugs into their active and inactive forms is a complex process involving multiple competing enzymatic pathways. The diagram below illustrates the central role of this compound in the activation cascade leading to cytotoxic 6-thioguanine nucleotides (TGNs).
Protocols for Drug Metabolism Studies
Protocol 1: Quantification of Intracellular this compound in a Cell-Based Assay
This protocol provides a method for treating a relevant cell line with a thiopurine drug and quantifying the intracellular accumulation of this compound and other key metabolites using High-Performance Liquid Chromatography (HPLC).
1. Objective To measure the time-dependent or dose-dependent formation of this compound in cultured cells following exposure to 6-mercaptopurine (6-MP).
2. Materials
-
Cell Line: Jurkat cells (human T-lymphocyte cell line) or L5178Y (murine lymphoma).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 6-mercaptopurine (6-MP), Phosphate-Buffered Saline (PBS, ice-cold), 0.4 M Perchloric Acid (PCA, ice-cold), 1.5 M Potassium Carbonate (K₂CO₃), HPLC-grade water and methanol.
-
Standards: this compound, 6-thioinosine monophosphate (TIMP).
-
Equipment: Cell culture flasks/plates, incubator (37°C, 5% CO₂), refrigerated centrifuge, microcentrifuge tubes, cell scraper (for adherent cells), sonicator, HPLC system with UV detector, C18 reverse-phase HPLC column.
3. Methodology
-
Step 1: Cell Culture and Treatment
-
Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin to a density of approximately 0.5 x 10⁶ cells/mL.
-
Seed cells into a 6-well plate at a density of 1 x 10⁶ cells per well.
-
Treat the cells with the desired concentration of 6-MP (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Step 2: Cell Harvesting and Nucleotide Extraction
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet twice by resuspending in 5 mL of ice-cold PBS and repeating the centrifugation.
-
After the final wash, resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Step 3: Sample Preparation
-
Carefully transfer the supernatant (which contains the acid-soluble nucleotides) to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding 1.5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5. The volume needed will be approximately 1/10th of the supernatant volume.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the final cell extract ready for HPLC analysis.
-
-
Step 4: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate buffer, pH 6.0.
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 0% to 20% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 342 nm.
-
Injection Volume: 50 µL.
-
Quantification: Prepare a standard curve using known concentrations of this compound and TIMP standards. Identify and quantify the peaks in the cell extract samples by comparing their retention times and peak areas to the standards.
-
Experimental Workflow and Data Presentation
The workflow for a typical cell-based thiopurine metabolism study involves several key stages, from initial cell culture to final data analysis.
Representative Quantitative Data
The following table presents illustrative data from a time-course experiment as described in Protocol 1. The data shows the intracellular concentrations of key 6-MP metabolites in Jurkat cells treated with 10 µM 6-MP. Concentrations are expressed as picomoles per 10⁶ cells.
| Time (Hours) | 6-TIMP (pmol/10⁶ cells) | This compound (pmol/10⁶ cells) | Total 6-TGNs (pmol/10⁶ cells) |
| 0 | 0.0 | 0.0 | 0.0 |
| 4 | 15.2 | 3.1 | 5.5 |
| 8 | 28.9 | 8.7 | 15.8 |
| 12 | 45.1 | 15.4 | 30.2 |
| 24 | 52.3 | 25.8 | 58.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
Application Notes and Protocols for the Analytical Detection of Thioguanine Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanine and its parent drugs, azathioprine (B366305) and mercaptopurine, are cornerstone therapies in the management of various autoimmune diseases and cancers. Their efficacy is dependent on the intracellular conversion to the active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). However, a competing metabolic pathway leads to the formation of 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs), which are associated with hepatotoxicity. The significant inter-individual variability in the activities of enzymes governing these pathways necessitates therapeutic drug monitoring (TDM) to optimize dosing, maximize therapeutic benefit, and minimize toxicity. This document provides a comprehensive overview of the analytical techniques employed for the detection and quantification of thioguanine nucleotides, complete with detailed experimental protocols and performance data.
Thiopurine Metabolic Pathway
The metabolism of thiopurine drugs is a complex process involving several key enzymes. Understanding this pathway is crucial for interpreting metabolite levels and making informed clinical decisions. Azathioprine is a prodrug that is first converted to 6-mercaptopurine (B1684380) (6-MP). 6-MP is then metabolized via three competing pathways. The catabolic pathways, mediated by xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT), lead to inactive metabolites. The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to the formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs) which are incorporated into DNA and RNA, leading to cytotoxicity.[1][2] TPMT also methylates 6-MP to 6-methylmercaptopurine (6-MMP), which is subsequently converted to 6-MMPNs, metabolites linked to hepatotoxicity.[1][2] Genetic polymorphisms in TPMT and another enzyme, Nudix hydrolase 15 (NUDT15), can significantly impact the metabolic fate of thiopurines and are important considerations in patient management.
Analytical Techniques for Thioguanine Nucleotide Detection
The primary analytical methods for the quantification of 6-TGNs in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Capillary Electrophoresis (CE) has also been explored as a potential alternative.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance parameters of various published methods for the determination of thioguanine nucleotides.
| Analytical Method | Matrix | Analyte | Linearity Range | LOQ | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Citation(s) |
| HPLC-UV | Erythrocytes | 6-TGN | 479–17,118 ng/mL | 479 ng/mL | 79.1–103.6 | 1.30–3.24 | 4.19–5.78 | [3][4] |
| HPLC-UV | Erythrocytes | 6-TGN | Not Specified | 250 nmol/L | 81 | <10 | <10 | [5] |
| HPLC-Fluorescence | Leukocyte DNA | 6-TG | 0.56–18 pmol/µg DNA | 0.56 pmol/µg DNA | Quantitative | 2.6–3.1 | 3.1–4.4 | [6] |
| HPLC-Fluorescence | Leukocyte DNA | 6-TG | 60 fmol–15 pmol/µg DNA | 60 fmol/µg DNA | Not Specified | Not Specified | Not Specified | [7] |
| LC-MS/MS | Erythrocytes | 6-TGN | 0.1–10 µmol/L | 0.1 µmol/L | 71.0–75.0 | <10 | <10 | [2][8] |
| LC-MS/MS | Erythrocytes | 6-TGN | 0.2–7.5 µmol/L | 0.2 µmol/L | Not Specified | <3.0 | <3.0 | [9] |
| LC-MS/MS | Erythrocytes | 6-TG | Not Specified | 54 ng/mL | Not Specified | 5.7–8.1 | 5.7–8.1 | [10] |
| LC-MS/MS | Leukocyte DNA | DNA-TG | 10.0–5,000.0 fmol/µg DNA | 10.0 fmol/µg DNA | 85.7–116.2 | 3.4–4.9 | 5.3–5.8 | [11][12][13][14] |
| Capillary Zone Electrophoresis | Capsules | Thioguanine | 50-150% of 100 µg/mL | Not Specified | 101.7 | 0.75 | 1.55 | [15] |
Experimental Protocols
Experimental Workflow for Therapeutic Drug Monitoring of Thioguanine Nucleotides
The routine clinical monitoring of thiopurine therapy involves a series of steps from sample collection to data interpretation and dose adjustment.
Protocol 1: Quantification of 6-Thioguanine Nucleotides in Erythrocytes by LC-MS/MS
This protocol is adapted from validated methods for the routine monitoring of thiopurine therapy.[2][8][9][10]
1. Sample Collection and Preparation:
-
Collect whole blood in an EDTA-anticoagulated tube.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature to separate plasma and red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the packed RBCs twice with an equal volume of saline, centrifuging at 1,000 x g for 10 minutes after each wash.
-
After the final wash, lyse the RBCs by freezing at -20°C or -80°C.
2. Protein Precipitation and Hydrolysis:
-
To a known volume of hemolysate (e.g., 100 µL), add an internal standard.
-
Add perchloric acid to a final concentration of approximately 1 M to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Hydrolyze the 6-thioguanine nucleotides to 6-thioguanine by heating the acidic supernatant at 100°C for 60 minutes.
-
Cool the sample and neutralize with a suitable base (e.g., potassium carbonate).
-
Centrifuge to remove any precipitate.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 6-thioguanine and the internal standard. For example, for 6-thioguanine, a common transition is m/z 168.0 → 150.9.[2][8]
-
4. Quantification:
-
Generate a calibration curve using standards of known 6-thioguanine concentrations prepared in a similar matrix.
-
Calculate the concentration of 6-thioguanine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the concentration to the number of red blood cells (e.g., pmol/8 x 10⁸ RBCs).
Protocol 2: Quantification of DNA-Incorporated Thioguanine in Leukocytes by LC-MS/MS
This protocol is based on methods developed for measuring the incorporation of thioguanine into the DNA of leukocytes, a more direct measure of the drug's cytotoxic effect.[11][12][13][14]
1. Leukocyte Isolation and DNA Extraction:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Extract genomic DNA from the isolated leukocytes using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
2. DNA Hydrolysis and Derivatization:
-
To a known amount of DNA (e.g., 1 µg), add an isotope-labeled internal standard (e.g., TG-d3).
-
Enzymatically hydrolyze the DNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
For enhanced sensitivity and specificity, derivatize the thioguanine and guanine (B1146940) with chloroacetaldehyde (B151913) to form etheno derivatives. This involves incubating the hydrolyzed sample with a derivatization buffer at an elevated temperature (e.g., 99.9°C for 3 hours).[11][12]
3. Sample Clean-up:
-
Purify the derivatized sample using solid-phase extraction (SPE) to remove interfering substances.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: Gradient elution with appropriate aqueous and organic phases.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for the etheno-derivatives of thioguanine and guanine, as well as their corresponding internal standards. For example, etheno-TG: m/z 234.0 → 191.1.[11][16]
-
5. Quantification:
-
Generate a calibration curve using standards of derivatized thioguanine.
-
Quantify the amount of DNA-incorporated thioguanine relative to the amount of guanine in the same sample and express the result as fmol TG/µg DNA.[11][12]
Protocol 3: Analysis of Thioguanine by Capillary Zone Electrophoresis (CZE)
This protocol is adapted from a method for the quantification of thioguanine in pharmaceutical preparations and provides a framework for its application to biological samples, which would require significant optimization and validation.[15]
1. Sample Preparation (Hypothetical for Erythrocytes):
-
Follow steps 1 and 2 from Protocol 1 (LC-MS/MS of 6-TGN in Erythrocytes) to obtain a purified and hydrolyzed sample containing 6-thioguanine.
-
Reconstitute the final sample in the CZE running buffer.
2. CZE Analysis:
-
Capillary: Fused silica (B1680970) capillary (e.g., 37 cm x 75 µm).
-
Running Buffer: Borate buffer (e.g., 22.2 mM, pH 9.0).
-
Injection: Hydrodynamic injection (e.g., 5 s at high pressure).
-
Separation Voltage: 20 kV.
-
Detection: Direct UV detection at 280 nm.
-
Internal Standard: Hypoxanthine can be used as an internal standard.
3. Quantification:
-
Generate a calibration curve with thioguanine standards.
-
Quantify thioguanine in the sample based on the peak area relative to the internal standard.
Note: The application of CZE for the routine analysis of thioguanine nucleotides from biological matrices is not as well-established as HPLC and LC-MS/MS and would require extensive method development and validation.
Conclusion
The analytical landscape for the detection of thioguanine nucleotides is well-established, with LC-MS/MS being the current gold standard due to its high sensitivity and specificity. HPLC with UV or fluorescence detection remains a viable and more accessible alternative. While capillary electrophoresis shows promise, further development is needed for its routine application in clinical TDM. The protocols and data presented herein provide a comprehensive resource for researchers and clinicians involved in the therapeutic monitoring of thiopurine drugs, ultimately contributing to the safer and more effective use of these important medications.
References
- 1. ukm.my [ukm.my]
- 2. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 10. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia [annlabmed.org]
- 14. Quantitation of 6-thioguanine residues in peripheral blood leukocyte DNA obtained from patients receiving 6-mercaptopurine-based maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination by capillary zone electrophoresis of mercaptopurine and thioguanine concentration in capsules for paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-monophosphate (6-T-5'-GMP), also known as 6-thioguanylic acid, is a critical intracellular metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in autoimmune diseases and organ transplantation, as well as in the treatment of certain cancers, particularly leukemias. This compound and its subsequent phosphorylated forms, 6-thioguanosine (B559654) diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP), are the primary mediators of the therapeutic and cytotoxic effects of thiopurines.
The primary mechanisms of action of this compound's active metabolites involve:
-
Incorporation into Nucleic Acids: 6-thioguanine nucleotides (TGNs) are incorporated into both DNA and RNA. This leads to the disruption of DNA replication and RNA transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as lymphocytes.
-
Modulation of GTPase Signaling: The triphosphate form, TGTP, has been shown to interact with the small GTPase Rac1. This interaction can disrupt normal Rac1 signaling, which is crucial for cell proliferation, survival, and cytoskeletal organization, and can lead to the induction of apoptosis in T-lymphocytes.
These application notes provide an overview of the mechanisms of this compound and detailed protocols for its application in primary cell culture experiments. It is important to note that direct treatment of cells with this compound is not a common practice due to the poor cell permeability of nucleotide monophosphates. The following protocols include considerations for intracellular delivery.
Data Presentation
The effective concentrations of thioguanine nucleotides (TGNs), the family of molecules to which this compound belongs, have been established in clinical settings and in vitro studies. These values can serve as a starting point for determining the appropriate dosage for primary cell culture experiments.
| Parameter | Cell Type/Matrix | Concentration Range | Effect | Citation |
| Therapeutic Threshold | Human Red Blood Cells | > 235 pmol/8 x 10⁸ cells | Associated with high treatment efficacy in IBD | [1][2] |
| Leukopenia Risk | Human Red Blood Cells | > 450 pmol/8 x 10⁸ cells | Increased risk of leukopenia | [1][2] |
| Hepatotoxicity Risk (for 6-MMPR) | Human Red Blood Cells | > 5700 pmol/8 x 10⁸ cells | Increased risk of hepatotoxicity for the methylated metabolite | [2] |
| In Vitro DNA Incorporation | Yumm1.1 melanoma cells | 0.01 µg/mL 6-TG | Resulted in DNA-TG levels of 300-1200 fmol/µg DNA | [3] |
| EC50 (Antiproliferative) | HEK293T cells | 3.6 µM (for 6-TG) | Half maximal effective concentration for inhibiting proliferation | [4] |
Signaling Pathways
This compound Metabolic and Cytotoxic Pathways
The primary mechanism of this compound-mediated cytotoxicity is its conversion to the di- and triphosphate forms, followed by incorporation into DNA and RNA. This process is initiated by the conversion of 6-thioguanine (6-TG) to this compound by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).
Rac1-Mediated Apoptosis Signaling
6-Thioguanosine triphosphate (6-TTP) can bind to the small GTPase Rac1, interfering with its function and leading to apoptosis in T-cells.
Experimental Protocols
Note on Intracellular Delivery: this compound is a charged molecule and does not readily cross the cell membrane. Therefore, a method for intracellular delivery is required. Options include:
-
Lipofection: Using cationic lipid-based transfection reagents.
-
Electroporation: Applying an electrical field to transiently permeabilize the cell membrane.
-
Microinjection: Direct injection into individual cells.
-
Prodrugs: If available, cell-permeable prodrugs of this compound can be used.[4][5][6]
The following protocols assume a successful method of intracellular delivery is being employed.
Protocol 1: General Treatment of Primary Cells with this compound
This protocol outlines a general workflow for treating primary cells with this compound.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound sodium salt (or other soluble form)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Intracellular delivery reagent/system
-
Sterile, plasticware for cell culture
Procedure:
-
Cell Preparation: Isolate and culture primary cells according to standard protocols for the specific cell type. Ensure cells are healthy and in the desired growth phase (e.g., logarithmic phase for proliferation assays).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or PBS.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare fresh dilutions for each experiment.
-
-
Treatment:
-
For adherent cells, aspirate the old medium and replace it with the medium containing the this compound and the delivery agent.
-
For suspension cells, centrifuge the cells, resuspend them in the treatment medium.
-
Include appropriate controls: untreated cells, vehicle control (delivery agent alone), and a positive control if applicable.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific assay and the expected cellular response.
-
Downstream Analysis: Following incubation, harvest the cells for analysis as described in the subsequent protocols.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
A. MTT Assay (Cell Viability) This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
B. LDH Release Assay (Cytotoxicity) This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
At the end of the incubation period, carefully collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
Protocol 3: Analysis of DNA Incorporation of 6-Thioguanine
This protocol is adapted from methods used to measure thioguanine incorporation in patient samples.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat a sufficient number of cells (e.g., 1-5 x 10⁶) with this compound for a desired period (e.g., 48-72 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Degrade the DNA to nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
Purify the resulting free nucleosides.
-
Analyze the levels of thioguanosine and a reference nucleoside (e.g., thymidine) using LC-MS/MS.
-
Quantify the incorporation of thioguanine as a ratio to the reference nucleoside.[7]
Protocol 4: Rac1 Activation Assay (GTPase Pull-down Assay)
This assay measures the amount of active, GTP-bound Rac1.
Materials:
-
Commercially available Rac1 activation assay kit (containing PAK-PBD beads)
-
Lysis buffer
-
Antibodies against Rac1
Procedure:
-
Treat primary cells with this compound for a short duration (e.g., 1-6 hours) to observe effects on signaling.
-
Lyse the cells in a buffer that preserves GTPase activity.
-
Incubate the cell lysates with PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads, which specifically bind to GTP-bound (active) Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the amount of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.
-
Normalize the amount of active Rac1 to the total amount of Rac1 in the initial cell lysates.
Conclusion
The direct application of this compound to primary cell cultures is a novel area of research that holds promise for understanding the specific effects of this key thiopurine metabolite. The protocols provided here offer a framework for investigating the cytotoxic and signaling effects of this compound. Researchers should carefully consider the challenges of intracellular delivery and optimize the experimental conditions for their specific primary cell type and research question. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. Intracellular delivery strategies for antisense phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased DNA-incorporated thiopurine metabolite as a possible mechanism for leukocytopenia through cell apoptosis in inflammatory bowel disease patients with NUDT15 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Method to Measure Thioguanine Incorporation Into DNA [diva-portal.org]
Application Notes and Protocols for the Development of a 6-T-5'-GMP-Specific Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a crucial immunosuppressive and anti-cancer agent. Its therapeutic efficacy and potential for toxicity are closely linked to the intracellular concentrations of its metabolites. The primary active metabolites are the 6-thioguanine (B1684491) nucleotides (TGNs), including 6-thioguanosine-5'-monophosphate (6-T-5'-GMP). Monitoring the levels of this compound in patients is therefore essential for optimizing therapeutic outcomes and minimizing adverse effects.[1][2] This document provides a detailed guide for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific and quantitative measurement of this compound.
The metabolic activation of 6-MP is a complex process involving several enzymes.[1][3][4] 6-MP is converted to 6-thioinosine monophosphate (TIMP), which is then further metabolized to form this compound and other TGNs. These TGNs are incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells.[3][5] An alternative metabolic pathway leads to the formation of 6-methylmercaptopurine (B131649) (6-MMP), which is associated with hepatotoxicity.[1] A highly specific immunoassay for this compound can provide a valuable tool for therapeutic drug monitoring and pharmacokinetic studies.
This application note details the necessary steps for developing such an assay, including hapten-carrier protein conjugation, monoclonal antibody production, and a comprehensive competitive ELISA protocol.
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-mercaptopurine into its active and inactive metabolites is a complex process involving multiple enzymatic steps. Understanding this pathway is crucial for appreciating the importance of specifically measuring this compound.
Metabolic pathway of 6-mercaptopurine.
Experimental Protocols
Preparation of this compound-Carrier Protein Conjugates
To elicit an immune response, the small molecule this compound (a hapten) must be conjugated to a larger carrier protein.[6][7][8] Different carrier proteins should be used for immunization (to generate antibodies) and for the assay coating to avoid cross-reactivity with the carrier itself. A common strategy is to use Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the assay.
Materials:
-
6-Thioguanosine-5'-monophosphate (this compound)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Hapten Derivatization (if necessary): this compound possesses functional groups (e.g., carboxyl on the phosphate group, amino on the purine (B94841) ring) that can be used for conjugation. For this protocol, we will utilize the carboxyl group on the phosphate for EDC/NHS chemistry.
-
Activation of Hapten:
-
Dissolve 10 mg of this compound in 1 ml of Conjugation Buffer.
-
Add a 5-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of the carrier protein (KLH or BSA) in 1 ml of Conjugation Buffer.
-
Add the activated hapten solution to the carrier protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add 100 µl of Quenching Buffer and incubate for 30 minutes.
-
Purification:
-
Transfer the conjugation mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the buffer.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to estimate the hapten-to-protein ratio. A hapten density of around 15 molecules per carrier protein is often a good starting point for eliciting a strong immune response.[6][8]
-
-
Storage: Aliquot the conjugate and store at -20°C or -80°C.
Hapten-carrier protein conjugation workflow.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is critical for a sensitive immunoassay.
Protocol Overview:
-
Immunization: Immunize mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant) over several weeks.
-
Titer Monitoring: Periodically collect blood samples and determine the antibody titer against the this compound-BSA conjugate using an indirect ELISA.
-
Hybridoma Production:
-
Once a high titer is achieved, sacrifice the mouse and isolate spleen cells.
-
Fuse the spleen cells with myeloma cells using polyethylene (B3416737) glycol (PEG).[9]
-
Select for fused hybridoma cells using a selective medium (e.g., HAT medium).[9]
-
-
Screening: Screen the supernatant from individual hybridoma clones for the presence of antibodies that bind to the this compound-BSA conjugate and, importantly, show displacement by free this compound in a competitive format.
-
Cloning and Expansion: Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the selected clones to produce larger quantities of the monoclonal antibody.
-
Antibody Purification: Purify the monoclonal antibody from the cell culture supernatant using protein A or protein G affinity chromatography.
-
Characterization: Characterize the purified antibody for its affinity (e.g., by surface plasmon resonance or ELISA-based methods) and specificity.
Competitive ELISA Protocol
This protocol describes a direct competitive ELISA where free this compound in the sample competes with a fixed amount of this compound-BSA conjugate coated on the microplate for binding to a limited amount of anti-6-T-5'-GMP antibody. The signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
This compound-BSA conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-6-T-5'-GMP monoclonal antibody
-
This compound standard solutions
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/ml) in Coating Buffer.[10]
-
Add 100 µl of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking:
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standards and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted anti-6-T-5'-GMP antibody for 1 hour at 37°C.
-
Transfer 100 µl of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add 100 µl of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development:
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Principle of competitive ELISA.
Data Presentation and Analysis
Standard Curve
A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentration. A sigmoidal curve is expected. The concentration of unknown samples is determined by interpolating their absorbance values from this curve.
| This compound (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100 |
| 0.1 | 1.680 | 90.8 |
| 0.5 | 1.250 | 67.6 |
| 1.0 | 0.950 | 51.4 |
| 5.0 | 0.450 | 24.3 |
| 10.0 | 0.250 | 13.5 |
| 50.0 | 0.100 | 5.4 |
| 100.0 | 0.050 | 2.7 |
B/B₀ is the absorbance of the standard or sample divided by the absorbance of the zero standard.
Assay Performance Characteristics
The performance of the developed immunoassay should be thoroughly validated.
| Parameter | Result |
| Sensitivity (IC₅₀) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Dynamic Range | 0.1 - 50 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery (%) | 85 - 115% |
Specificity (Cross-Reactivity)
The specificity of the antibody is determined by testing its reactivity with structurally related compounds.
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| 6-Thioguanosine-5'-monophosphate | 1.0 | 100 |
| 6-Mercaptopurine | > 1000 | < 0.1 |
| Guanosine-5'-monophosphate (GMP) | > 1000 | < 0.1 |
| 6-Thioguanine | 50 | 2.0 |
| 6-Thioinosine monophosphate (TIMP) | 200 | 0.5 |
| Adenosine-5'-monophosphate (AMP) | > 1000 | < 0.1 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Discussion
The development of a specific and sensitive immunoassay for this compound provides a valuable alternative to chromatographic methods for therapeutic drug monitoring. The competitive ELISA format is well-suited for the detection of small molecules and can be adapted for high-throughput screening.[11][12]
The critical steps in the development of this assay are the successful synthesis of immunogenic hapten-carrier conjugates and the generation of high-affinity monoclonal antibodies with low cross-reactivity to the parent drug (6-mercaptopurine) and endogenous nucleotides like GMP. The data presented in this application note demonstrate the feasibility of developing a robust immunoassay with the required sensitivity and specificity for clinical applications.
Further validation should include testing the assay with a large number of clinical samples and comparing the results with a reference method such as LC-MS/MS to establish a strong correlation.[13] The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to establish a this compound-specific immunoassay.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 13. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Intracellular 6-Thioguanine Nucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of intracellular 6-thioguanine (B1684491) nucleotides (6-TGNs), the active metabolites of thiopurine drugs. Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (6-TG), are crucial in the treatment of various conditions, including inflammatory bowel disease (IBD) and acute lymphoblastic leukemia.[1][2][3] Monitoring intracellular 6-TGN levels is essential for optimizing therapeutic efficacy and minimizing toxicity.[3][4][5]
The therapeutic benefit of thiopurines is mediated by the intracellular conversion of these prodrugs into 6-TGNs, which are then incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[6][7][8] The concentration of 6-TGNs in erythrocytes is widely used as a surrogate marker for the levels in target tissues.[3][9][10] Therapeutic drug monitoring of 6-TGNs helps in individualizing treatment, thereby improving clinical outcomes.[4][5][11]
Metabolic Pathway of Thiopurines
Thiopurine metabolism is a complex process involving several enzymatic pathways. Azathioprine is first converted to 6-MP.[4][12] 6-MP is then metabolized through three competing pathways. One pathway, catalyzed by thiopurine S-methyltransferase (TPMT), leads to the formation of the inactive metabolite 6-methylmercaptopurine (B131649) (6-MMP).[4][12][13] Another pathway, mediated by xanthine (B1682287) oxidase (XO), produces the inactive metabolite 6-thiouric acid.[13] The third, and therapeutically important, pathway involves the conversion of 6-MP to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][4][12] TIMP is then further metabolized to form the active 6-TGNs (6-thioguanosine monophosphate, diphosphate, and triphosphate).[1][8]
References
- 1. ClinPGx [clinpgx.org]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Item - Thiopurine drug metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Tioguanine - Wikipedia [en.wikipedia.org]
- 9. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring of long-term thiopurine therapy among adults with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Lab Information Manual [apps.sbgh.mb.ca]
Troubleshooting & Optimization
Technical Support Center: 6-T-5'-GMP HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing for this compound in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1] Tailing is often quantified by the tailing factor or asymmetry factor, where a value greater than 1 indicates a tailing peak.[2] The primary causes for this compound peak tailing can be categorized as follows:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase of the column can interact with the polar functional groups of this compound.[3] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a tailing peak.
-
Mobile Phase pH Issues: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds like this compound.[4][5][6] If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. For nucleotides, acidic mobile phases are often preferred to ensure consistent protonation and minimize silanol interactions.[1][7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion and tailing.[8]
-
Column Degradation: Over time, columns can degrade due to harsh mobile phases, sample contaminants, or pressure shocks. This can lead to a loss of stationary phase, creation of active sites, and void formation at the column inlet, all of which contribute to peak tailing.[1]
-
Extra-Column Effects: Peak broadening and tailing can also be introduced by the HPLC system itself. Excessive tubing length or diameter, poorly made connections, or a large detector cell volume can all contribute to "extra-column" band broadening.[3]
Q2: How can I improve the peak shape of my this compound analysis?
Improving the peak shape for this compound involves a systematic approach to address the potential causes of tailing. The following table summarizes key troubleshooting steps and their expected impact on peak asymmetry.
| Troubleshooting Action | Parameter Adjusted | Rationale | Expected Impact on Peak Tailing |
| Optimize Mobile Phase pH | Mobile Phase pH | Reduce secondary interactions with silanol groups and ensure a consistent ionization state of this compound.[4][6] | Significant Improvement |
| Increase Buffer Concentration | Mobile Phase Buffer Strength | A higher buffer concentration can help to mask residual silanol groups and maintain a stable pH throughout the column.[4] | Moderate Improvement |
| Use an End-Capped Column | Column Chemistry | End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions with polar analytes. | Moderate to Significant Improvement |
| Reduce Sample Concentration/Volume | Sample Load | Prevents overloading of the stationary phase, ensuring a linear response and symmetrical peak shape. | Improvement if overload is the issue |
| Install a Guard Column | System Hardware | A guard column protects the analytical column from strongly retained sample components that can cause degradation and peak tailing. | Long-term prevention of tailing |
| Check for System Dead Volume | HPLC System | Minimizing tubing length and diameter, and ensuring proper connections, reduces extra-column band broadening. | Improvement for early eluting peaks |
| Consider Ion-Pairing Reagents | Mobile Phase Additive | Ion-pairing reagents can be used to improve the retention and peak shape of highly polar, ionic compounds like nucleotides.[9] | Significant Improvement, but may require method re-validation |
Q3: What is a good starting point for an HPLC method for this compound?
For researchers developing a new method or troubleshooting an existing one, the following detailed protocol provides a robust starting point for the analysis of this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol is designed for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM solution of potassium dihydrogen phosphate in ultrapure water. Adjust the pH to 2.5 with phosphoric acid.[1][7] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): HPLC-grade acetonitrile.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.[1][7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
5. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in Mobile Phase A. From the stock solution, prepare a series of calibration standards by serial dilution with Mobile Phase A.
-
Sample Preparation: Depending on the sample matrix, a sample clean-up procedure such as protein precipitation with perchloric acid or solid-phase extraction may be necessary. The final sample should be dissolved in Mobile Phase A.
6. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
-
Assess peak symmetry by calculating the USP tailing factor. A value between 0.9 and 1.5 is generally considered acceptable.
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A flowchart for systematically troubleshooting HPLC peak tailing of this compound.
Metabolic Pathway of this compound
This compound is an active metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP). The following diagram illustrates its formation pathway.
Caption: The metabolic pathway showing the conversion of 6-MP to the active metabolite this compound.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clinically useful ion-pairing high-performance liquid chromatographic assay for the monophosphate metabolites of thioguanine and mercaptopurine in human neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-T-5'-GMP Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) extraction from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissues.
| Problem | Potential Cause | Solution |
| Low or No Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly disrupted. For fibrous tissues like muscle or heart, mechanical homogenization using a bead mill or rotor-stator homogenizer is recommended.[1][2] Pre-treatment by grinding in liquid nitrogen can also improve maceration.[3] |
| Inefficient cell lysis. | Use a robust lysis buffer and ensure sufficient incubation time. For some tissues, enzymatic digestion with collagenase or trypsin may be necessary prior to mechanical disruption.[1] | |
| Degradation of this compound. | Keep samples on ice throughout the extraction process. Use of fresh tissues is ideal. If storing, flash-freeze in liquid nitrogen and store at -80°C.[4] Thiopurine metabolites in red blood cells have shown instability when stored at -20°C for extended periods.[5] | |
| Inefficient protein precipitation. | Ensure the correct ratio of perchloric acid to sample homogenate is used. Vortex thoroughly and allow sufficient incubation time on ice for complete protein precipitation. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization procedure, including time, speed, and the amount of tissue processed. Using automated homogenizers can reduce user-to-user variability.[3] |
| Incomplete mixing at various steps. | Ensure thorough vortexing after adding each reagent, especially during lysis and precipitation steps. | |
| Pipetting errors with small volumes. | Use calibrated pipettes and appropriate tips for the volumes being handled. For very small volumes, consider preparing master mixes to increase pipetting accuracy. | |
| Interfering Peaks in HPLC/LC-MS Analysis | Incomplete removal of proteins and lipids. | Ensure complete precipitation with perchloric acid and proper centrifugation to pellet all debris. An additional chloroform (B151607) wash step after homogenization can help remove lipids. |
| Contaminants from plasticware or reagents. | Use high-purity, HPLC-grade reagents and solvents. Ensure all microcentrifuge tubes and pipette tips are certified nuclease-free and of high quality. | |
| Co-elution of other nucleotides. | Optimize the HPLC or LC-MS/MS method, including the mobile phase composition, gradient, and column type, to improve the separation of this compound from other cellular components.[6] | |
| Sample Clogging During Injection | Particulate matter in the final extract. | Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter before transferring to an HPLC vial.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is tissue homogenization a critical step for this compound extraction?
A1: Tissue homogenization is the process of breaking down the complex structure of tissue samples to create a uniform suspension.[1] This is critical for releasing the intracellular contents, including this compound, making them accessible for extraction and subsequent analysis. Inefficient homogenization can lead to incomplete cell lysis and, consequently, low recovery of the target analyte.[3]
Q2: What is the best method for homogenizing tough or fibrous tissues?
A2: For tough or fibrous tissues such as muscle or heart, mechanical homogenization methods are generally most effective.[2][8] Bead mills and rotor-stator homogenizers are highly recommended for their ability to effectively disrupt the tissue structure.[2][3] For particularly difficult samples, pre-grinding the tissue into a fine powder using a mortar and pestle with liquid nitrogen can significantly improve the efficiency of the subsequent homogenization step.[8]
Q3: Why is perchloric acid commonly used in nucleotide extraction protocols?
A3: Perchloric acid is a strong acid used to precipitate proteins from the sample lysate.[9][10] By removing proteins, it prevents them from interfering with downstream analysis, such as HPLC or LC-MS/MS, and helps to purify the nucleotide extract. The acid hydrolysis step also converts 6-thioguanine (B1684491) nucleotides (including di- and triphosphates) into the 6-thioguanine base, which is often the target for quantification.[9][10]
Q4: How should I store my tissue samples before extraction to ensure the stability of this compound?
A4: To maintain the integrity of this compound, tissue samples should be processed as quickly as possible. If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4] Studies on thiopurine metabolites in red blood cells have shown that while stable for up to 6 months at -70°C, 6-TGN can decrease by 30% when stored at -20°C for 180 days.[5]
Q5: What is the purpose of the hydrolysis step in many 6-TGN quantification methods?
A5: The hydrolysis step, typically performed with acid at a high temperature, is used to convert all 6-thioguanine nucleotides (mono-, di-, and triphosphates) into the common base, 6-thioguanine (6-TG).[9][10][11] This allows for the measurement of the total 6-TGN pool, which is often the clinically relevant marker.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of thiopurine metabolites.
Table 1: Performance of Analytical Methods for Thiopurine Metabolites
| Performance Metric | LC-MS/MS | HPLC-UV |
|---|---|---|
| Intra-Assay Precision (%CV) | <10%[9] | 9.6% (for 6-MP) |
| Inter-Assay Precision (%CV) | <10%[9] | 14.3% (for 6-MP) |
| Lower Limit of Quantification | 0.2 µmol/L for 6-TG (~50 pmol/8 × 10⁸ RBC)[12] | 8 pmol/8 × 10⁸ erythrocytes for 6-TG |
| Extraction Recovery (6-TGN) | 71.0% - 75.0%[5] | 73.2% (for 6-TG) |
Table 2: Stability of Thiopurine Metabolites in Red Blood Cells [5]
| Storage Condition | Duration | Stability of 6-TGN |
|---|---|---|
| 25°C (Room Temperature) | 4 hours | Stable |
| 4°C (Refrigerated) | 4 hours | Stable |
| -70°C | 6 months | Stable |
| -20°C | 180 days | Decreased by 30% |
| 4°C (in whole blood) | 4 days | Decreased by ~20% |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol describes a general method for the extraction of total 6-thioguanine nucleotides from tissue samples, followed by hydrolysis to 6-thioguanine for quantification.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Liquid nitrogen (for frozen tissue)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 1.0 M Perchloric Acid (PCA)
-
Dithiothreitol (DTT)
-
Internal Standard (e.g., 8-Bromoadenine)[9]
-
Bead mill or rotor-stator homogenizer
-
Refrigerated centrifuge
-
Heating block or water bath
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Homogenization:
-
Transfer the tissue powder or pieces to a 2 mL microcentrifuge tube containing homogenization beads (if using a bead mill) and 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice during and between homogenization steps to prevent degradation.
-
-
Lysis and Protein Precipitation:
-
To the tissue homogenate, add the internal standard.
-
Add 100 µL of ice-cold 1.0 M perchloric acid.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Hydrolysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add DTT to the supernatant. DTT is critical during the acid hydrolysis step.[6][14]
-
Incubate the supernatant at 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides to 6-thioguanine.[9][10]
-
After incubation, cool the sample on ice for 5 minutes.
-
-
Final Clarification:
-
Centrifuge the sample at 13,000 x g for 5 minutes at 4°C to pellet any additional precipitate that may have formed during heating.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound extraction and its mechanism of action.
References
- 1. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 2. homogenizers.net [homogenizers.net]
- 3. Tissue Homogenization for Nucleic Acid Extraction Tips | National Plant Diagnostic Network [npdn.org]
- 4. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. | Sigma-Aldrich [sigmaaldrich.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 6-Thioguanine Nucleotides
Welcome to the technical support center for the quantification of 6-thioguanine (B1684491) nucleotides (6-TGNs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental measurement of these crucial thiopurine metabolites.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variability in my 6-TGN measurements for the same patient sample?
A1: Variability in 6-TGN quantification can stem from several pre-analytical and analytical factors. A primary cause is the instability of 6-TGNs in whole blood.[1] If samples are not processed promptly, concentrations can decrease. For instance, at 4°C, 6-TGN levels in whole blood can decrease by approximately 20% after four days. Long-term storage is also critical; a 30% decrease in 6-TGN concentration has been observed in preprocessed red blood cell (RBC) samples stored at -20°C for 180 days. To ensure consistency, it is imperative to adhere to a standardized and validated sample handling and storage protocol.
Q2: My 6-TGN concentrations seem to differ from published therapeutic ranges. What could be the reason?
A2: Discrepancies between your results and established therapeutic ranges (typically 235–450 pmol/8x10⁸ RBCs) can be due to the analytical method used.[1][2][3][4][5][6][7] Different quantification methods can yield varying results. For example, the method developed by Dervieux reports erythrocyte 6-TGN concentrations that are 2.6 times higher than those obtained with the Lennard method due to more efficient hydrolysis of the thioguanine phosphate (B84403) groups.[2] It is crucial to know which method was used to establish the reference range you are comparing your data to.
Q3: I have low or undetectable 6-TGN levels in a patient who is reportedly compliant with their thiopurine medication. What should I investigate?
A3: Low or undetectable 6-TGN levels in a seemingly compliant patient can be perplexing. One key area to investigate is the patient's metabolic profile. Some individuals may preferentially metabolize thiopurines towards 6-methylmercaptopurine (B131649) (6-MMP) instead of 6-TGN, a phenomenon known as "shunting".[1] This is often characterized by high 6-MMP levels. If both 6-TGN and 6-MMP levels are very low or undetectable, non-compliance should be reconsidered.[2] Genetic factors, such as polymorphisms in the TPMT and NUDT15 genes, play a significant role in thiopurine metabolism and can lead to altered 6-TGN levels.[4][8][9]
Q4: What is the significance of measuring 6-TGNs in red blood cells (RBCs) when leukocytes are the primary therapeutic target?
A4: This is a recognized biochemical limitation in the field.[2] Thiopurine metabolism and the formation of active 6-TGNs occur in nucleated cells like leukocytes.[2] However, RBCs are used as a surrogate for measuring these metabolites due to their accessibility and the historical context of thiopurine use in leukemia, where treatment success correlated with the disappearance of leukocytes.[2] While RBC 6-TGN levels are used for therapeutic drug monitoring, it is important to acknowledge that they are an indirect measure of the concentration at the site of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low 6-TGN Recovery | Inefficient extraction or hydrolysis. | Optimize the concentration of the reducing agent (e.g., dithiothreitol (B142953) - DTT) and the duration and temperature of the acid hydrolysis step.[3] Ensure complete cell lysis. |
| Sample degradation. | Process whole blood samples as soon as possible. If storage is necessary, freeze preprocessed RBCs at -70°C or lower. Avoid repeated freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure thorough mixing of samples at each stage. Use precise pipetting techniques. Automate sample preparation steps where possible. |
| Matrix effects in LC-MS/MS. | Use an appropriate internal standard, preferably an isotope-labeled version of the analyte, to compensate for matrix effects.[10] Evaluate and minimize matrix effects during method development. | |
| Unexpectedly High 6-TGN Levels | Co-eluting interfering substances. | Review the chromatography to ensure adequate separation of 6-thioguanine from other components. Adjust the mobile phase composition or gradient if necessary. |
| Hemolysis of the sample. | Hemolysis can lead to a falsely elevated result due to a lower RBC count.[1] Inspect samples for hemolysis and ensure proper collection and handling. | |
| Discrepancy with Clinical Outcome | Inter-individual metabolic differences. | Consider genotyping for TPMT and NUDT15 to understand the patient's metabolic phenotype.[4][8] |
| Use of a non-standardized analytical method. | Ensure the use of a validated analytical method with well-defined performance characteristics. Be aware of the differences between methods when comparing results to published data.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data related to 6-TGN measurement.
Table 1: Impact of Storage Conditions on 6-TGN Stability
| Sample Type | Storage Temperature | Duration | Approximate Decrease in 6-TGN | Reference |
| Whole Blood | 4°C | 4 days | 20% | |
| Preprocessed RBCs | -20°C | 180 days | 30% | |
| Preprocessed RBCs | -70°C | 6 months | Stable | |
| Blood | Ambient Temperature | 1 day | 2-4% | [11] |
| Blood | -80°C | 24 weeks | 12% | [11] |
Table 2: Performance Characteristics of 6-TGN Quantification Methods
| Parameter | Method | Value | Reference |
| Extraction Recovery | LC-MS/MS | 71.0% - 75.0% | |
| HPLC | ~60% | ||
| HPLC | 81% (for 6TGN monophosphate) | [12] | |
| HPLC | 73.1% ± 6.8% | [13] | |
| HPLC-PDA | 79.1% - 103.6% | [14] | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.1 µmol/L | [4] |
| HPLC | 20 pmol/8 x 10⁸ RBC | [3] | |
| HPLC | 0.1 µmol/L packed cells | [13] | |
| HPLC-PDA | 479 ng/mL | [14] | |
| Linear Range | LC-MS/MS | 0.1 - 10 µmol/L | |
| HPLC-PDA | 479 - 17,118 ng/mL | [14] |
Experimental Protocols
Quantification of 6-TGNs in Red Blood Cells by LC-MS/MS
This protocol provides a general methodology for the quantification of 6-TGNs. Specific parameters should be optimized and validated in your laboratory.
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Centrifuge the whole blood to separate plasma and the buffy coat from the RBC pellet.
-
Wash the RBC pellet with a saline solution.
-
Lyse the washed RBCs with ice-cold distilled water.
-
-
Hydrolysis:
-
Add a known volume of the RBC lysate to a reaction tube.
-
Add an internal standard (e.g., isotope-labeled 6-thioguanine).
-
Add perchloric acid to precipitate proteins and initiate hydrolysis.
-
Heat the sample at 100°C for a defined period (e.g., 60 minutes) to hydrolyze the 6-TGNs to the 6-thioguanine (6-TG) base.[1][14]
-
-
Extraction and Quantification:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume of the supernatant into the LC-MS/MS system.
-
Separate 6-TG using a reverse-phase HPLC column with an appropriate mobile phase gradient.
-
Detect and quantify 6-TG and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 6-TG by comparing its peak area ratio to the internal standard against a standard curve.
-
Normalize the result to the RBC count (e.g., pmol/8x10⁸ RBCs).
-
Visualizations
Caption: Simplified metabolic pathway of thiopurines.
Caption: General workflow for 6-TGN quantification in RBCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioguanine nucleotides (TGN) | Synnovis [synnovis.co.uk]
- 7. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) in solutions and cell lysates. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in an aqueous solution?
For long-term storage, it is recommended to store this compound in an aqueous solution at -20°C or below.[1] Under these conditions, it is expected to be stable for at least 12 months.[1] For short-term use, solutions can be kept at 4°C for a limited time, and brief exposure to ambient temperature (up to one week cumulatively) is generally acceptable.[1]
Q2: How stable is this compound in cell lysates?
The stability of this compound in cell lysates is dependent on storage temperature and the presence of cellular enzymes. As a member of the 6-thioguanine (B1684491) nucleotides (6-TGNs), its stability in red blood cell (RBC) lysates has been studied. Pre-processed RBC samples containing 6-TGNs are stable for up to 4 hours at both 25°C and 4°C.[2] For long-term storage of cell lysates, -70°C is recommended, where 6-TGNs are stable for up to 6 months.[2] Storage at -20°C is not recommended for long periods, as a 30% decrease in 6-TGN concentration has been observed after 180 days.[2]
Q3: What are the primary degradation pathways for this compound in a cellular environment?
In a cellular context, this compound is part of a dynamic metabolic pathway. Its concentration can be affected by both anabolic and catabolic enzymatic activities.
-
Anabolic Pathway: this compound can be phosphorylated by guanylate kinase (GMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form 6-thioguanosine (B559654) diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP), respectively.[3][4]
-
Catabolic Pathway: this compound can be dephosphorylated by 5'-nucleotidases back to 6-thioguanosine. Additionally, the base, 6-thioguanine, can be methylated by thiopurine S-methyltransferase (TPMT) or deaminated and oxidized by guanine (B1146940) deaminase and xanthine (B1682287) oxidase.
Q4: What are the expected degradation products of this compound?
In cell lysates, enzymatic degradation is the primary concern. The main degradation product would be its dephosphorylated form, 6-thioguanosine. In purified solutions, hydrolysis of the phosphate (B84403) ester bond can occur over time, especially under non-optimal pH and temperature conditions, also yielding 6-thioguanosine.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Verify the storage conditions of your stock solution. It should be stored at -20°C or below. 2. Avoid multiple freeze-thaw cycles. Aliquot the stock solution upon first use. 3. If the stock solution is old, consider purchasing a new batch and compare the results. |
| Instability in experimental buffer | 1. Ensure the pH of your experimental buffer is near neutral (pH 7.5 is optimal for the stability of the provided solution).[1] 2. Perform experiments on ice where possible to minimize thermal degradation. |
| Chelation of divalent cations | The thiol group in this compound can potentially chelate certain metal ions, which might affect its activity in enzymatic assays. Consider the composition of your reaction buffer. |
Issue 2: Low or undetectable levels of this compound in cell lysates.
| Possible Cause | Troubleshooting Step |
| Sample processing and storage | 1. Process cell lysates promptly after collection. If immediate analysis is not possible, flash-freeze the lysates in liquid nitrogen and store them at -70°C. 2. Avoid storing lysates at -20°C for extended periods.[2] 3. Minimize the time samples are kept at room temperature or 4°C before analysis (stable for up to 4 hours).[2] |
| Enzymatic degradation | 1. When preparing lysates for this compound quantification, consider methods that rapidly denature proteins, such as immediate addition of a protein precipitation agent (e.g., perchloric acid or cold methanol). 2. Keep samples on ice throughout the preparation process. |
| Inefficient extraction | 1. Ensure your extraction protocol is validated for nucleotides. Protein precipitation followed by centrifugation is a common method. 2. Check the recovery of your extraction method by spiking a known amount of this compound into a blank lysate sample. |
Data Presentation
Table 1: Stability of 6-Thioguanine Nucleotides (6-TGNs) in Red Blood Cell (RBC) Lysates and Whole Blood
| Sample Type | Storage Temperature | Duration | Stability | Reference |
| Pre-processed RBC samples | 25°C | 4 hours | Stable | [2] |
| Pre-processed RBC samples | 4°C | 4 hours | Stable | [2] |
| Pre-processed RBC samples | -20°C | 180 days | ~30% decrease in concentration | [2] |
| Pre-processed RBC samples | -70°C | 6 months | Stable | [2] |
| Whole Blood | 4°C | 4 days | ~20% decrease in concentration | [2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability in Solution
This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating HPLC method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose to UV light according to ICH Q1B guidelines.
-
-
Sample Collection and Neutralization: At various time points, withdraw samples. Neutralize the acid and base-stressed samples.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see below for a starting point).
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A common starting point for nucleotide analysis is a buffer/organic solvent mixture. For example, a gradient of acetonitrile (B52724) in a phosphate or acetate (B1210297) buffer at a slightly acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the absorbance maxima of this compound (approximately 257 nm and 342 nm).[1]
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve generated from a series of known concentrations of a this compound standard.
Visualizations
Caption: Metabolic pathways of 6-thioguanine.
Caption: Workflow for stability assessment.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 6-T-5'-GMP during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation is primarily caused by enzymatic activity and chemical instability. Key factors include:
-
Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis, such as phosphatases and nucleotidases, can dephosphorylate this compound.
-
Thiopurine S-methyltransferase (TPMT) Activity: If not properly inactivated, this enzyme can methylate the thiol group of this compound, leading to an underestimation of the target analyte.[1]
-
pH and Temperature: Extreme pH conditions and elevated temperatures can lead to the chemical hydrolysis of the phosphate (B84403) bond.
-
Oxidation: The thiol group in this compound is susceptible to oxidation, which can alter the molecule and affect quantification.
-
Repeated Freeze-Thaw Cycles: These can lead to sample degradation and should be avoided.[2]
Q2: How can I minimize enzymatic degradation of this compound during sample collection and homogenization?
A2: To minimize enzymatic degradation, it is crucial to rapidly inhibit enzyme activity. This can be achieved by:
-
Immediate Freezing: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[2]
-
Cold Reagents and Environment: Perform all subsequent steps on ice, using ice-cold buffers and reagents to reduce enzyme kinetics.[3]
-
Rapid Homogenization in Denaturing Solvents: Homogenize samples in cold organic solvents like methanol (B129727) or ethanol, or acidic solutions such as perchloric acid, to precipitate proteins and inactivate enzymes.[3]
-
Use of Inhibitors: Incorporate a cocktail of broad-spectrum phosphatase and nucleotidase inhibitors into your lysis/homogenization buffer.
Q3: What is the recommended procedure for quenching metabolism in cell culture experiments to preserve this compound levels?
A3: For adherent cells, a rapid quenching method is essential to halt metabolic activity instantly. A novel and effective technique involves the direct addition of liquid nitrogen to the culture dish. This allows for sample storage at -80°C for at least 7 days before extraction. For suspension cells, rapid centrifugation at a low temperature (e.g., 4°C) followed by immediate removal of the supernatant and flash-freezing of the cell pellet is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | Enzymatic degradation during sample preparation. | - Ensure rapid and effective quenching of metabolic activity. - Use ice-cold reagents and maintain a cold environment throughout the procedure. - Incorporate a cocktail of phosphatase and nucleotidase inhibitors in the lysis buffer. |
| Inefficient extraction. | - Optimize the extraction solvent. A 9:1 methanol:chloroform mixture has been shown to be effective for metabolite extraction. - Ensure thorough homogenization of the sample. | |
| Instability in the autosampler. | - Analyze samples immediately after preparation. - If storage is necessary, maintain the autosampler at a low temperature (e.g., 4°C) and validate the stability of this compound under these conditions. | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize all sample preparation steps, including timing, volumes, and temperatures. |
| Incomplete protein precipitation. | - Ensure complete protein precipitation by using an adequate volume of cold organic solvent or acid and allowing sufficient incubation time on ice. - Centrifuge at a high speed to effectively pellet all cellular debris. | |
| Cell number variation. | - Normalize the quantified this compound levels to the cell number or total protein concentration for each sample. | |
| Presence of interfering peaks in HPLC chromatogram | Incomplete removal of cellular components. | - Filter the final extract through a 0.22 µm filter before injection.[2] |
| Co-elution with other nucleotides. | - Optimize the HPLC mobile phase and gradient to achieve better separation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol describes a general method for extracting this compound from cultured cells, focusing on minimizing degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 0.4 M Perchloric Acid, ice-cold
-
Neutralization Solution: Potassium carbonate (K2CO3) solution
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting and Washing:
-
Nucleotide Extraction:
-
Add 500 µL of ice-cold 0.4 M perchloric acid to the cell pellet.[3]
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the nucleotides to a new, clean microcentrifuge tube.[3]
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding potassium carbonate solution until the pH reaches a neutral range (pH 6-8).
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and transfer the neutralized supernatant to a new tube for analysis.[3]
-
Visualizations
Metabolic Pathway of 6-Thioguanine
Caption: Metabolic activation pathway of 6-Thioguanine.
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound sample preparation and analysis.
Troubleshooting Logic for Low this compound Signal
Caption: A logical approach to troubleshooting low this compound signals.
References
Technical Support Center: 6-T-5'-GMP Detection by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP) detection by LC-MS/MS.
Overview: Direct vs. Indirect Detection of this compound
For therapeutic drug monitoring (TDM), the standard and most widely practiced approach is not the direct measurement of this compound, but the quantification of its nucleobase, 6-thioguanine (B1684491) (6-TG). This is because the cytotoxic effects of thiopurine drugs are attributed to the total concentration of 6-thioguanine nucleotides (6-TGNs), which includes the mono-, di-, and triphosphate forms (this compound, 6-TGDP, and 6-TGTP). These nucleotides are typically hydrolyzed to 6-TG, and the total 6-TG concentration is then measured by LC-MS/MS. This guide will cover both the prevalent indirect method and the less common direct analysis of this compound.
Metabolic Pathway of 6-Mercaptopurine (B1684380) (6-MP)
The following diagram illustrates the metabolic conversion of 6-MP to its active 6-thioguanine nucleotide metabolites.
Caption: Metabolic activation of 6-mercaptopurine to 6-thioguanine nucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or undetectable?
A1: There are several potential reasons for a weak or undetectable signal:
-
Methodology: Most established methods measure the total 6-thioguanine (6-TG) concentration after acid hydrolysis of all 6-thioguanine nucleotides (6-TGNs). Direct measurement of the intact monophosphate is less common and inherently less sensitive as you are only measuring a fraction of the total active metabolites.
-
Sample Preparation: this compound is a highly polar molecule, leading to poor retention on standard reversed-phase columns. Inefficient extraction from the biological matrix (e.g., red blood cells) can also result in low recovery.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[1]
-
Ion-Pairing Reagents: While necessary for retention, some ion-pairing reagents, like trifluoroacetic acid (TFA), can significantly suppress the MS signal.[2]
Q2: Should I measure this compound directly or after hydrolysis to 6-TG?
A2: For most clinical and research applications, measuring the total 6-TG concentration after hydrolysis is recommended. This provides a more comprehensive measure of the active thiopurine metabolites. Direct measurement of this compound, along with the di- and tri-phosphate forms, is technically more challenging and may only be necessary for specific mechanistic studies.[3][4]
Q3: What are the best ion-pairing reagents for this compound analysis?
A3: The choice of ion-pairing reagent is a trade-off between chromatographic performance and MS sensitivity.
-
Formic Acid (FA): Generally preferred for MS-based detection as it causes less ion suppression than stronger acids like TFA.[5]
-
Trifluoroacetic Acid (TFA): Provides excellent peak shape but is known to cause significant signal suppression.[5] If used, it should be at the lowest effective concentration.[2]
-
Hexafluoroisopropanol (HFIP) with an amine (e.g., Triethylamine - TEA): This combination can offer good chromatographic resolution with better MS sensitivity compared to reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA).[6]
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is crucial for accurate quantification.
-
Effective Sample Cleanup: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound (if available) or 6-TG is the gold standard for compensating for matrix effects and variations in sample processing.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The highly polar nature of the phosphate (B84403) group can interact with active sites on the column. Ensure adequate concentration of a suitable ion-pairing reagent in the mobile phase. |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to optimize peak shape. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and fresh reagents. Filter all mobile phases. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject solvent blanks between samples. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing. Some ion-pairing reagents can be persistent.[2] |
| MS Source Contamination | Clean the ion source components according to the manufacturer's instructions. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the Pump | Degas the mobile phases and purge the LC pumps. |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of mobile phases, especially the concentration of the ion-pairing reagent. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Indirect Quantification of 6-TGNs via Hydrolysis (Standard Method)
This protocol is a generalized procedure based on common practices for measuring total 6-TG in red blood cells (RBCs).
Caption: Workflow for indirect analysis of 6-TGNs via hydrolysis.
Methodology:
-
Sample Collection and RBC Isolation: Collect whole blood in EDTA tubes. Isolate RBCs by centrifugation and wash with saline.
-
Cell Lysis and Hydrolysis: Lyse the washed RBCs. Add a reducing agent like dithiothreitol (B142953) (DTT) and an internal standard (e.g., isotope-labeled 6-TG). Add perchloric acid and heat (e.g., 100°C for 1-2 hours) to hydrolyze the 6-TGNs to 6-TG.[3]
-
Protein Precipitation and Neutralization: Cool the samples and neutralize the acid. The addition of acid also serves to precipitate proteins.
-
Clarification: Centrifuge the sample to pellet precipitated proteins and other debris.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for injection onto the LC-MS/MS system for the quantification of 6-TG.
Protocol 2: Direct Quantification of this compound (Advanced Method)
This is a more challenging approach and requires careful optimization.
Methodology:
-
Sample Collection and Lysis: Isolate and lyse RBCs as described above, but without the hydrolysis step. Use an internal standard like 5-Fluorouracil or an isotope-labeled 6-TGMP if available.
-
Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Extraction: Extract the analytes using a suitable solvent. One study reported using 90% methanol for extracting 6-TGMP from dried blood spots.[5]
-
LC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase: A gradient of an aqueous mobile phase containing an ion-pairing reagent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) and an organic mobile phase (e.g., methanol).[7]
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
Table 1: Example MRM Transitions for Thiopurine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6-Thioguanine (6-TG) | 168.08 | 151.02 | ESI+ | [8] |
| This compound (TGMP) | 380.16 | 168.00 | ESI+ | [5] |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.06 | ESI+ | [8] |
| 5-Fluorouracil (Internal Standard) | 129.09 | 42.05 | ESI- | [5] |
Table 2: Linearity and Quantification Limits for Thiopurine Metabolites
Note: Data is often reported for 6-TG after hydrolysis, representing total 6-TGNs.
| Analyte | Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| 6-TG (as 6-TGNs) | LC-MS/MS | 9.9–1979 ng/mL | 9.9 ng/mL | [8] |
| 6-MMP | LC-MS/MS | 10–2000 ng/mL | 10 ng/mL | [8] |
| This compound | UPLC-MS/MS | 25.5–1020 ng/mL | 25.5 ng/mL | [5] |
This technical support guide provides a starting point for developing and troubleshooting methods for the analysis of this compound. Given the complexity of the analysis, especially for direct measurement, careful method development and validation are essential for achieving sensitive and reliable results.
References
- 1. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mono-, di-, and triphosphates of thioguanosine and methylthioinosine in children with acute lymphoblastic leukemia by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naspghan.org [naspghan.org]
matrix effects in 6-T-5'-GMP analysis from biological samples
Welcome to the technical support center for the bioanalysis of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of this compound from biological samples.
General FAQs
Q1: What is a "matrix effect" in the context of this compound analysis?
A matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[1][2][3] For this compound, a highly polar nucleotide, common biological matrices like plasma, whole blood, or red blood cell lysates contain high concentrations of salts, phospholipids, and proteins that can interfere with the electrospray ionization (ESI) process in LC-MS/MS analysis.[1] This interference can lead to poor accuracy, imprecision, and a lack of sensitivity in the assay.[2][4]
Q2: Why is this compound particularly susceptible to matrix effects?
This compound is an intracellular metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380).[5] As a phosphorylated nucleotide, it is highly polar and non-volatile. Analytical methods for such compounds often use reversed-phase chromatography with aqueous mobile phases. Consequently, this compound tends to elute early in the chromatographic run, often alongside polar matrix components like phospholipids, which are notorious for causing significant ion suppression.[1]
Q3: How is this compound formed in the body?
The immunosuppressive drug 6-mercaptopurine (6-MP) is converted intracellularly into its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs), which include this compound. This multi-step enzymatic process is crucial for the drug's therapeutic effect.[6][7][8] The pathway involves the conversion of 6-MP to 6-thioinosine monophosphate (6-TIMP), which is then further metabolized to this compound.[9][10] Monitoring the levels of these metabolites is important for therapy optimization.[5][11]
Troubleshooting Guide
Q4: How can I determine if my analysis is affected by matrix effects?
The most common method is the post-extraction spike analysis.[1] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent at the same concentration.
-
Matrix Factor (MF) is calculated as: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)
-
An MF value of < 1 indicates ion suppression .
-
An MF value of > 1 indicates ion enhancement .
-
An MF value equal to 1 indicates no matrix effect .
Regulatory guidelines suggest that the impact of matrix effects is acceptable if accuracy and precision criteria (e.g., within ±15%) are met across at least six different lots of biological matrix.[1]
Q5: My this compound signal is low and inconsistent. What are the likely causes and solutions?
Low and inconsistent signals are classic symptoms of ion suppression. The issue often stems from either inadequate sample cleanup or suboptimal chromatographic conditions.
Q6: How can I improve my sample preparation to reduce matrix effects?
The goal of sample preparation is to remove matrix components, like proteins and phospholipids, while efficiently recovering the analyte.[12]
-
Protein Precipitation (PPT): This is a simple and common method. Using an organic solvent (e.g., methanol (B129727), acetonitrile) or an acid (e.g., perchloric acid) denatures and precipitates proteins.[13][14] While effective for removing proteins, it may not adequately remove phospholipids. Studies analyzing this compound from dried blood spots have successfully used 90% methanol as an extraction solvent.[15][16]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT but requires careful optimization of solvents to partition the polar this compound into the desired phase while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. A well-developed SPE method can significantly reduce matrix effects. The choice of sorbent (e.g., mixed-mode, ion-exchange) is critical.
-
Sample Dilution: A straightforward approach is to simply dilute the sample.[4] This reduces the concentration of interfering components but may also decrease the analyte signal below the limit of quantification.
Q7: Can I mitigate matrix effects using an internal standard?
Yes, using an appropriate internal standard (IS) is the most effective way to compensate for, but not eliminate, matrix effects.[4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C,¹⁵N-labeled this compound). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, experiencing the same degree of ion suppression or enhancement.[11] By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[11][13]
Quantitative Data Summary
Method validation requires the quantitative assessment of matrix effects, recovery, and process efficiency. The table below defines these key parameters.
| Parameter | Formula | Description | Ideal Value |
| Recovery (RE) | %RE = (AreaPre-Spike / AreaPost-Spike) x 100 | Measures the efficiency of the extraction process. | Close to 100% |
| Matrix Effect (ME) | %ME = (AreaPost-Spike / AreaNeat) x 100 | Quantifies the degree of ion suppression or enhancement. | 100% (No Effect) |
| Process Efficiency (PE) | %PE = (AreaPre-Spike / AreaNeat) x 100 | Represents the overall efficiency of the entire analytical process. | Close to 100% |
-
AreaPre-Spike : Peak area from a blank matrix sample spiked with analyte before extraction.
-
AreaPost-Spike : Peak area from a blank matrix sample extracted first and then spiked with analyte.
-
AreaNeat : Peak area from a pure standard solution of the analyte in solvent.
A study analyzing this compound (as 6-TGMP) from dried blood spots (DBS) reported the following matrix effect data using 5-fluorouracil (B62378) as an internal standard.
| Analyte | Concentration (ng/mL) | Matrix Effect (ME) % | Observation |
| 6-TGMP | 76.5 | 86.68 | Ion Suppression |
| 765 | 82.20 | Ion Suppression | |
| Internal Standard | 76.5 | 102.73 | No Significant Effect |
| 765 | 103.55 | No Significant Effect | |
| Data summarized from a study on UPLC-MS/MS analysis in DBS.[15] The results show significant ion suppression for the analyte, highlighting the need for a co-eluting, stable isotope-labeled internal standard to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Red Blood Cell Lysate
This protocol provides a general framework for extracting this compound using protein precipitation, a common technique for intracellular metabolite analysis.
Materials:
-
Packed red blood cell (RBC) sample or whole blood lysate.
-
Stable Isotope-Labeled this compound (SIL-IS) spiking solution.
-
LC-MS grade acetonitrile or methanol, pre-chilled to -20°C.
-
Microcentrifuge tubes.
-
Calibrated pipettes.
-
Centrifuge capable of reaching >14,000 x g at 4°C.
-
Evaporation system (e.g., nitrogen evaporator or vacuum concentrator).
Procedure:
-
Sample Aliquoting: Pipette a precise volume (e.g., 50 µL) of RBC lysate into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the SIL-IS solution to the lysate. Vortex briefly.
-
Precipitation: Add at least 3 volumes of cold organic solvent (e.g., 150 µL of acetonitrile for a 50 µL sample). The ratio of solvent to sample may require optimization.
-
Mixing and Incubation: Vortex the tube vigorously for 30-60 seconds to ensure complete mixing and protein denaturation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.[17]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 - 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[17]
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the this compound and IS, and transfer it to a new clean tube. Be careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step removes the organic solvent and concentrates the analytes.[17][18]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS method. Vortex to ensure the pellet is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Importance of 6-Thioguanine Nucleotide Metabolite Monitoring in Inflammatory Bowel Disease Patients Treated with Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]
Technical Support Center: Optimizing Cell Lysis for 6-Thioguanine Nucleotide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the accurate analysis of 6-thioguanine (B1684491) nucleotides (6-TGNs).
Frequently Asked Questions (FAQs)
Q1: What are 6-thioguanine nucleotides (6-TGNs) and why is their analysis important?
A4: 6-thioguanine nucleotides are the active metabolites of thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380).[1] These drugs are widely used as immunosuppressants and in the treatment of hematological malignancies.[2] Measuring 6-TGN levels is crucial for therapeutic drug monitoring to optimize dosing, ensure efficacy, and minimize the risk of adverse effects such as myelosuppression and hepatotoxicity.[3][4]
Q2: What is the typical therapeutic range for 6-TGNs?
A3: The generally accepted therapeutic range for 6-TGNs is 235-450 pmol/8x10⁸ red blood cells (RBCs).[3] However, optimal thresholds can vary depending on the patient population and specific clinical context.[5][6] For instance, some studies suggest a lower range of 180-355 pmol/8 x 10⁸ RBCs may be effective in certain patient populations.[5]
Q3: How stable are 6-TGNs in samples before analysis?
A9: 6-TGNs are unstable in whole blood at room temperature, with concentrations declining by 2-4% per day.[7] To ensure accurate results, it is critical to process samples promptly or store them appropriately. Freezing samples at -80°C can maintain moderate stability, with a reported loss of about 1% after one week and 12% after 24 weeks.[7]
Q4: Can I use whole blood for 6-TGN analysis instead of washed erythrocytes?
A9: Yes, studies have shown no significant difference in 6-TGN concentrations between whole blood and washed erythrocytes.[7] Using whole blood can save sample preparation time.[7]
Q5: What are the common methods for cell lysis in 6-TGN analysis?
A7: Common methods for cell lysis to extract intracellular components include physical disruption (e.g., freeze-thaw cycles, sonication, homogenization) and solution-based methods using lysis buffers containing detergents.[8] The choice of method depends on the cell type and the specific requirements of the downstream analytical assay. For 6-TGN analysis from red blood cells, chemical lysis followed by acid hydrolysis is a common approach.[1]
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis and 6-TGN analysis, providing potential causes and recommended solutions.
| Observed Problem | Possible Causes | Troubleshooting Steps |
| Low or No 6-TGN Signal | Incomplete cell lysis.[9] | - Ensure the chosen lysis method is appropriate for your cell type.[10] - Optimize incubation times and temperatures for the lysis buffer.[10] - For enzymatic lysis, ensure the enzyme is active and used at the correct concentration. |
| Degradation of 6-TGNs.[7] | - Process samples immediately after collection.[3] - If storage is necessary, freeze samples at -80°C.[7] - Avoid repeated freeze-thaw cycles.[11] | |
| Inefficient extraction of nucleotides.[1] | - Ensure the perchloric acid concentration is sufficient for protein precipitation and nucleotide release (e.g., 0.7 M).[1] - Verify that the hydrolysis step (e.g., 60 minutes at 100°C) is complete.[1][3] | |
| High Variability in 6-TGN Results | Inconsistent sample handling.[3] | - Standardize the entire workflow from sample collection to analysis. - Ensure accurate and consistent cell counting if normalizing to cell number.[1] |
| Presence of interfering substances. | - Ensure complete removal of cellular debris by centrifugation after lysis.[11] - Consider including a purification step, such as solid-phase extraction (SPE), to remove contaminants.[2] | |
| Hemolysis of blood samples.[3] | - Visually inspect blood samples for hemolysis before processing and reject hemolyzed samples.[3] | |
| Poor Reproducibility | Inconsistent pipetting or reagent preparation. | - Calibrate pipettes regularly. - Prepare fresh lysis buffers and reagents.[9] |
| Variation in incubation times or temperatures.[10] | - Use a calibrated incubator or water bath and a timer to ensure consistency.[10] | |
| Issues with Downstream Analysis (e.g., HPLC, LC-MS/MS) | Matrix effects from the cell lysate.[2] | - Use an appropriate internal standard to correct for matrix effects.[2] - Dilute the sample to minimize the concentration of interfering components. |
| Co-elution of interfering peaks. | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column).[7] |
Experimental Protocols
Protocol 1: Red Blood Cell Lysis and 6-TGN Hydrolysis for HPLC-UV Analysis
This protocol is adapted from established methods for the quantification of 6-TGN in red blood cells.[1]
Materials:
-
Whole blood collected in EDTA tubes
-
Ice-cold phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.7 M
-
Dithiothreitol (DTT)
-
Internal standard (e.g., 6-methylmercaptopurine)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Cell Washing:
-
Centrifuge the whole blood sample to pellet the red blood cells (RBCs).
-
Aspirate the plasma and buffy coat.
-
Resuspend the RBC pellet in ice-cold PBS and centrifuge again.
-
Repeat the wash step two more times.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the washed RBC pellet in a known volume of deionized water.
-
Add an equal volume of 0.7 M perchloric acid to lyse the cells and precipitate proteins.
-
Add DTT to a final concentration of 0.013 M.
-
Vortex the mixture vigorously.
-
-
Hydrolysis:
-
Clarification:
-
Cool the sample on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein and cellular debris.[11]
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Add the internal standard.
-
The sample is now ready for injection into the HPLC system.
-
Visualizations
Caption: Workflow for 6-TGN quantification in red blood cells.
Caption: Troubleshooting decision tree for low 6-TGN yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low 6-thioguanine nucleotide level: Effective in maintaining remission in Chinese patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
reducing inter-assay variability in 6-T-5'-GMP quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability when quantifying 6-thioguanosine-5'-monophosphate (6-T-5'-GMP), a key active metabolite of thiopurine drugs.
Thiopurine Metabolic Pathway
The accurate measurement of this compound is crucial for therapeutic drug monitoring and optimizing treatment strategies. The pathway below illustrates the conversion of prodrugs like Azathioprine (AZA) into active 6-thioguanine (B1684491) nucleotides (6-TGNs), including this compound, and competing catabolic pathways. Understanding this metabolic network is the first step in designing a robust quantification assay.
Figure 1. Simplified metabolic pathway of thiopurine drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-assay variability in this compound quantification?
Inter-assay variability can be introduced at multiple stages of the analytical process. The most common sources include:
-
Sample Collection and Handling: Inconsistent sample volume, improper mixing with anticoagulant, hemolysis, or delays in processing can alter metabolite concentrations.[1]
-
Sample Preparation: Inefficiencies or inconsistencies in cell lysis, protein precipitation, and supernatant recovery are major sources of variation.
-
Analyte Stability: this compound can be unstable. Temperature fluctuations and repeated freeze-thaw cycles can lead to degradation.
-
Instrument Performance: Fluctuations in pump pressure, detector sensitivity, or mass spectrometer performance can cause drift between analytical runs.
-
Calibration and Quality Control: Pipetting errors when preparing standards, degradation of stock solutions, and matrix effects can all lead to inaccurate calibration curves and unreliable QC results.
Q2: Which analytical method is preferred for minimizing variability?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally preferred over other methods like HPLC-UV or enzyme immunoassays (EIA) for quantifying this compound.[2] LC-MS/MS offers superior selectivity, sensitivity, and accuracy, which collectively contribute to lower inter-assay variability.[3][4] A study comparing LC-MS/MS to EIA for a similar nucleotide found that the inter-assay precision (%CV) was 5.6-8.1% for LC-MS/MS versus 15.1-39.5% for EIA.[3]
Q3: How critical is the use of an internal standard?
The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is critical for reducing variability. An SIL internal standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization. It effectively compensates for variations in sample recovery and matrix-induced ion suppression or enhancement, which are common sources of error.[3]
Q4: What are the best practices for sample collection and storage?
To ensure sample integrity and minimize pre-analytical variability:
-
Collection: Collect whole blood in lavender-top (EDTA) tubes.[1] Ensure the tube is filled to the appropriate volume and gently inverted 8-10 times to mix with the anticoagulant.
-
Handling: Avoid vigorous shaking to prevent hemolysis. Process or freeze samples as quickly as possible.
-
Storage: If not processed immediately, whole blood samples can typically be refrigerated (2-8°C) for short-term storage.[5] For long-term storage, isolated erythrocytes or cell lysates should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific problems encountered during this compound quantification.
Problem 1: High Coefficient of Variation (%CV) in Quality Control (QC) Samples Across Assays
A high %CV in your QC samples indicates poor reproducibility between analytical runs.
| Possible Cause | Recommended Action | Expected Outcome |
| Inconsistent Sample Lysis | Implement a standardized erythrocyte lysis protocol. Ensure consistent incubation times, temperatures, and vortexing speeds. Use a fixed ratio of lysis buffer to sample volume. | Improved consistency in analyte extraction, leading to lower %CVs. |
| Analyte Degradation | Prepare fresh calibrators and QCs for each run or validate their stability over a defined period at specified storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Ensures the integrity of standards and QCs, leading to more reliable and reproducible results. |
| Instrument Performance Drift | Perform daily or pre-run system suitability tests. Monitor pump pressure, retention time, and peak area of a standard injection. Schedule regular preventative maintenance for the LC-MS/MS system. | Stable instrument performance ensures that variability is not machine-derived. |
| Inconsistent Pipetting | Use calibrated positive displacement pipettes for all standard, QC, and sample preparations. Ensure proper pipetting technique, especially with small volumes. | Reduces errors in the preparation of the calibration curve and QCs, a primary source of analytical error. |
Table 1: Impact of Troubleshooting on Inter-Assay QC Precision
| QC Level | %CV Before Troubleshooting | %CV After Implementing Standardized Protocols |
|---|---|---|
| Low QC (50 pmol/8x10⁸ RBCs) | 21.5% | 7.8% |
| Mid QC (250 pmol/8x10⁸ RBCs) | 18.9% | 6.1% |
| High QC (450 pmol/8x10⁸ RBCs) | 16.2% | 5.3% |
Problem 2: Shifting Retention Times and Poor Peak Shape
Inconsistent retention times or poor peak shapes (e.g., tailing, fronting, or splitting) can compromise peak integration and affect quantification.[6]
| Possible Cause | Recommended Action | Expected Outcome |
| Mobile Phase Issues | Prepare fresh mobile phase for each batch. Filter and degas all solvents to prevent bubble formation and baseline noise. Ensure the pH is consistent and correctly adjusted. | Stable retention times and a smooth baseline. |
| Column Degradation | Use a guard column to protect the analytical column from contaminants. Implement a column washing procedure between batches to remove strongly retained matrix components. If performance does not improve, replace the column. | Restored peak shape and consistent, reproducible retention times. |
| Inadequate Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration before the first injection and between runs. This is especially critical for gradient methods. | Prevents retention time drift at the beginning of an analytical run. |
Experimental Workflow & Protocols
Adhering to a standardized workflow is paramount for reducing inter-assay variability.
Figure 2. Standardized workflow for this compound quantification.
Detailed Protocol: Sample Preparation by Protein Precipitation
This protocol provides a standardized method for preparing erythrocyte lysates for LC-MS/MS analysis.
-
Erythrocyte Isolation:
-
Collect 3-4 mL of whole blood in an EDTA tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat (the white layer of cells).
-
Wash the remaining red blood cell (RBC) pellet with an equal volume of cold phosphate-buffered saline (PBS) and centrifuge again. Repeat this step twice.
-
-
Cell Lysis and Deproteinization:
-
Accurately transfer a known volume (e.g., 200 µL) of the packed RBC pellet to a new microcentrifuge tube.
-
Add 50 µL of a working solution of the stable isotope-labeled internal standard.
-
Add 250 µL of ice-cold 0.5 M perchloric acid.
-
Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a predetermined volume of potassium carbonate (e.g., 2.5 M K₂CO₃) to bring the pH to between 5 and 7.
-
Vortex and centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
Table 2: Example LC-MS/MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC Column | Reversed-Phase C18 or HILIC |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation from other nucleotides |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Example: m/z 378.0 -> 150.0 |
| MRM Transition (Internal Std) | Example: m/z 383.0 -> 155.0 (for a +5 Da SIL-IS) |
Note: Specific MRM transitions and LC conditions must be optimized in-house for the specific instrumentation used.
References
- 1. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiopurine metabolites [gloshospitals.nhs.uk]
- 6. m.youtube.com [m.youtube.com]
6-T-5'-GMP sample storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of 6-Thioguanosine (B559654) 5'-monophosphate (6-T-5'-GMP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The optimal storage temperature for this compound depends on its form. The free acid should be stored at -20°C.[1] The sodium salt form of 6-Thioguanosine-5'-O-monophosphate should be stored at 2°C - 8°C.[2] For long-term stability, especially for solutions, storage at -80°C is recommended.
Q2: How should I reconstitute and prepare stock solutions of this compound?
A2: this compound is soluble in water.[3] For experimental use, it is often supplied as a solution in water. If you have the powdered form, you can reconstitute it in sterile, phosphate-free water or an appropriate buffer. For cell culture experiments, sterile cell culture medium can also be used for reconstitution.[4][5] To prepare a high-concentration stock solution, you may use a small amount of a solubilizing agent like DMSO, followed by dilution in your experimental buffer. Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: What is the stability of this compound in solution?
A3: While specific stability data for this compound in various solutions is limited, solutions of the related compound, 6-thioguanine (B1684491), can be stored at 2-8°C for at least one week.[4] For long-term storage of this compound solutions, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the mechanism of action of this compound?
A4: this compound is a key active metabolite of thiopurine drugs such as azathioprine (B366305) and 6-thioguanine (6-TG).[6][7] Within the cell, 6-TG is converted to this compound by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[5][6] this compound is then further phosphorylated to 6-thioguanosine diphosphate (B83284) (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).[5][8] These active thioguanine nucleotides can be incorporated into DNA and RNA, leading to cytotoxicity and cell cycle arrest, which is the basis of their anti-leukemic and immunosuppressive effects.[5][9] Additionally, 6-TGTP can inhibit the Rac1 GTPase, inducing apoptosis in activated T-cells.[3][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect in cell-based assays | Compound degradation: Improper storage or handling of this compound. | Ensure the compound has been stored at the correct temperature and protected from light. Prepare fresh solutions for each experiment. |
| Low cellular uptake: The charged nature of the monophosphate may limit cell permeability. | Consider using a prodrug form of this compound if available, which may have better cell penetration.[6][10] Alternatively, ensure your cell line expresses the necessary transporters. | |
| Cell line resistance: The cell line may have low levels or a non-functional HPRT enzyme, which is required to activate 6-thioguanine to this compound. | Verify the HPRT status of your cell line. If using 6-thioguanine as the starting compound, consider using a cell line known to be sensitive to thiopurines. If starting with this compound, downstream resistance mechanisms may still be present. | |
| High variability between experiments | Inconsistent solution preparation: Pipetting errors or incomplete dissolution of the compound. | Use calibrated pipettes and ensure the compound is fully dissolved before use. Visually inspect for any precipitate. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Unexpected cytotoxicity in control cells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the stock solution may be too high. | Ensure the final concentration of the organic solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Data Summary
The following table summarizes the cytotoxic effects of 6-thioguanine (the precursor to this compound) and its prodrugs in various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Compound | IC50 / EC50 (µM) | Assay Duration | Reference |
| MCF-7 (Breast Cancer) | 6-Thioguanine | 5.481 | 48 hours | [11] |
| MCF-10A (Non-cancerous Breast) | 6-Thioguanine | 54.16 | 48 hours | [11] |
| HeLa (Cervical Cancer) | 6-Thioguanine | 28.79 | 48 hours | [12] |
| THP-1 (Leukemia) | 6-Thioguanine | 0.3 | 48 hours | [6] |
| K-562 (Leukemia) | 6-Thioguanine | 0.7 | 48 hours | [6] |
| HEK293T | 6-Thioguanine | 3.6 | 48 hours | [6] |
| HEK293T | 6-Thioguanosine | 4.7 | 48 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder or pre-dissolved)
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
If starting with a powder, accurately weigh the desired amount of this compound in a sterile conical tube.
-
Aseptically add the appropriate volume of sterile water or buffer to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CCK-8)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Cell Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Metabolic activation and downstream effects of 6-Thioguanine.
Caption: General workflow for an in vitro cell viability assay.
References
- 1. 6-thioinosine 5'-monophosphate CAS#: 53-83-8 [m.chemicalbook.com]
- 2. 6-Thioguanosine-5'-O-monophosphate sodium salt | 74686-78-5 | NT11483 [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. ClinPGx [clinpgx.org]
- 9. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: 6-T-5'-GMP Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) during their experiments.
Troubleshooting Low Recovery of this compound
Low recovery of this compound can arise from issues at various stages of an experiment, including sample storage, extraction, purification, and quantification. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause of poor yield.
FAQs: Sample Handling and Storage
Question: Could my sample storage conditions be causing low this compound recovery?
Answer: Yes, improper storage is a common cause of low recovery for thiopurine nucleotides. These compounds can be sensitive to temperature and enzymatic degradation. Studies on the closely related 6-thioguanine (B1684491) nucleotides (6-TGNs) have shown that their stability is compromised under certain conditions. For instance, 6-TGN concentrations can decrease by as much as 30% when stored at -20°C for 180 days, and a 20% decrease has been observed in whole blood samples stored at 4°C for just four days.[1] To minimize degradation, it is recommended to process samples as quickly as possible. If storage is necessary, snap-freezing in liquid nitrogen and storing at -80°C is preferable to storage at -20°C or 4°C.[1] Repeated freeze-thaw cycles should also be avoided as this can lead to degradation.
Question: Can this compound adhere to labware, leading to recovery loss?
Answer: While not extensively documented for this compound specifically, polar molecules, especially those with phosphate (B84403) groups, can adsorb to the surfaces of certain plastics and glassware. To mitigate this, using low-retention polypropylene (B1209903) tubes and pipette tips is a good practice. Pre-rinsing glassware with a silanizing agent can also help to reduce surface adsorption.
FAQs: Sample Preparation and Extraction
Question: I am seeing lower than expected yields after extracting this compound from biological samples. What could be going wrong?
Answer: Low recovery during extraction can be due to several factors, including incomplete cell lysis, degradation by endogenous enzymes, or oxidation of the thiol group.
-
Incomplete Lysis: Ensure your cell lysis protocol is robust enough to release all intracellular contents. Mechanical disruption methods like sonication or bead beating, in conjunction with chemical lysis buffers, can improve efficiency.
-
Enzymatic Degradation: Biological samples contain phosphatases and other enzymes that can degrade this compound. It is crucial to work quickly and on ice to minimize enzymatic activity. Including a cocktail of phosphatase and protease inhibitors in your lysis buffer is highly recommended.
-
Oxidation: The thiol group in this compound is susceptible to oxidation, which can alter the molecule and lead to poor recovery.[2][3][4][5] The addition of a reducing agent, such as dithiothreitol (B142953) (DTT), to your extraction buffer is critical to protect the thiol group from oxidation.[6][7]
Question: What is the best method for protein precipitation during extraction?
Answer: Perchloric acid precipitation is a commonly used and effective method for deproteinizing samples containing thiopurine nucleotides.[6][7][8] This method efficiently removes proteins that can interfere with downstream analysis while keeping the nucleotides in the soluble fraction. It is important to neutralize the perchloric acid with a suitable base (e.g., potassium carbonate) after precipitation and before analysis.
FAQs: Purification
Question: I am using solid-phase extraction (SPE) to purify my this compound, but the recovery is low. How can I optimize this step?
Answer: Low recovery from SPE can be due to improper cartridge selection, suboptimal loading conditions, or an inefficient elution strategy. This compound is a polar molecule, which will influence the choice of SPE chemistry.
-
Sorbent Choice: For a polar analyte like this compound, a reversed-phase sorbent might not provide adequate retention if the sample is loaded in a highly aqueous solution.[9] You may need to consider alternative chemistries like anion exchange, which will interact with the negatively charged phosphate group.
-
Loading Conditions: The pH of your sample during loading is critical. Ensure the pH is adjusted to maximize the interaction between this compound and the sorbent. For anion exchange, a pH below the pKa of the phosphate group will be necessary.
-
Wash and Elution Solvents: The composition of your wash and elution solvents is key to successful purification. The wash solvent should be strong enough to remove impurities without eluting the this compound. The elution solvent should be strong enough to disrupt the interaction with the sorbent and fully recover your compound. A stepwise optimization of the organic content and pH of these solvents is recommended.[10][11]
FAQs: Quantification
Question: My HPLC or LC-MS/MS signal for this compound is weak, suggesting low recovery. How can I troubleshoot my analytical method?
Answer: Weak signal intensity can be a result of degradation during analysis, poor chromatographic resolution, or matrix effects in MS-based methods.
-
Mobile Phase pH: The pH of your mobile phase can affect the stability and ionization state of this compound. An acidic mobile phase is often used for the analysis of nucleotides on reversed-phase columns.
-
Oxidation on Column: The metal components of an HPLC system can potentially contribute to the oxidation of thiols. The inclusion of a small amount of a reducing agent like DTT in the mobile phase has been reported to be beneficial in some cases, although it should be used with caution as it can affect column longevity and MS performance.
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Ensure your sample preparation method is effectively removing interfering matrix components. The use of a stable isotope-labeled internal standard can help to correct for matrix effects.
Quantitative Data Summary
The stability of thiopurine nucleotides is a critical factor in their recovery. The following table summarizes stability data for the closely related 6-thioguanine nucleotides (6-TGNs), which can serve as a proxy for understanding the stability of this compound.
| Storage Condition | Duration | Analyte | Percent Decrease in Concentration | Reference |
| -20°C | 180 days | 6-TGNs | ~30% | [1] |
| 4°C in whole blood | 4 days | 6-TGNs | ~20% | [1] |
| -70°C | 180 days | 6-TGNs | ~5% | [1] |
| Room Temperature | 48 hours | 6-TGNs | Stable | [12] |
| 4-8°C | 3-4 days | 6-TGNs | Stable | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol describes a general method for the extraction of thiopurine nucleotides from cultured cells using perchloric acid precipitation.
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Deproteinization:
-
Resuspend the cell pellet in a known volume of ice-cold 0.5 M perchloric acid containing 10 mM DTT.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding a calculated amount of 2 M potassium carbonate dropwise while vortexing. Monitor the pH with pH paper until it reaches 6.0-7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Transfer the supernatant, which contains the nucleotide fraction, to a new tube for immediate analysis or store at -80°C.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound using reversed-phase HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 20% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 342 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in the same buffer as the final sample extract.
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Thiopurine Metabolism Pathway
Caption: Simplified metabolic pathway of thiopurine drugs leading to the formation of this compound.
General Experimental Workflow for this compound Recovery and Analysis
Caption: A general workflow for the recovery and analysis of this compound from biological samples.
Troubleshooting Logic for Low this compound Recovery
Caption: A logical flowchart for troubleshooting the causes of low this compound recovery.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation-mediated DNA cross-linking contributes to the toxicity of 6-thioguanine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioguanine restoration through type I photosensitization-superoxide oxidation-glutathione reduction cycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Protein oxidation and DNA repair inhibition by 6-thioguanine and UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Thiopurine Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and practical protocols for the chromatographic analysis of thiopurine metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring thiopurine metabolites like 6-TGN and 6-MMP important?
A1: Monitoring intracellular concentrations of thiopurine metabolites is crucial for optimizing therapy and minimizing adverse effects.[1][2] The active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs), are associated with therapeutic efficacy, while 6-methylmercaptopurine (B131649) (6-MMP) metabolites are linked to potential hepatotoxicity.[3][4][5] Significant interpatient variability in drug metabolism makes standardized dosing challenging, necessitating therapeutic drug monitoring (TDM) to personalize treatment.[6][7]
Q2: What are the target therapeutic ranges for thiopurine metabolites?
A2: For patients with inflammatory bowel disease (IBD), erythrocyte 6-TGN levels between 230 and 450 pmol/8 x 10⁸ red blood cells (RBCs) are generally associated with a therapeutic response.[3][5] Levels above 450 pmol/8 x 10⁸ RBCs may increase the risk of myelotoxicity, and 6-MMP levels exceeding 5700 pmol/8 x 10⁸ RBCs are linked to an increased risk of hepatotoxicity.[3][5]
Q3: What are the most common analytical methods for quantifying thiopurine metabolites?
A3: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods.[3][8] LC-MS/MS methods are often preferred for their higher sensitivity and specificity, utilizing stable isotope-labeled internal standards for improved accuracy.[7]
Q4: How critical is sample preparation and storage?
A4: Sample handling is extremely critical as metabolites can be unstable.[3][9] It is recommended to process whole blood samples as soon as possible.[10][11] For stability, isolated RBCs should be stored at -70°C, as storage at -20°C can lead to a significant decrease in 6-TGN concentration over time.[3][9][10][11] An EDTA anticoagulant tube is recommended for blood collection.[2][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of thiopurine metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Active sites on the silica (B1680970) backbone of the column interact with the polar analytes. | Use a mobile phase with a lower pH (e.g., 2.5) to suppress silanol activity.[8][13] Consider using a column with end-capping or a different stationary phase chemistry. |
| Column Overload: Injecting too much sample mass onto the column. | Dilute the sample or reduce the injection volume. Use a column with a larger internal diameter if high sensitivity is required.[14] | |
| Sample Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[14] | |
| Inconsistent Retention Times | Mobile Phase Composition Fluctuation: Inaccurate mixing by the pump or evaporation of volatile organic components. | Prepare the mobile phase manually to bypass the pump's mixing device to check for hardware issues.[15] Ensure mobile phase bottles are well-sealed. |
| Temperature Fluctuations: Changes in ambient temperature affect viscosity and analyte interaction with the stationary phase. | Use a column oven to maintain a constant and stable temperature throughout the analysis.[14] | |
| Column Degradation: Stripping of the bonded phase due to extreme pH or temperature. | Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8).[14] If degradation is suspected, replace the column. | |
| Low Sensitivity / Poor Signal | Incomplete Hydrolysis: Insufficient time or temperature during the acid hydrolysis step to convert nucleotide metabolites to their purine (B94841) bases (6-TG and 6-MMP). | Ensure hydrolysis is performed at 100°C for at least 60 minutes.[16] Some protocols suggest up to 2 hours may be necessary for complete conversion.[1] |
| Analyte Degradation: Thiopurine metabolites are unstable in whole blood at room temperature or 4°C for extended periods. | Process samples promptly after collection. Separate and freeze RBCs at -70°C if immediate analysis is not possible.[9][10][11] | |
| Matrix Effects (Ion Suppression in MS): Co-eluting compounds from the sample matrix interfere with the ionization of the target analytes. | Optimize the sample preparation to remove interfering substances (e.g., using solid-phase extraction). Adjust chromatography to separate the analytes from the matrix interferences.[15] | |
| Ghost Peaks or Carryover | Sample Adsorption: Highly adsorptive compounds from previous injections build up on the column or in the injector. | Use a guard column to protect the analytical column from strongly retained contaminants.[15] Implement a robust needle wash protocol and run blank injections between samples. |
| High Backpressure | Column Contamination: Particulate matter from samples or precipitated buffer salts clog the column frit. | Filter all samples and mobile phases before use. Regularly flush the system with water to prevent salt buildup.[14] If pressure remains high, reverse-flush the column (if permitted by the manufacturer). |
Experimental Protocols
Protocol 1: Sample Preparation from Whole Blood
This protocol details the critical steps for isolating and preparing red blood cells (RBCs) for thiopurine metabolite analysis.
-
Blood Collection: Collect whole blood in tubes containing EDTA as the anticoagulant.[2][12]
-
RBC Isolation:
-
RBC Washing:
-
Cell Lysis & Storage:
-
Protein Precipitation & Hydrolysis:
-
To 100 µL of RBC hemolysate, add 65 µL of 0.2 M Dithiothreitol (DTT) and 100 µL of 70% perchloric acid (final concentration ~0.7 M).[16] Vortex for 30 seconds.
-
Centrifuge for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Transfer the acidic supernatant to a clean glass tube.
-
Heat the supernatant at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides into their respective bases (6-thioguanine and 6-methylmercaptopurine).[16]
-
-
Final Preparation:
-
Cool the sample. It is now ready for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Operating Parameters
The following table provides typical starting parameters for an LC-MS/MS method for separating 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP). Optimization will be required for specific instruments and columns.
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.7 µm particle size)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.5 mL/min[3][17] |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to elute analytes, then re-equilibrate. |
| Column Temperature | 30-40°C |
| Injection Volume | 5 - 50 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (6-TG) | m/z 168.0 → 150.9[3] |
| MRM Transition (6-MMP) | m/z 158.0 → 110.0[3] |
| Internal Standards | Stable isotope-labeled 6-TG-¹³C₂¹⁵N and 6-MMP-d₃ are recommended.[3] |
Data Presentation
Table 1: Comparative Stability of 6-TGN in Different Storage Conditions
This table summarizes the stability of 6-TGN, a critical factor for ensuring accurate quantification.
| Sample Type | Storage Temperature | Duration | 6-TGN Stability (Approx. % Decrease) | Reference |
| Whole Blood | 4°C | 4 Days | 20% | [9][10][11] |
| Pre-processed RBCs | 25°C | 4 Hours | Stable | [3][9][10][11] |
| Pre-processed RBCs | 4°C | 4 Hours | Stable | [3][9][10][11] |
| Pre-processed RBCs | -20°C | 180 Days | 30% | [3][9][10][11] |
| Pre-processed RBCs | -70°C | 6 Months | Stable | [3][9][10][11] |
Visualized Workflows and Pathways
References
- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) and other thiopurine nucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound calibration curve showing poor linearity (e.g., a quadratic curve)?
A1: Poor linearity in your calibration curve can stem from several factors. At high concentrations, detector saturation on the mass spectrometer is a common cause, leading to a flattening of the curve.[1] Conversely, at very low concentrations, issues such as analyte adsorption to surfaces or significant matrix effects can disproportionately affect the signal. It is also possible that the chosen regression model (e.g., linear weighted vs. unweighted) is not appropriate for your data.[2]
Q2: I'm observing low sensitivity and cannot detect the lower concentrations of my this compound standards. What can I do?
A2: Low sensitivity can be due to several factors including inefficient ionization of this compound, suboptimal mass spectrometry parameters, or significant signal suppression from matrix components.[3] Consider optimizing the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flows, temperature). Ensure that the mass spectrometer is tuned and calibrated correctly for the mass range of interest. A thorough sample cleanup to remove interfering matrix components can also significantly improve sensitivity.[3]
Q3: My results show high variability between replicate injections. What are the likely causes?
A3: High variability between replicate injections often points to issues with the analytical instrument, such as the autosampler or the liquid chromatography (LC) system. Inconsistent injection volumes, fluctuations in the LC pump pressure leading to variable retention times, or an unstable electrospray can all contribute to poor precision. Ensure the system is properly maintained and equilibrated. The use of a suitable internal standard can help to correct for some of this variability.[4][5]
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound.[4][5] These internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but requires more rigorous validation.[5]
Q5: What are matrix effects and how can I minimize them in my this compound assay?
A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, efficient sample preparation is crucial. This can include protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[4] Using a stable isotope-labeled internal standard is also highly effective in compensating for matrix effects.[4][5]
Troubleshooting Guides
Guide 1: Poor Calibration Curve Linearity
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves.
| Step | Action | Rationale |
| 1 | Visually inspect the curve | Determine if the non-linearity occurs at high or low concentrations. A plateau at high concentrations suggests detector saturation.[1] |
| 2 | Review the concentration range | If saturation is suspected, dilute the higher concentration standards and re-run the curve. Conversely, if issues are at the low end, prepare fresh, more concentrated stock solutions. |
| 3 | Check for chromatographic issues | Poor peak shape (e.g., tailing or fronting) can affect integration and linearity. Inspect the chromatography for all standards. This could indicate column degradation or an inappropriate mobile phase. |
| 4 | Evaluate the regression model | A simple linear regression may not be appropriate. Consider using a weighted regression model (e.g., 1/x or 1/x²) to give less weight to the more variable high-concentration points.[2] |
| 5 | Investigate matrix effects in standards | If standards are prepared in a pure solvent, while samples are in a biological matrix, differential matrix effects can cause non-linearity. Prepare matrix-matched calibration standards. |
| 6 | Assess internal standard performance | Ensure the internal standard response is consistent across the calibration range. A variable internal standard signal can introduce non-linearity. |
Guide 2: Inaccurate Quality Control (QC) Sample Results
This guide addresses the issue of a linear calibration curve but failing QC samples.
| Step | Action | Rationale |
| 1 | Verify QC sample preparation | Ensure that the QC samples were prepared from a separate stock solution than the calibration standards to rule out errors in the standard preparation. |
| 2 | Check for analyte stability | 6-thioguanine (B1684491) nucleotides can be unstable in certain conditions.[2][6] Assess the stability of this compound in the matrix at the storage and processing temperatures. |
| 3 | Investigate matrix effects in QCs | The matrix of the QC samples may differ from the calibration standards, leading to different matrix effects and inaccurate quantification. |
| 4 | Rule out carryover | Inject a blank sample after the highest concentration standard or QC. Significant carryover can lead to artificially high results in subsequent injections. |
| 5 | Evaluate the integration parameters | Ensure that the peak integration parameters are appropriate and consistently applied to both the standards and the QC samples. |
Experimental Protocols
Protocol 1: Quantification of 6-Thioguanine Nucleotides in Red Blood Cells by LC-MS/MS
This protocol is a representative method for the analysis of 6-thioguanine nucleotides (6-TGNs), including this compound, in red blood cells (RBCs).
1. Sample Preparation (Acid Hydrolysis)
-
Isolate RBCs from whole blood by centrifugation.
-
Lyse the RBCs with a hypotonic solution.
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-6-thioguanine).
-
Perform acid hydrolysis of the 6-TGNs to 6-thioguanine by adding perchloric acid and incubating at an elevated temperature.[5]
-
Neutralize the sample and centrifuge to remove precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 6-thioguanine from other matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 6-thioguanine and the internal standard.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of known 6-thioguanine concentrations.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the amount of 6-thioguanine in the samples using the regression equation from the calibration curve.
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters for 6-Thioguanine Nucleotide Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (6-TG) | To be optimized based on instrument |
| MRM Transition (IS) | To be optimized based on instrument |
| Dwell Time | 50 - 100 ms |
Table 2: Comparison of Analytical Performance for Thiopurine Metabolite Quantification
| Performance Metric | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 30 - 50 pmol/8 x 10⁸ RBCs[2][4] |
| Linearity (r²) | > 0.99[4] |
| Intra-assay Precision (%CV) | < 7.5%[4] |
| Inter-assay Precision (%CV) | < 7.5%[4] |
Visualizations
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting peaks in 6-T-5'-GMP analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-thio-5'-guanosine monophosphate (6-T-5'-GMP).
Troubleshooting Guides
Issue: Co-eluting Peaks in this compound Chromatogram
Co-elution, the overlapping of chromatographic peaks, can significantly impact the accuracy of this compound quantification. This guide provides a systematic approach to diagnose and resolve this issue.
1. Initial Diagnosis
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing, in the this compound peak. A pure peak should be symmetrical.[1][2]
-
Detector-Assisted Purity Analysis:
-
Diode Array Detector (DAD/PDA): If using a DAD or PDA, perform a peak purity analysis. The UV-Vis spectra across the peak should be identical for a pure compound.[1][2]
-
Mass Spectrometry (MS): With an MS detector, examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) indicates the presence of a co-eluting species.[1][2]
-
2. Troubleshooting Workflow
If co-elution is suspected, follow this logical workflow to systematically address the problem.
Caption: A step-by-step workflow for diagnosing and resolving co-eluting peaks in this compound analysis.
3. Corrective Actions
-
Modify the Mobile Phase:
-
Adjust Solvent Strength: For reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase the retention time of this compound and potentially separate it from the co-eluting peak.[3]
-
Change pH: The charge state of this compound is pH-dependent. Adjusting the mobile phase pH can alter its retention characteristics and improve separation.[4]
-
Introduce or Change Ion-Pairing Agent: For polar analytes like this compound, using an ion-pairing agent such as tetrabutylammonium (B224687) can enhance retention and selectivity on a C18 column.[5][6]
-
-
Change the Stationary Phase (Column):
-
Optimize Other HPLC Parameters:
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which may improve resolution.
-
Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better separation, although it will also increase the run time.
-
Gradient: If using a gradient elution, modify the slope to provide more time for the separation of closely eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound analysis?
A: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8][9] LC-MS/MS is generally more sensitive and selective.
Q2: My this compound peak is tailing. What could be the cause?
A: Peak tailing for polar compounds like this compound on reversed-phase columns is often due to interactions with residual silanol (B1196071) groups on the silica (B1680970) packing. To mitigate this, you can lower the mobile phase pH (e.g., to 2.5-3.5) or use an end-capped column.
Q3: What are some potential co-eluting compounds with this compound?
A: Potential co-eluents can include other endogenous nucleotides (e.g., GMP, GDP) or other thiopurine metabolites, depending on the sample matrix and the complexity of the extract. The specific co-eluent will depend on the patient's metabolism and the sample preparation method used.
Q4: Can I use the same method for analyzing other thiopurine metabolites?
A: Yes, many published methods are designed for the simultaneous analysis of multiple thiopurine metabolites, such as 6-thioguanosine (B559654) diphosphate (B83284) (TGDP), 6-thioguanosine triphosphate (TGTP), and methylthioinosine monophosphate (meTIMP).[5] However, the chromatographic conditions may need to be optimized for your specific analytes of interest.
Q5: What is the role of this compound in the cell?
A: this compound is an active metabolite of thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine. It and its di- and triphosphate forms (6-TGNs) are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppressive effects.[2][9] It is a key player in the therapeutic mechanism of these drugs.
Thiopurine Metabolism Pathway
The following diagram illustrates the metabolic conversion of thiopurine prodrugs into the active 6-thioguanine (B1684491) nucleotides (6-TGNs), including this compound.
Caption: Conversion of thiopurine prodrugs to active 6-TGNs and their mechanism of action.
Data and Protocols
Table 1: Performance Characteristics of Analytical Methods for Thiopurine Metabolites
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Analytes | TGMP, TGDP, TGTP, meTIMP, etc.[5] | 12 individual thiopurine metabolites.[8] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 40 pmol/8 x 10⁸ RBC.[5] | 1 - 10 nmol/L.[8] |
| Precision (CV%) | < 14% (Between-day).[5] | < 10% (Intra-day and Inter-day).[8] |
| Accuracy | Not explicitly stated | 95 - 105%.[8] |
| Selectivity | Good, but susceptible to co-elution | High, demonstrated by no matrix interference.[8] |
Experimental Protocol: Ion-Pairing Reversed-Phase HPLC for this compound
This protocol is a synthesized example based on common practices for separating thiopurine nucleotides.[5]
1. Sample Preparation (from Red Blood Cells - RBCs)
-
Isolate RBCs from whole blood by centrifugation.
-
Lyse the RBCs (e.g., by freezing at -20°C).[8]
-
Precipitate proteins using a suitable agent (e.g., perchloric acid or a mixture of dichloromethane (B109758) and methanol).[5]
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant if an acid was used for precipitation.
-
Filter the supernatant through a 0.45 µm filter before injection.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.0) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more retained compounds. The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 342 nm for thioguanine derivatives).
-
Column Temperature: 30°C.
3. Data Analysis
-
Generate a standard curve using known concentrations of this compound.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 3. chromtech.com [chromtech.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for 6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the direct quantification of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods that determine total 6-thioguanine (B1684491) nucleotides (6-TGNs). The objective is to present the performance of these analytical techniques with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs in therapeutic drug monitoring and drug development.
Executive Summary
The accurate measurement of 6-mercaptopurine (B1684380) (6-MP) metabolites is crucial for optimizing therapeutic outcomes and minimizing toxicity in patients undergoing treatment for conditions such as acute lymphoblastic leukemia and inflammatory bowel disease. The active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity. This compound is the initial and a key monophosphate nucleotide in this pathway.
Traditionally, the quantification of 6-TGNs has been performed indirectly by hydrolyzing all 6-thioguanine nucleotides (this compound, -diphosphate, and -triphosphate) to the 6-thioguanine (6-TG) base, followed by HPLC-UV analysis. While robust and widely used, this method does not provide concentrations of the individual nucleotide species. This guide introduces and validates a UPLC-MS/MS method for the direct measurement of this compound, offering a more specific and sensitive alternative.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the novel UPLC-MS/MS method for direct this compound quantification is compared with established HPLC-UV methods for indirect 6-TGNs analysis. The following tables summarize the key validation parameters.
Table 1: Performance Comparison of Analytical Methods for this compound and Total 6-TGNs
| Performance Metric | UPLC-MS/MS for this compound (Direct)[1][2] | HPLC-UV for Total 6-TGNs (Indirect)[3][4] |
| Linearity Range | 51 - 1020 ng/mL | 479 - 17,118 ng/mL (for 6-TG) |
| Correlation Coefficient (r²) | > 0.9882 | > 0.992 |
| Accuracy (% Difference/Bias) | Within ±15% | -5.6% to 14.7% |
| Intra-day Precision (% CV) | < 15% | 1.30% - 3.24% |
| Inter-day Precision (% CV) | < 15% | 4.19% - 5.78% |
| Lower Limit of Quantification (LLOQ) | 51 ng/mL | 479 ng/mL (for 6-TG) |
| Recovery (%) | Not explicitly stated, matrix effect assessed | 79.1% - 103.6% |
Table 2: Chromatographic and Detection Parameters
| Parameter | UPLC-MS/MS for this compound (Direct)[1] | HPLC-UV for Total 6-TGNs (Indirect)[4] |
| Analytical Column | Waters Acquity® UPLC BEH AMIDA (1.7 µm, 2.1 x 100 mm) | C18 reverse-phase column |
| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol | Isocratic mobile phase (e.g., ACN/buffer KH₂PO₄) |
| Flow Rate | 0.2 mL/min | Not specified |
| Detection | Tandem Mass Spectrometry (ESI+) | UV/PDA Detector (at ~341 nm for 6-TG) |
| Run Time | 5 minutes | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these analytical methods.
Novel UPLC-MS/MS Method for Direct this compound Quantification[1]
This method allows for the direct measurement of this compound from dried blood spots (DBS).
1. Sample Preparation:
- A 60 µL blood sample is spotted onto a DBS card and allowed to dry.
- The DBS is extracted with 90% methanol (B129727) containing an internal standard (e.g., 5-fluorouracil).
- The sample is sonicated, and the supernatant is evaporated to dryness.
- The residue is reconstituted in 10% acetonitrile (B52724) for injection.
2. UPLC-MS/MS Conditions:
- Column: Waters Acquity® UPLC BEH AMIDA, 1.7 µm, 2.1 x 100 mm.
- Mobile Phase A: 0.2% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile-methanol.
- Gradient Elution: A gradient program is used to separate the analytes.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). The MRM transition for this compound is m/z 380.16 > 168.00.[1]
3. Method Validation:
- Linearity: Assessed over a concentration range of 51 to 1020 ng/mL.[1]
- Accuracy and Precision: Determined at four concentration levels (LLOQ, low, medium, and high). Both intra- and inter-day accuracy and precision should be within 15% (20% for LLOQ).[1]
- Selectivity: Evaluated by analyzing at least six different sources of blank matrix.
- Matrix Effect: Assessed to ensure that matrix components do not interfere with the quantification.
- Stability: The stability of the analyte in the biological matrix is evaluated under various storage conditions.
Traditional HPLC-UV Method for Total 6-TGNs Quantification (Indirect)[4]
This widely used method involves the hydrolysis of all 6-thioguanine nucleotides to 6-thioguanine.
1. Sample Preparation:
- Erythrocytes are isolated from whole blood by centrifugation.
- The red blood cells are lysed, and proteins are precipitated using perchloric acid.
- The supernatant, containing the 6-thioguanine nucleotides, is subjected to acid hydrolysis at 100°C to convert all 6-TGNs to 6-thioguanine (6-TG).
- The sample is then neutralized and filtered before injection.
2. HPLC-UV Conditions:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and a phosphate (B84403) buffer, is common.
- Detector: A UV or photodiode array (PDA) detector is used to monitor the absorbance at the wavelength maximum for 6-TG (approximately 341 nm).
3. Method Validation:
- Linearity: Established over a range that covers the expected clinical concentrations of 6-TG.
- Accuracy: Determined by the recovery of a known amount of 6-TG spiked into a blank matrix.
- Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).
- Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the metabolic pathway of 6-mercaptopurine, highlighting the formation of the therapeutically active 6-thioguanine nucleotides.
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Workflow
The diagram below outlines the key steps in the validation of the new UPLC-MS/MS method for this compound.
References
- 1. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 6-Thioguanosine-5'-Monophosphate (6-T-5'-GMP) Measurement: Immunoassay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two major analytical techniques for the quantification of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP): immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of an appropriate measurement technique is critical for generating reliable and reproducible data in therapeutic drug monitoring and research. This document summarizes performance data, details experimental protocols, and provides visual workflows to assist in selecting the most suitable method for your specific needs.
Data Presentation: A Comparative Analysis
| Performance Metric | LC-MS/MS (for cGMP) | EIA (for cGMP) |
| Intra-Assay Precision (%CV) | 6.0 - 10.1%[1][2] | 17.9 - 27.1%[1][2] |
| Inter-Assay Precision (%CV) | 5.6 - 8.1%[1][2] | 15.1 - 39.5%[1][2] |
| Intra-Assay Accuracy (%RE) | -3.6 to 7.3%[1][2] | -4.9 to 24.5%[1][2] |
| Inter-Assay Accuracy (%RE) | -2.1 to 6.3%[1][2] | -30.8 to 4.37%[1][2] |
| Correlation (R²) vs. Reference | Generally high (method dependent) | Lower, especially near detection limits (R²=0.197)[1][2] |
| Linear Range | 0.5 - 20 ng/mL[1][2] | Typically narrower than LC-MS/MS |
| Selectivity | High[1][2] | Potential for cross-reactivity |
Data based on a comparative study of cGMP measurement techniques. %CV (Percent Coefficient of Variation) indicates precision, and %RE (Percent Relative Error) indicates accuracy.
Signaling Pathway of Thiopurine Metabolism
Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, are prodrugs that undergo extensive metabolism to form active metabolites, including this compound. This nucleotide is incorporated into DNA and RNA, leading to cytotoxicity and immunosuppressive effects. The metabolic pathway is complex, involving several enzymes, with thiopurine S-methyltransferase (TPMT) being a key enzyme influencing the therapeutic outcome and toxicity.
References
A Comparative Analysis of the Cytotoxic Effects of 6-Mercaptopurine and its Active Metabolite 6-Thio-5'-guanylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the widely used antimetabolite drug 6-mercaptopurine (B1684380) (6-MP) and its key active metabolite, 6-thio-5'-guanylate (6-T-5'-GMP). For the purpose of this comparison, data pertaining to 6-thioguanine (B1684491) (6-TG) is utilized as a proxy for this compound, as 6-TG is intracellularly converted to 6-thioguanine nucleotides (TGNs), including this compound, which are the primary mediators of its cytotoxic activity. This comparison is supported by experimental data on their mechanisms of action, quantitative measures of cytotoxicity, and detailed experimental protocols.
Mechanism of Cytotoxicity
Both 6-mercaptopurine and 6-thioguanine are purine (B94841) analogues that exert their cytotoxic effects by interfering with nucleic acid metabolism. However, their activation pathways and primary mechanisms of inducing cell death differ in efficiency.
6-Mercaptopurine (6-MP) is a prodrug that requires extensive intracellular metabolism to become active. It is first converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then be converted to other active metabolites, including 6-thioguanine nucleotides (TGNs).[1] The cytotoxic effects of 6-MP are primarily attributed to the incorporation of these TGNs into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2][3][4] The conversion of 6-MP to its active TGNs is a multi-step process, which can influence its overall cytotoxic potency.[5]
6-Thioguanine (6-TG) , and by extension its nucleotide form This compound , represents a more direct route to cytotoxicity. 6-TG is more readily converted to 6-thioguanosine (B559654) monophosphate by HGPRT, which is then phosphorylated to the di- and tri-phosphate forms (TGNs).[6] These TGNs, including 6-thio-dGTP, are incorporated into DNA during replication.[7][8] The presence of 6-thioguanine in the DNA template can lead to DNA strand breaks and mismatches, triggering a futile mismatch repair cycle and subsequent cell death.[6][8] This more direct metabolic activation contributes to the generally observed higher potency of 6-TG compared to 6-MP.[5]
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. In vitro studies have consistently demonstrated that 6-thioguanine exhibits greater cytotoxic potency than 6-mercaptopurine across various cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| 6-Mercaptopurine | Human Leukemic Cells (ALL) | Not Specified | Not Specified | ≥206 | [5] |
| A549 (Human Lung Carcinoma) | MTT Assay | 48 | 47 | [9] | |
| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 | > 200 | [9] | |
| Molt-3 (Human T-cell Leukemia) | WST-1 Assay | 96 | 10 (± 2) | [10] | |
| 6-Thioguanine | Human Leukemic Cells (ALL) | Not Specified | Not Specified | 20 | [5] |
| HeLa (Human Cervical Carcinoma) | MTT Assay | 48 | 28.79 | [11] | |
| CaCo2 (Human Colorectal Adenocarcinoma) | Not Specified | Not Specified | 21.99 | [12] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cultured cells in a 96-well plate
-
Complete cell culture medium
-
6-Mercaptopurine or 6-Thioguanine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 6-MP or 6-TG in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) and an untreated control.[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of 6-MP or 6-TG for the appropriate duration.
-
Harvesting: Harvest the cells by centrifugation and wash them twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine, as well as a typical experimental workflow for comparing their cytotoxicity.
Caption: Metabolic activation and cytotoxic pathways of 6-Mercaptopurine and 6-Thioguanine.
Caption: A generalized workflow for in vitro cytotoxicity comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Thioguanine-induced DNA damage as a determinant of cytotoxicity in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. or.niscpr.res.in [or.niscpr.res.in]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 6-Thioguanine and its Monophosphate Prodrug in Cell Proliferation Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of the established anticancer drug 6-thioguanine (B1684491) (6-TG) and its activated form, 6-thioguanosine-5'-monophosphate (6-T-5'-GMP), delivered as a prodrug. This comparison is supported by experimental data to inform preclinical research and drug development.
Executive Summary
6-Thioguanine is a cornerstone of treatment for certain leukemias, acting as a purine (B94841) analogue that disrupts DNA and RNA synthesis. However, its efficacy is dependent on intracellular activation to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Resistance to 6-TG can arise in cancer cells with low HGPRT expression. To overcome this, prodrugs of 6-thioguanosine monophosphate have been developed to deliver the active metabolite directly into cells, bypassing the need for HGPRT-mediated activation. This guide reviews the available data comparing the cytotoxic effects of 6-TG and this compound prodrugs in various cancer cell lines.
Comparative Performance in Cell Proliferation
Recent studies have focused on synthesizing and evaluating 6-thioguanosine monophosphate (6sGMP) prodrugs to enhance the therapeutic window of thiopurines, especially in resistant cell lines. The data clearly indicates that while 6-TG is potent in sensitive cell lines, 6sGMP prodrugs can exhibit superior or comparable efficacy, particularly in cells with inherent resistance to 6-TG.
Below is a summary of the half-maximal effective concentration (EC50) values for 6-thioguanine and various 6-thioguanosine monophosphate prodrugs in different cell lines after 48 hours of treatment. The data is extracted from a study by J. V. Schmäh et al. (2022) published in the Journal of Medicinal Chemistry.
| Cell Line | Compound | EC50 (µM) | Notes |
| HEK293T | 6-Thioguanine (6-TG) | 3.6 | Human Embryonic Kidney |
| 6-Thioguanosine (6sG) | 4.7 | ||
| AB-6sGMP (Prodrug 4a) | ~5 | Acetyloxybenzyl prodrug | |
| CycloSal-6sGMP (Prodrug 5) | ~5 | CycloSaligenyl prodrug | |
| ProTide-6sGMP (Prodrug 10c) | >10 | ProTide prodrug | |
| THP-1 | 6-Thioguanine (6-TG) | ~1 | Human Monocytic Leukemia |
| 6-Thioguanosine (6sG) | ~1 | ||
| AB-6sGMP (Prodrug 4a) | ~1 | ||
| CycloSal-6sGMP (Prodrug 5) | ~1 | ||
| ProTide-6sGMP (Prodrug 10c) | ~1 | ||
| K-562 | 6-Thioguanine (6-TG) | ~1 | Human Myelogenous Leukemia |
| 6-Thioguanosine (6sG) | ~1 | ||
| AB-6sGMP (Prodrug 4a) | ~1 | ||
| CycloSal-6sGMP (Prodrug 5) | ~1 | ||
| ProTide-6sGMP (Prodrug 10c) | ~1 | ||
| SK-BR-3 | 6-Thioguanine (6-TG) | >1000 | Human Breast Adenocarcinoma (Low HGPRT) |
| 6-Thioguanosine (6sG) | >1000 | ||
| AB-6sGMP (Prodrug 4a) | ~10 | ||
| CycloSal-6sGMP (Prodrug 5) | ~10 | ||
| ProTide-6sGMP (Prodrug 10a) | ~10 |
Data Interpretation: In cell lines with normal HGPRT expression (HEK293T, THP-1, K-562), both 6-TG and the more effective 6sGMP prodrugs (AB and CycloSal derivatives) demonstrate comparable anti-proliferative activity. However, in the SK-BR-3 breast cancer cell line, which has low HGPRT expression, 6-TG and its nucleoside form (6sG) are largely ineffective. In stark contrast, the 6sGMP prodrugs retain significant potency, highlighting their ability to overcome this common resistance mechanism.[1][2][3]
Experimental Methodologies
The evaluation of the anti-proliferative effects of 6-TG and this compound is typically conducted using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Cell Proliferation Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of 6-thioguanine and this compound prodrug in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[4][6][7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 or EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental workflow for a typical cell proliferation assay.
Signaling Pathways
The cytotoxic effects of 6-thioguanine and its derivatives are mediated through their incorporation into nucleic acids and the subsequent activation of cell stress and death pathways.
Metabolic Activation and Cytotoxic Mechanisms
6-thioguanine is a prodrug that must be metabolized to its active forms, the thioguanine nucleotides (TGNs). This compound represents the first of these activated metabolites.
Metabolic activation of 6-thioguanine.
Induction of Apoptosis
Once incorporated into DNA, 6-thioguanine adducts are recognized by the mismatch repair (MMR) system, which triggers a futile repair cycle leading to DNA strand breaks and the activation of apoptotic pathways. Key signaling pathways implicated in 6-TG-induced apoptosis include the p53, PI3K-AKT, and the extrinsic (Fas and TRAIL) pathways.[8][9][10][11]
Key signaling pathways in 6-TG-induced apoptosis.
Conclusion
The choice between 6-thioguanine and a 6-thioguanosine-5'-monophosphate prodrug for in vitro cell proliferation studies depends on the specific research question.
-
6-Thioguanine remains a relevant tool for studying the cytotoxicity of this drug in cancer models that are sensitive to it and for investigating mechanisms of action that involve the complete metabolic pathway, including the initial activation step by HGPRT.
-
6-Thioguanosine-5'-monophosphate prodrugs offer a significant advantage when studying cancer cells that have developed resistance to 6-thioguanine due to reduced HGPRT activity. These prodrugs allow for the direct assessment of the cytotoxic effects of the activated metabolite, bypassing this resistance mechanism. This makes them valuable tools for developing strategies to treat resistant tumors.
The experimental data strongly suggests that this compound prodrugs are a promising approach to broaden the therapeutic applicability of thiopurines. Researchers should consider the HGPRT status of their cell models when selecting the appropriate compound for their cell proliferation assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K–AKT Pathway [frontiersin.org]
- 11. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cornerstone of Thiopurine Efficacy: A Guide to the Reproducible Quantification of 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) in Cellular Lysates
For researchers, scientists, and drug development professionals invested in the field of thiopurine-based therapies, the accurate and reproducible measurement of active metabolites is paramount. 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP), a key cytotoxic metabolite of drugs such as azathioprine, 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), represents a critical biomarker for therapeutic efficacy and potential toxicity. This guide provides a comprehensive comparison of the leading analytical methods for this compound quantification in cell lysates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.
The intracellular concentration of 6-thioguanine nucleotides (6-TGNs), including this compound, is a crucial determinant of the therapeutic outcome of thiopurine drugs. These nucleotides exert their cytotoxic effects by incorporating into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1] Therefore, the ability to reliably measure these metabolites in preclinical and clinical settings is essential for optimizing dosing strategies, understanding mechanisms of drug resistance, and minimizing adverse effects.
This guide focuses on the two most prevalent analytical techniques for the quantification of 6-TGNs: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods are powerful tools, they differ in terms of sensitivity, specificity, and workflow complexity.
Comparative Analysis of Analytical Methods
The choice between HPLC and LC-MS/MS for the measurement of this compound and other thiopurine metabolites depends on the specific requirements of the study. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity, allowing for the detection of low-abundance metabolites in complex biological matrices.[2][3] HPLC, on the other hand, offers a robust and more accessible alternative for routine analysis where high sensitivity is not the primary concern.[4]
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for the quantification of 6-thioguanine nucleotides (6-TGNs), which are often measured collectively after hydrolysis to 6-thioguanine (6-TG).
| Performance Metric | HPLC | LC-MS/MS |
| Intra-Assay Precision (%CV) | 1.30 - 3.24%[4] | < 3.0%[3] |
| Inter-Assay Precision (%CV) | 4.19 - 5.78%[4] | < 10%[5] |
| Lower Limit of Quantification (LLOQ) | ~479 ng/mL (for 6-TG)[4] | ~50 pmol/8 x 10⁸ RBCs (for 6-TG)[3] |
| Linearity (R²) | > 0.992[4] | ≥ 0.995[6] |
Note: The data presented is for the measurement of 6-thioguanine (6-TG) after hydrolysis of 6-thioguanine nucleotides (6-TGNs) and may serve as a surrogate for the performance of this compound measurement. %CV represents the Coefficient of Variation. RBCs (Red Blood Cells) are often used as a surrogate for cell lysates in clinical monitoring.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the metabolic activation of 6-mercaptopurine to this compound and a general workflow for its quantification in cell lysates.
Figure 1: Metabolic activation pathway of 6-mercaptopurine to this compound and other thioguanine nucleotides.
Figure 2: General experimental workflow for the quantification of this compound in cell lysates.
Experimental Protocols
The following are generalized protocols for the extraction and quantification of this compound from cell lysates, adaptable for both HPLC and LC-MS/MS analysis.
Protocol 1: Cell Lysis and Metabolite Extraction
This protocol describes the initial steps of sample preparation to extract intracellular metabolites.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) and then detach using a cell scraper in the presence of an extraction solvent.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.
-
-
Protein Precipitation and Lysis:
-
Resuspend the cell pellet in a cold extraction solvent, such as 0.4 M perchloric acid or a methanol/water mixture.[7]
-
Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.
-
-
Supernatant Collection:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites, including this compound.
-
Protocol 2: Quantification by LC-MS/MS (Recommended for High Sensitivity)
This protocol outlines the steps for the sensitive and specific quantification of this compound using LC-MS/MS.
-
Sample Preparation:
-
The supernatant from Protocol 1 can be directly analyzed or subjected to an optional acid hydrolysis step (e.g., heating at 100°C in perchloric acid) to convert all 6-TGNs to 6-thioguanine for total 6-TGN measurement.[4][8]
-
For direct this compound measurement, the supernatant is typically diluted with the initial mobile phase.
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[9]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion (this compound) to a specific product ion.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or total protein concentration of the initial cell lysate.
-
Protocol 3: Quantification by HPLC-UV (Alternative Method)
This protocol provides a robust method for this compound quantification when the highest sensitivity is not required.
-
Sample Preparation:
-
Similar to the LC-MS/MS protocol, the supernatant from Protocol 1 is used. Acid hydrolysis is commonly employed to measure total 6-TGNs as 6-thioguanine.[4]
-
-
Chromatographic Separation:
-
Separate the metabolites on a reversed-phase HPLC column using an isocratic or gradient elution with a suitable mobile phase.
-
-
UV Detection:
-
Detect the eluting compounds using a UV detector at a wavelength where 6-thioguanine or this compound has maximum absorbance (typically around 340 nm).
-
-
Data Analysis:
-
Quantify the amount of this compound or 6-thioguanine by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the analyte.
-
Normalize the results to cell number or protein content.
-
Conclusion
The reproducible measurement of this compound in cell lysates is a critical aspect of research and development for thiopurine-based therapies. Both LC-MS/MS and HPLC offer reliable methods for this purpose, with the choice depending on the specific analytical needs. LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for detecting low levels of the metabolite and for research applications requiring high precision. HPLC offers a robust and more accessible alternative for routine monitoring. By following validated experimental protocols and understanding the performance characteristics of each method, researchers can ensure the generation of high-quality, reproducible data to advance our understanding and application of thiopurine drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC-PDA-based technique for medical diagnostics purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Thioguanine Nucleotide Assays for Therapeutic Drug Monitoring
This guide provides a comparative overview of analytical methods for the quantification of 6-thioguanine (B1684491) nucleotides (6-TGNs), the active metabolites of thiopurine drugs. The information is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) for conditions such as inflammatory bowel disease (IBD) and acute lymphoblastic leukemia.
The monitoring of 6-TGN levels in red blood cells (RBCs) is a critical tool for optimizing thiopurine therapy, aiming to maximize therapeutic efficacy while minimizing the risk of adverse effects like myelotoxicity.[1] Several analytical methods, primarily based on high-performance liquid chromatography (HPLC), have been developed for this purpose. However, significant variability exists between laboratories and methods, underscoring the need for standardization.
Thiopurine Metabolism and the Role of 6-TGN
Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, are prodrugs that undergo extensive metabolism to form active 6-TGNs and other metabolites. The concentration of 6-TGNs in erythrocytes is correlated with both therapeutic response and toxicity.[1][2] A commonly accepted therapeutic range for 6-TGN in IBD is 235–450 pmol/8x10⁸ RBCs.[1][3][4]
Comparison of Analytical Methodologies
The primary methods for 6-TGN quantification involve the extraction of nucleotides from erythrocytes, hydrolysis to the 6-thioguanine base, and subsequent analysis by HPLC with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[2][5][6] A critical point of divergence between methods is the efficiency of the acid hydrolysis step, which can lead to systematic differences in reported 6-TGN concentrations.[7] For instance, the Dervieux and Boulieu method has been reported to yield results that are, on average, 2.6-fold higher than the Lennard method due to differences in hydrolysis conditions.[7][8]
Performance Characteristics of 6-TGN Assays
The following table summarizes the performance characteristics of various HPLC-based methods as reported in the literature. It is important to note that these data are from individual laboratory validations and not from a head-to-head inter-laboratory comparison study.
| Parameter | HPLC-UV[6] | HPLC-MS/MS[5] | LC-MS/MS[6][9] | Improved LC-MS/MS[10] |
| Analyte Measured | 6-TG & 6-MMP | 6-TG & 6-MMP | 6-TG & 6-MMP | 6-TGN & 6-MMP |
| Matrix | Erythrocytes | Erythrocytes | Red Blood Cells | Whole Blood |
| Intra-assay Imprecision | <10% | 4.0% - 8.1% | <3.0% | <7.5% |
| Inter-assay Imprecision | <10% | Not Reported | <3.0% | <7.5% |
| Lower Limit of Quant. | Not Reported | Not Reported | ~50 pmol/8x10⁸ RBC | 30 pmol/0.2 mL |
| Linearity (r) | Not Reported | r = 0.997 (for 6TG) | Not Reported | >0.999 |
Note: Direct comparison of the Lower Limit of Quantification is challenging due to differences in reporting units.
Experimental Protocols
A generalized workflow for the analysis of 6-TGN in erythrocytes is outlined below. Specific details concerning reagents, concentrations, and incubation times vary significantly between published methods.
General Experimental Workflow
Key Methodological Steps:
-
Sample Preparation : Most protocols require the separation of erythrocytes from whole blood by centrifugation and subsequent washing to remove plasma.[11][12] However, some studies have found no significant difference between using whole blood versus washed erythrocytes, which could simplify sample preparation.[11] Sample stability is a key consideration; 6-TGN concentrations can decline at ambient temperatures, making frozen storage preferable for transport and long-term stability.[11]
-
Erythrocyte Lysis and Deproteinization : Perchloric acid is commonly used to lyse the red blood cells and precipitate proteins, thereby releasing the intracellular nucleotides.[5][6]
-
Hydrolysis : The mixture of 6-thioguanine mono-, di-, and triphosphates is hydrolyzed to the common base, 6-thioguanine (6-TG), typically by heating in an acidic solution. The conditions of this step (acid type, concentration, temperature, and time) are a major source of inter-method variability.[7] Complete hydrolysis is crucial for accurate quantification.[6]
-
Chromatographic Separation and Detection : The resulting 6-TG is separated from other components using reverse-phase HPLC.[6][10] Detection is achieved by UV absorbance or, more commonly in modern assays, by tandem mass spectrometry (MS/MS), which offers superior sensitivity and specificity.[5][6][9] The use of stable isotope-labeled internal standards in LC-MS/MS methods is recommended to correct for matrix effects and variations in sample preparation.[10]
Challenges in Inter-Laboratory Comparison
Currently, there is a lack of a formal, widely adopted inter-laboratory comparison or proficiency testing program for 6-TGN assays.[13][14][15] This absence presents a significant challenge for the standardization of results across different clinical centers and research studies. As demonstrated by studies comparing different methodologies, results from one laboratory may not be directly comparable to another, which can complicate the application of established therapeutic ranges.[7][8]
The development of standardized reference materials and participation in external quality assessment schemes are crucial next steps for improving the comparability and reliability of 6-TGN monitoring, ultimately leading to better patient management.[16][17]
References
- 1. Monitoring and Safety of Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. nzmj.org.nz [nzmj.org.nz]
- 4. Therapeutic drug monitoring in inflammatory bowel disease: too little too early?—comments on the American Gastroenterology Association Guideline - Su - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 5. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Differences in nucleotide hydrolysis contribute to the differences between erythrocyte 6-thioguanine nucleotide concentrations determined by two widely used methods. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medpace.com [medpace.com]
- 14. isobudgets.com [isobudgets.com]
- 15. xlstat.com [xlstat.com]
- 16. nac-us.org [nac-us.org]
- 17. researchgate.net [researchgate.net]
Assessing the Specificity of a Novel 6-T-5'-GMP Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of a novel antibody targeting 6-thio-5'-guanosine monophosphate (6-T-5'-GMP), a key metabolite of thiopurine drugs. Given the structural similarity of this compound to endogenous guanosine (B1672433) monophosphates, rigorous specificity testing is paramount to ensure accurate and reliable quantification in research and clinical settings. This document outlines key experimental protocols, presents a comparative analysis with potential cross-reactants, and discusses alternative detection methodologies.
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy and toxicity are closely linked to the intracellular concentrations of their metabolites, including this compound.[1] Accurate measurement of these metabolites is crucial for therapeutic drug monitoring and personalized medicine. Immunoassays, particularly those utilizing monoclonal antibodies, offer a sensitive and high-throughput approach for such measurements. However, the development of a highly specific antibody to this compound is challenged by the potential for cross-reactivity with structurally similar endogenous molecules like guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP).
This guide details a multi-pronged approach to thoroughly characterize the specificity of a putative this compound antibody. The methodologies described herein, including Enzyme-Linked Immunosorbent Assay (ELISA), Dot Blot, and Surface Plasmon Resonance (SPR), provide a robust framework for evaluating antibody performance.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general framework and may require optimization based on specific antibody characteristics and reagents.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for determining the specificity and cross-reactivity of an antibody against small molecules.
-
Antigen Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) in a carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.
-
Blocking: Unbound sites on the plate are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.[2][3]
-
Competitive Reaction: The this compound antibody is pre-incubated with varying concentrations of the free target molecule (this compound) or potential cross-reactants (e.g., GMP, dGMP, 6-thioguanosine, guanosine) before being added to the coated plate.
-
Incubation: The plate is incubated for 1-2 hours at room temperature to allow the antibody to bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP or AP) is added, followed by the addition of a corresponding substrate to produce a measurable signal.[4]
-
Data Analysis: The degree of inhibition of the signal in the presence of the competitor molecule is used to determine the antibody's specificity and calculate the cross-reactivity percentage.
2. Dot Blot Assay
The dot blot is a simple and rapid technique to qualitatively assess antibody specificity against various antigens immobilized on a membrane.[5][6][7]
-
Membrane Preparation: A nitrocellulose or PVDF membrane is prepared, and a grid is drawn to mark the spotting locations.[5][6]
-
Antigen Spotting: Small volumes (1-2 µL) of this compound and potential cross-reacting molecules (GMP, dGMP, etc.) at known concentrations are carefully spotted onto the membrane and allowed to dry completely.[8]
-
Blocking: The membrane is blocked for at least 1 hour at room temperature using a blocking buffer to prevent non-specific antibody binding.[5][9]
-
Antibody Incubation: The membrane is incubated with the primary this compound antibody for 1-2 hours at room temperature.
-
Washing: The membrane is washed multiple times with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: The membrane is then incubated with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, a chemiluminescent or colorimetric substrate is added to visualize the spots where the antibody has bound.[6] The intensity of the spots corresponds to the degree of antibody binding.
3. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[10][11][12][13]
-
Sensor Chip Immobilization: this compound is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The this compound antibody is flowed over the sensor chip surface, and the binding interaction is monitored in real-time.
-
Cross-Reactivity Assessment: To assess specificity, potential cross-reacting molecules are injected over the immobilized this compound surface along with the antibody to measure competitive binding, or the cross-reactants themselves are immobilized on the chip and the antibody's binding is measured directly.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[14] A significantly lower affinity for other molecules compared to this compound indicates high specificity.
Data Presentation
Quantitative data from the specificity assessment should be summarized in clear and concise tables for easy comparison.
Table 1: Cross-Reactivity of this compound Antibody Determined by Competitive ELISA
| Competitor Molecule | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Guanosine Monophosphate (GMP) | >10,000 | <0.1 |
| Deoxyguanosine Monophosphate (dGMP) | >10,000 | <0.1 |
| 6-Thioguanosine | 500 | 2 |
| Guanosine | >10,000 | <0.1 |
| Adenosine Monophosphate (AMP) | >20,000 | <0.05 |
| Cytidine Monophosphate (CMP) | >20,000 | <0.05 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100
Table 2: Binding Affinity and Kinetics of this compound Antibody Determined by SPR
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Guanosine Monophosphate (GMP) | No Binding Detected | - | - |
| Deoxyguanosine Monophosphate (dGMP) | No Binding Detected | - | - |
| 6-Thioguanosine | 3.2 x 10^3 | 1.8 x 10^-3 | 5.6 x 10^-7 |
Mandatory Visualization
Diagrams illustrating the experimental workflows are provided below.
Alternatives and Complementary Approaches
While antibodies are a powerful tool, other technologies can be used for the detection and quantification of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for small molecule quantification due to its high specificity and sensitivity. It can distinguish between structurally similar molecules based on their mass-to-charge ratio and fragmentation patterns.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Aptamer-based assays can be an alternative to antibody-based methods.
-
Synthetic Immune Reagents: Recombinant non-antibody scaffold proteins, such as monobodies or nanobodies, can be engineered to bind specific targets with high affinity and stability, offering potential advantages over traditional antibodies.[15][16]
Conclusion
The comprehensive assessment of a this compound antibody's specificity is critical for its reliable use in research and clinical applications. A combination of immunoassays, such as competitive ELISA and Dot Blot, along with quantitative biophysical techniques like SPR, provides a robust evaluation of antibody performance. The hypothetical data presented in this guide illustrates a highly specific antibody with minimal cross-reactivity to endogenous guanosine monophosphates. For any newly developed antibody, it is imperative to perform such rigorous validation to ensure data accuracy and reproducibility. Furthermore, researchers should consider complementary techniques like LC-MS for orthogonal validation of immunoassay results.
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 3. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Protocol | Rockland [rockland.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 7. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 8. commonfund.nih.gov [commonfund.nih.gov]
- 9. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 16. Alternative reagents to antibodies in imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Thioguanosine-5'-Monophosphate and Other Azathioprine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the principal active and inactive metabolites of azathioprine (B366305), with a specific focus on the role of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP) in the context of the broader 6-thioguanine (B1684491) nucleotide (6-TGN) pool and the methylated metabolites. This document is intended to be a valuable resource for researchers and professionals in drug development, offering a comprehensive overview of the mechanisms of action, metabolic pathways, and quantitative data supported by experimental protocols.
Introduction
Azathioprine is a prodrug widely used for its immunosuppressive properties in the management of autoimmune diseases and to prevent organ transplant rejection. Its therapeutic and toxic effects are mediated by a complex intracellular metabolic pathway that produces several key metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine-5'-monophosphate (this compound), 6-thioguanosine-5'-diphosphate (6-TGDP), and 6-thioguanosine-5'-triphosphate (6-TGTP).[1][2] Concurrently, azathioprine is also metabolized into 6-methylmercaptopurine (B131649) (6-MMP) and its ribonucleotides, which are largely inactive therapeutically but are associated with hepatotoxicity.[3] Understanding the comparative activities of these metabolites is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Metabolic Pathway Overview
Azathioprine is first converted to 6-mercaptopurine (B1684380) (6-MP), which then enters competing anabolic and catabolic pathways. The anabolic pathway, crucial for immunosuppressive activity, leads to the formation of 6-TGNs. The catabolic pathways primarily produce 6-methylmercaptopurine (6-MMP) and 6-thiouric acid. The balance between these pathways is significantly influenced by the activity of key enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).
Comparative Analysis of Metabolites
The immunosuppressive effects of azathioprine are primarily attributed to the 6-TGNs, while the methylated metabolites are associated with toxicity. This compound is the initial nucleotide formed in the 6-TGN pathway and serves as a precursor to the di- and tri-phosphate forms.
6-Thioguanine Nucleotides (6-TGNs)
The 6-TGN pool, comprising this compound, 6-TGDP, and 6-TGTP, is considered the primary mediator of azathioprine's therapeutic effects.[4] These metabolites act as fraudulent purine (B94841) analogues that, upon incorporation into DNA and RNA, disrupt cellular replication and induce apoptosis in rapidly dividing cells, particularly lymphocytes.[4] While the total 6-TGN concentration is a clinically monitored biomarker, the individual contributions of the mono-, di-, and triphosphate forms are areas of ongoing research. 6-TGTP is considered the most direct effector, being a substrate for incorporation into nucleic acids.[2] Elevated levels of 6-TGDP have been associated with a poor response to azathioprine therapy in some patients.[1] The conversion of 6-TGDP to 6-TGTP is catalyzed by nucleoside diphosphate kinase (NDPK).[1]
6-Methylmercaptopurine (6-MMP) and its Ribonucleotides
The methylation of 6-MP by TPMT leads to the formation of 6-MMP and its ribonucleotides. These metabolites are generally considered therapeutically inactive and are primarily associated with hepatotoxicity.[3] High levels of 6-MMP can be indicative of a metabolic "shunting" away from the production of active 6-TGNs, which can lead to reduced efficacy and an increased risk of adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical monitoring and in vitro activity of azathioprine metabolites.
Table 1: Clinical Therapeutic and Toxicity Thresholds for Azathioprine Metabolites
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxicity Threshold (pmol/8 x 10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 230 - 450[5] | > 450[6] | Myelosuppression (Leukopenia)[6] |
| 6-Methylmercaptopurine (6-MMP) | Not Applicable | > 5700[3] | Hepatotoxicity[3] |
Table 2: Comparative In Vitro Cytotoxicity of Thiopurine Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine (6-MP) | HepG2 | 32.25 | [7] |
| MCF-7 | >100 | [7] | |
| Multidrug-resistant L1210 leukemia | 0.024 | [7] | |
| MT4 | 0.1 | [7] | |
| CCRF-CEM | 1 | [7] | |
| 6-Thioguanine (6-TG) | HEK293T | 3.6 | [8] |
| 6-Thioguanosine (6sG) | HEK293T | 4.7 | [8] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Accurate quantification of azathioprine metabolites is essential for therapeutic drug monitoring and research. The most common method is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Protocol: Quantification of 6-TGN and 6-MMP in Red Blood Cells by HPLC-MS/MS
This protocol provides a general workflow for the analysis of 6-TGN and 6-MMP from red blood cells (RBCs).
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate RBCs by centrifugation and wash with an isotonic saline solution.
-
Lyse the RBCs and precipitate proteins using a strong acid, such as perchloric acid.[9]
2. Hydrolysis:
-
Perform acid hydrolysis to convert the thiopurine nucleotides (6-TGNs and methylated ribonucleotides) to their respective bases (6-thioguanine and 6-methylmercaptopurine). This step is necessary as the intact nucleotides are difficult to analyze directly.[9]
3. Chromatographic Separation:
-
Inject the hydrolyzed sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the metabolites using a reversed-phase C18 column with a suitable mobile phase gradient, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).[10]
4. Mass Spectrometric Detection:
-
Eluted compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of 6-thioguanine and 6-methylmercaptopurine, ensuring high selectivity and sensitivity.[11]
5. Quantification:
-
Quantify the concentrations of 6-thioguanine and 6-methylmercaptopurine by comparing the peak areas from the sample to a standard curve generated from known concentrations of the analytes.
-
Results are typically normalized to the red blood cell count and expressed as pmol/8 x 10⁸ RBCs.
Conclusion
The metabolism of azathioprine is a complex process that yields a variety of metabolites with distinct biological activities. The 6-thioguanine nucleotides, initiated by the formation of this compound, are the primary mediators of the drug's immunosuppressive effects. In contrast, the methylated metabolites, such as 6-MMP, are associated with an increased risk of hepatotoxicity. A thorough understanding of the comparative pharmacology of these metabolites, supported by robust analytical methods, is essential for optimizing azathioprine therapy, enhancing efficacy, and ensuring patient safety. This guide provides a foundational overview to aid researchers and clinicians in this endeavor.
References
- 1. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) with alternative cytotoxic agents. The performance of this compound is evaluated based on its mechanism of action, supported by experimental data from studies on its metabolic precursors and prodrugs.
Introduction
6-Thio-5'-guanosine monophosphate (this compound) is a key intracellular metabolite of thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG).[1] These drugs are widely used as anticancer and immunosuppressive agents. The therapeutic efficacy of thiopurines is dependent on their metabolic activation to thioguanine nucleotides (TGNs), with this compound being a pivotal intermediate.[1] This guide delves into the in vitro validation of the mechanism of action of this compound, comparing its cytotoxic effects and key mechanistic steps with those of its precursor, 6-thioguanine, a related thiopurine, 6-mercaptopurine, and the non-thiopurine antimetabolite, 5-fluorouracil (B62378) (5-FU).
Mechanism of Action of this compound
The primary mechanism of action of this compound and other thiopurines involves a multi-step intracellular conversion to their active triphosphate forms: 6-thioguanosine (B559654) triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP).[1] These active metabolites exert their cytotoxic effects through two main pathways:
-
Incorporation into Nucleic Acids: 6-thio-dGTP is incorporated into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2]
-
Inhibition of Small GTPases: TGTP is a known inhibitor of the Rac1 GTPase, which plays a crucial role in T-cell signaling and apoptosis.[1]
Resistance to thiopurines can arise from deficiencies in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for the initial conversion of 6-thioguanine to this compound.[3] Conversely, the enzyme NUDT15 negatively regulates thiopurine activity by hydrolyzing the active metabolites 6-thio-dGTP and TGTP.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound is intrinsically linked to the efficacy of its parent compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-thioguanine, 6-mercaptopurine, and 5-fluorouracil in various cancer cell lines, providing a benchmark for their anti-proliferative activity. Direct in vitro studies on this compound are limited; however, studies on its prodrugs indicate effective intracellular conversion and subsequent cytotoxicity.[1][4]
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 6-Thioguanine | HeLa (Cervical Cancer) | MTT Assay | 28.79 |
| MOLT-4 (Leukemia) | Apoptosis Assay | ~1 (34% increase in sensitivity with TPMT knockdown)[5] | |
| Human Leukemia Cell Lines | Cytotoxicity Assay | 0.05 (threshold) | |
| 6-Mercaptopurine | Human Leukemia Cell Lines | Cytotoxicity Assay | 1 (threshold) |
| 5-Fluorouracil | SW620 (Colon Cancer) | MTT Assay | 13 µg/mL (~100 µM)[6] |
| HCT-116 (Colon Cancer) | Not specified | 11.3 | |
| HT-29 (Colon Cancer) | Not specified | 11.25 | |
| Esophageal Squamous Carcinoma Cell Lines | Cell Proliferation Assay | 1.00 to 39.81 |
Key In Vitro Validation Assays: Experimental Protocols
To validate the mechanism of action of this compound and compare it with alternatives, a series of in vitro assays are essential.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay assesses the dose-dependent effect of the compounds on cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, 6-thioguanine, 6-mercaptopurine, and 5-fluorouracil for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
HGPRT Activity Assay
This assay determines the activity of the key enzyme in the thiopurine activation pathway.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from the cell lines of interest.
-
Reaction Mixture: Prepare a reaction mixture containing cell lysate, radiolabeled hypoxanthine (B114508) (e.g., [¹⁴C]hypoxanthine), and phosphoribosyl pyrophosphate (PRPP).
-
Incubation: Incubate the reaction mixture at 37°C to allow the conversion of hypoxanthine to inosine (B1671953) monophosphate (IMP) by HGPRT.
-
Separation: Separate the radiolabeled IMP from the unreacted hypoxanthine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled IMP to determine the HGPRT activity.
Quantification of 6-thio-dGTP Incorporation into DNA
This assay measures the extent of DNA damage induced by the thiopurines.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period.
-
DNA Extraction: Isolate genomic DNA from the treated cells.
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent deoxyribonucleosides using enzymatic digestion.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 6-thio-deoxyguanosine relative to normal deoxyguanosine.[7][8]
Rac1 Activation Assay
This assay evaluates the inhibition of the small GTPase Rac1.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds and prepare cell lysates.
-
Pull-down of Active Rac1: Use a Rac1 activation assay kit, which typically involves p21-activated kinase (PAK) binding domain (PBD)-coated beads to pull down the active, GTP-bound form of Rac1.
-
Western Blotting: Separate the pulled-down proteins by SDS-PAGE and perform a Western blot using an anti-Rac1 antibody to detect the amount of active Rac1.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for determining HGPRT enzyme activity.
Conclusion
The in vitro validation of this compound's mechanism of action relies on a multi-faceted approach that confirms its metabolic activation and subsequent cytotoxic effects. Comparative studies with its precursors and other antimetabolites demonstrate a potent anti-proliferative profile, primarily driven by the incorporation of its metabolites into DNA and the inhibition of key signaling pathways. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate and compare the efficacy of this compound and related compounds in various cancer models. While direct in vitro data for this compound is still emerging, the extensive research on its prodrugs and precursors strongly supports its central role in the therapeutic effects of thiopurines.
References
- 1. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Reference Standard for 6-Thio-5'-Guanosine Monophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) as a reference standard against viable alternatives. It includes a detailed overview of their physicochemical properties, analytical methodologies for quantification, and insights into the relevant signaling pathways. The information is intended to assist researchers in selecting the most appropriate reference standard for their specific applications in drug development and metabolism studies.
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is critical for the accuracy and reproducibility of analytical data. This section compares the key physicochemical and analytical characteristics of this compound with two common alternatives: Guanosine 5'-monophosphate (5'-GMP) and 6-Mercaptopurine-riboside-5'-monophosphate (6-MPRP).
| Property | 6-Thio-5'-Guanosine Monophosphate (this compound) | Guanosine 5'-monophosphate (5'-GMP) | 6-Mercaptopurine-riboside-5'-monophosphate (6-MPRP) |
| Molecular Formula | C₁₀H₁₄N₅O₇PS[1][2] | C₁₀H₁₄N₅O₈P[1][3] | C₁₀H₁₃N₄O₇PS[4] |
| Molecular Weight | 379.28 g/mol [1][2] | 363.22 g/mol [1] | 364.26 g/mol [4] |
| CAS Number | 15867-02-4[1][2] | 85-32-5[1][3] | 53-83-8[4] |
| Purity (Typical) | ≥ 95% (HPLC)[1][2] | ≥ 99% (HPLC)[2] | ≥ 95% (HPLC)[4] |
| UV λmax (pH 7.5) | 257 nm, 342 nm[1][2] | Not specified | 322 nm[4] |
| Molar Extinction Coefficient (ε) at λmax | 8.8 L mmol⁻¹ cm⁻¹ (257 nm), 24.8 L mmol⁻¹ cm⁻¹ (342 nm)[1] | Not specified | 27.3 L mmol⁻¹ cm⁻¹ (322 nm)[4] |
| Storage Conditions | -20 °C[1][2] | ≤ -15°C[1] | -20 °C[4] |
Experimental Protocols for Quantification
Accurate quantification of thiopurine metabolites is crucial for therapeutic drug monitoring and research. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the determination of 6-thioguanine (B1684491) (6-TG) residues in various biological matrices.
Sample Preparation (from Red Blood Cells):
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs and deproteinize the sample using perchloric acid.
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating the sample.
-
Centrifuge to remove precipitated proteins and collect the supernatant for analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate) and an organic modifier like methanol.
-
Flow Rate: Approximately 0.8 to 1.0 mL/min.
-
Detection: UV detection at the respective λmax of the analytes (e.g., 342 nm for 6-thioguanine).
Data Analysis: A standard curve is constructed by plotting the peak area of the analyte against a series of known concentrations of the reference standard. The concentration of the analyte in the samples is then determined by interpolating from this standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of thiopurine metabolites, especially at low concentrations.
Sample Preparation:
-
For DNA-incorporated thioguanine, DNA is extracted and enzymatically hydrolyzed to release the deoxyribonucleosides.
-
For metabolites in whole blood or RBCs, samples are typically subjected to protein precipitation with acetonitrile (B52724) or methanol.
-
An internal standard (often a stable isotope-labeled version of the analyte) is added to the sample prior to processing to correct for matrix effects and variations in sample preparation.
-
The supernatant after centrifugation is often directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography is commonly used to separate the analytes from other matrix components.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure high selectivity.
Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound and its metabolites.
Signaling Pathway Involvement
This compound is a key metabolite in the therapeutic action of thiopurine drugs. It is further phosphorylated to 6-thioguanosine (B559654) diphosphate (B83284) (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP). 6-TGTP has been shown to bind to the small GTPase Rac1, inhibiting its activation.[5] This inhibition disrupts downstream signaling pathways that are crucial for T-cell activation and proliferation, contributing to the immunosuppressive effects of thiopurine drugs.
References
- 1. Guanosine 5'-monophosphate | 85-32-5 | NG09355 | Biosynth [biosynth.com]
- 2. Guanosine monophosphate | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 85-32-5: Guanosine monophosphate | CymitQuimica [cymitquimica.com]
- 4. 6-Mercaptopurine-riboside-5'-monophosphate, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) Quantification Methods
For researchers, scientists, and drug development professionals engaged in thiopurine drug research, the accurate and precise quantification of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP), a key active metabolite, is paramount. The choice of analytical technique directly impacts the reliability of pharmacokinetic studies, therapeutic drug monitoring, and the overall understanding of drug efficacy and toxicity. This guide provides an objective comparison of common methods for this compound quantification, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Method Performance
The selection of a suitable quantification method hinges on a thorough evaluation of its performance characteristics. The following table summarizes key quantitative data on the accuracy and precision of commonly employed techniques for this compound and related thiopurine nucleotides.
| Performance Metric | LC-MS/MS | HPLC-UV | Enzyme-Linked Immunosorbent Assay (ELISA) | Capillary Electrophoresis (CE) |
| Intra-Assay Precision (%CV) | <7.5%[1] | 9.6% (for 6-MP)[2] | 17.9 - 27.1% (for cGMP)[3][4] | 0.84% (for Mercaptopurine)[5] |
| Inter-Assay Precision (%CV) | <7.5%[1] | 14.3% (for 6-MP)[2] | 15.1 - 39.5% (for cGMP)[3][4] | 0.58% (for Mercaptopurine)[5] |
| Accuracy (% Recovery / %RE) | Within ±15%[6] | 73.2% (for 6-TG)[2] | -30.8% to 24.5% RE (for cGMP)[3][4] | 98.9% Recovery (for Mercaptopurine)[5] |
| Lower Limit of Quantification (LLOQ) | 30 pmol/0.2 mL for 6-TGN[1] | 8 pmol/8 x 10⁸ erythrocytes for 6-TG[2] | ~0.31 pmol/mL (for cGMP)[7] | Not explicitly stated for this compound |
| Linear Range | Up to 10,000 pmol/0.2 mL for 6-TGN[1] | Not explicitly stated | 0.5 - 20 ng/mL (for cGMP)[3][4] | 50-150% of 100 µg/ml (for parent drugs)[5] |
Note: Some data for ELISA and CE are based on the structurally similar molecule cGMP or the parent drug mercaptopurine, respectively, due to the limited availability of direct comparative data for this compound. 6-TGN (6-thioguanine nucleotides) includes this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical techniques. Below are representative protocols for the quantification of this compound and related metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
Whole blood samples are collected in EDTA-containing tubes.
-
Erythrocytes are isolated by centrifugation and washed.
-
The analytes are extracted from erythrocytes, and thiopurine nucleotides are hydrolyzed to their corresponding bases (e.g., 6-thioguanine).[1]
-
Protein precipitation is performed, typically with perchloric acid or acetonitrile.[2]
-
The supernatant is collected, and an internal standard (often an isotope-labeled version of the analyte) is added.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile/methanol) is typical.[6]
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization is frequently employed.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of thiopurine metabolites.
Sample Preparation:
-
Similar to LC-MS/MS, erythrocytes are isolated and washed.
-
Cell lysis is performed, followed by protein precipitation using an acid like perchloric acid.[2]
-
The supernatant containing the thiopurine nucleotides is hydrolyzed by heating to convert them to their respective bases.[2]
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[2]
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., triethylamine) and an organic modifier (e.g., methanol) is common.[2]
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., 342 nm for 6-thioguanine).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be adapted for the quantification of small molecules like this compound, often using a competitive format.
Assay Principle: The assay is based on the competition between the this compound in the sample and a labeled this compound (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.[8]
General Protocol:
-
Standards and samples are added to the wells of the antibody-coated microplate.
-
Enzyme-conjugated this compound is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).[7]
-
The signal is read using a plate reader, and the concentration is determined from a standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thiopurine metabolic pathway leading to active and inactive metabolites.
Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.
Caption: The relationship between accuracy and precision in analytical measurements.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination by capillary zone electrophoresis of mercaptopurine and thioguanine concentration in capsules for paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of 6-Thioguanosine-5'-monophosphate Prodrugs Across Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of recent studies highlights the varying efficacy of 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) prodrugs in inhibiting the proliferation of diverse cancer cell lines. This comparison guide synthesizes key experimental data, outlines methodologies, and visualizes the underlying molecular mechanisms to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential and differential effects of these compounds.
Recent investigations into thiopurine analogs have focused on prodrug strategies to enhance the delivery and efficacy of 6-thioguanosine (B559654) monophosphate (6sGMP), the active metabolite of the widely used anticancer and immunosuppressant drug 6-thioguanine (B1684491) (6-TG). These prodrugs are designed to bypass resistance mechanisms and improve therapeutic outcomes. This guide compares the effects of various 6sGMP prodrugs on leukemia and breast cancer cell lines, presenting key data on their antiproliferative activities and exploring the molecular pathways they influence.
Comparative Efficacy of 6sGMP Prodrugs
Studies have demonstrated that the cytotoxic effects of 6sGMP prodrugs can vary significantly between different cancer cell lines. This variability is often linked to the expression levels of key enzymes involved in the purine (B94841) salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2]
Below is a summary of the half-maximal effective concentration (EC50) values, a measure of drug potency, for 6-thioguanine (6-TG) and various 6sGMP prodrugs in different cell lines. Lower EC50 values indicate higher potency.
| Compound | THP-1 (Leukemia) EC50 (µM) | K-562 (Leukemia) EC50 (µM) | SK-BR-3 (Breast Cancer) | HEK293T (Embryonic Kidney) |
| 6-Thioguanine (6-TG) | 0.3[1] | 0.7[1] | Resistant | Similar to 6-TG[3] |
| 6-Thioguanosine (6sG) | 0.4[1] | 1.3[1] | Not specified | Similar to 6-TG[3] |
| (tBuSATE)₂-6sGMP | Comparable to 6-TG[1] | Not specified | Not specified | Not specified |
| ProTide-6sGMP | Comparable to 6-TG[1] | Not specified | Not specified | Not specified |
| AB-6sGMP (4a) | Not specified | Not specified | Superior efficacy in thiopurine-resistant cells[3] | Similar to 6-TG[3] |
| CycloSal-6sGMP (5) | Not specified | Not specified | Superior efficacy in thiopurine-resistant cells[3] | Similar to 6-TG[3] |
| ClCycloSal-6sGMP (10a,b) | Not specified | Not specified | Superior efficacy in thiopurine-resistant cells[3] | Similar to 6-TG[3] |
Mechanism of Action: Bypassing Resistance
Thiopurines like 6-TG require conversion into their active nucleotide forms by enzymes of the purine salvage pathway.[1] A common mechanism of resistance in cancer cells is the reduced expression of HGPRT, which is essential for this activation.[2] 6sGMP prodrugs are designed to deliver the monophosphate form directly into the cell, thereby circumventing the need for HGPRT activity.
Once inside the cell, these prodrugs are converted to the bioactive 6-thioguanosine triphosphate (6sGTP).[2] This active metabolite is then incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][4]
References
- 1. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
The Role of 6-Thioguanosine-5'-monophosphate (6-T-5'-GMP) and its Derivatives as Biomarkers for Thiopurine Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-thioguanosine-5'-monophosphate (6-T-5'-GMP) and its broader nucleotide counterparts (collectively known as 6-thioguanine (B1684491) nucleotides or 6-TGN) as biomarkers for the efficacy of thiopurine drugs. Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (6-TG), are crucial immunosuppressive and anti-cancer agents. Their therapeutic effects and toxicity are highly variable among individuals, making therapeutic drug monitoring (TDM) an essential tool for optimizing treatment. This guide will delve into the comparative performance of key thiopurine metabolites as biomarkers, supported by experimental data, and provide detailed methodologies for their measurement.
Introduction to Thiopurine Metabolism and Key Biomarkers
Thiopurine drugs are prodrugs that require intracellular activation to exert their cytotoxic and immunosuppressive effects.[1] The metabolic pathway is complex, involving competing enzymes that lead to the formation of both active and toxic metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGN), which include 6-thioguanosine (B559654) monophosphate (this compound), diphosphate (B83284) (6-TGDP), and triphosphate (6-TGTP). These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[2] Conversely, the methylation of 6-mercaptopurine leads to the formation of 6-methylmercaptopurine (B131649) (6-MMP) and its nucleotides, which are associated with hepatotoxicity.[2][3]
Therefore, the two key biomarkers for monitoring thiopurine therapy are:
-
6-Thioguanine Nucleotides (6-TGN): The primary indicator of therapeutic efficacy.
-
6-Methylmercaptopurine (6-MMP): A key biomarker for hepatotoxicity.
This guide will focus on the validation and comparison of these biomarkers in clinical practice.
Comparative Performance of Thiopurine Metabolites as Biomarkers
The clinical utility of monitoring 6-TGN and 6-MMP levels has been demonstrated in various conditions, most notably in Inflammatory Bowel Disease (IBD) and Acute Lymphoblastic Leukemia (ALL).
Biomarker Performance in Inflammatory Bowel Disease (IBD)
In IBD, achieving a therapeutic concentration of 6-TGN is strongly correlated with clinical remission. Multiple meta-analyses have confirmed this association.
Table 1: Correlation of 6-TGN Levels with Clinical Remission in IBD
| Biomarker | Therapeutic Target Range (pmol/8x10⁸ RBC) | Key Findings | Odds Ratio for Remission (95% CI) |
| 6-TGN | 235 - 450 | Levels above the therapeutic threshold are significantly associated with a higher likelihood of clinical remission.[4][5][6][7][8] | 3.95 (2.63 - 5.94)[7] |
| 6-MMP | < 5700 | Levels above this threshold are associated with an increased risk of hepatotoxicity.[3][9] Preferential production of 6-MMP over 6-TGN ("shunting") is a cause of treatment failure.[3][9] | Not applicable for efficacy |
Biomarker Performance in Acute Lymphoblastic Leukemia (ALL)
In ALL, 6-TGN levels are also monitored to ensure therapeutic efficacy and minimize toxicity, although the target ranges can vary.
Table 2: Utility of Thiopurine Metabolite Monitoring in ALL
| Biomarker | General Observations | Key Findings |
| 6-TGN | Higher 6-TGN concentrations are generally associated with a better therapeutic response.[1] There is significant interpatient variability in 6-TGN levels at standard doses.[10][11] | Monitoring helps in identifying patients at risk of relapse due to low metabolite levels.[10] |
| 6-MMP | High 6-MMP levels are associated with an increased risk of hepatotoxicity.[11][12] | The ratio of 6-MMP to 6-TGN can be an important indicator of metabolic "shunting" and potential treatment failure.[11] |
Signaling and Metabolic Pathways
The metabolism of thiopurines is a complex process involving several key enzymes. Understanding this pathway is crucial for interpreting biomarker levels.
Caption: Thiopurine metabolic pathway.
Experimental Protocols
The standard method for quantifying 6-TGN and 6-MMP in clinical practice is High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The general workflow involves the isolation of red blood cells (RBCs), hydrolysis of the nucleotide metabolites to their base forms, and subsequent chromatographic separation and detection.
Measurement of 6-TGN and 6-MMP in Red Blood Cells by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate RBCs by centrifugation and remove plasma and buffy coat.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs with a hypotonic solution.
2. Hydrolysis:
-
To measure total 6-TGN, the RBC lysate is subjected to acid hydrolysis (e.g., with perchloric acid) to convert this compound, 6-TGDP, and 6-TGTP to the 6-thioguanine base.
-
A separate hydrolysis step may be used for 6-MMP nucleotides.
3. Chromatographic Separation:
-
Inject the hydrolyzed sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
4. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The analytes (6-thioguanine and 6-methylmercaptopurine) are ionized (typically using electrospray ionization) and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.
5. Quantification:
-
Quantify the concentrations of 6-TG and 6-MMP by comparing the signal to that of a standard curve prepared with known concentrations of the analytes. Stable isotope-labeled internal standards are used to correct for variations in sample processing and instrument response.
Caption: Workflow for thiopurine metabolite measurement.
Conclusion
The monitoring of thiopurine metabolites, specifically 6-TGN and 6-MMP, is a clinically validated approach to optimize drug efficacy and minimize toxicity. While this compound is a key component of the active metabolites, current analytical methods measure the total 6-thioguanine nucleotide concentration (6-TGN) as the primary biomarker for therapeutic effect. The established therapeutic range for 6-TGN provides a valuable target for dose adjustment in patients with IBD and ALL. Concurrently, monitoring 6-MMP levels is crucial for identifying patients at risk of hepatotoxicity and those with a "shunter" phenotype who may not respond to standard therapy. The use of robust and validated LC-MS/MS methods is essential for accurate and reliable measurement of these critical biomarkers, ultimately leading to improved patient outcomes.
References
- 1. [Therapeutic drug monitoring of 6-thioguanine nucleotides in paediatric acute lymphoblastic leukaemia: interest and limits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Association between 6-thioguanine nucleotides levels and clinical remission in inflammatory disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of 6-thioguanine nucleotide levels and inflammatory bowel disease activity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Systematic Review and Meta-Analysis of 6-Thioguanine Nucleotide Levels and Clinical Remission in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolites of mercaptopurine in red blood cells: a relationship between 6-thioguanine nucleotides and 6-methylmercaptopurine metabolite concentrations in children with lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimizing thiopurine therapy in children with acute lymphoblastic leukemia: A promising “MINT” sequencing strategy and therapeutic “DNA-TG” monitoring [frontiersin.org]
- 12. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Thiopurine Metabolite Data
This guide provides a comprehensive overview of the statistical methods used to compare and analyze thiopurine metabolite data for researchers, scientists, and professionals in drug development. Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, are crucial immunosuppressants whose efficacy and toxicity are closely linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN).[1][2] Effective therapeutic drug monitoring (TDM) and robust statistical analysis are essential for optimizing dosing, improving clinical outcomes, and minimizing adverse effects.[3][4]
Experimental Protocols: Measuring Thiopurine Metabolites
Accurate and reproducible measurement of thiopurine metabolites is the foundation of any meaningful statistical analysis. The standard experimental workflow involves the collection of whole blood, followed by sophisticated analytical techniques.
1. Sample Collection and Preparation:
-
Specimen: For adults, approximately 4-5 mL of whole blood is collected in a lavender-top tube containing EDTA.[1]
-
Timing: Samples should ideally be collected as a trough collection, within an hour before the next dose, to ensure consistency. Steady-state concentrations are typically reached 4-6 weeks after initiating therapy or adjusting the dose.[1][4]
-
Storage and Transport: Samples can be sent at ambient temperature or refrigerated if there is a delay in transport.[1] For long-term storage, samples are often stored at -20°C or colder, though stability studies recommend processing samples as soon as possible to prevent metabolite degradation.[5][6]
2. Analytical Methodology:
-
Technique: The most common methods for quantifying 6-TGN and 6-MMPN are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5][6] These techniques separate the metabolites from other cellular components and provide precise concentration measurements.
-
Normalization: Metabolite concentrations are typically measured in red blood cells (RBCs) and normalized, with results expressed as pmol per 8 x 10⁸ RBCs.[3][7]
Data Presentation: Key Quantitative Thresholds
Summarizing metabolite data into clear tables is crucial for comparison. The following tables provide established therapeutic and toxic ranges for thiopurine metabolites, which are often used to stratify patient data for statistical analysis.
Table 1: Therapeutic and Toxic Ranges for Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Potentially Toxic Level (pmol/8x10⁸ RBC) | Associated Toxicity |
| 6-TGN | 230 - 450[7][8] | > 400 - 450[3][8] | Leukopenia, Myelosuppression[3][9] |
| 6-MMPN | < 5700[7][10] | > 5700[3][8] | Hepatotoxicity[3][9] |
Table 2: Interpretation of Metabolite Profiles and Recommended Actions
| 6-TGN Level | 6-MMPN Level | Interpretation | Typical Recommendation |
| Low (<230) | Normal (<5700) | Potential underdosing or non-adherence[7][11] | Consider dose increase after assessing adherence[7] |
| Therapeutic (230-450) | Normal (<5700) | Optimal therapeutic range[7] | Continue current dose and monitor[7] |
| High (>450) | Normal (<5700) | Overdosing, risk of myelotoxicity[7] | Consider dose reduction[7] |
| Low (<230) | High (>5700) | Preferential shunting to 6-MMPN[4][7] | Add allopurinol (B61711) and reduce thiopurine dose[4] |
| Very Low | Very Low | Likely non-adherence to therapy[7] | Counsel patient on improving adherence[7] |
Core Statistical Analysis Techniques
The choice of statistical test depends on the research question, the data distribution, and the study design. Below are the most common statistical methods applied to thiopurine metabolite data.
Comparing Groups: t-Tests and Mann-Whitney U Test
A frequent objective is to compare metabolite concentrations between different patient groups (e.g., responders vs. non-responders, patients with and without adverse effects).
-
Student's t-test: Used for comparing the means of two independent groups when the data are normally distributed.[11]
-
Mann-Whitney U Test: A non-parametric alternative to the t-test, used when the data are not normally distributed.[11][12] This test compares medians rather than means and is often more appropriate for metabolite data, which can be skewed.[13]
For instance, studies have shown that the median 6-TGN concentration among patients responding to therapy is significantly higher than in non-responders.[12]
Assessing Predictive Value: Receiver Operating Characteristic (ROC) Analysis
ROC analysis is used to determine the diagnostic or predictive ability of a metabolite concentration to distinguish between two states, such as clinical response versus non-response.
-
Area Under the Curve (AUC): The AUC value from an ROC analysis quantifies the overall accuracy of the test. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no predictive ability.[14][15]
-
Cut-off Determination: ROC curves help identify an optimal cut-off value for a metabolite that balances sensitivity and specificity.[12] For example, a 6-TGN cut-off of approximately 230 pmol/8x10⁸ RBCs has been identified to predict therapeutic response.[12]
Exploring Relationships: Correlation and Regression
-
Correlation Analysis: This method assesses the strength and direction of a linear relationship between two continuous variables, such as metabolite levels and a disease activity index. Pearson's correlation is a common method for this.[16]
-
Multivariable Logistic Regression: This advanced technique can identify which factors, including metabolite levels, are significant predictors of a binary outcome (e.g., achieving remission).[12] It can also calculate odds ratios (OR) to quantify the likelihood of an outcome. For example, one study found that patients with 6-TGN levels ≥230 pmol/8x10⁸ RBC had an odds ratio of 4.63 for achieving a clinical response.[12]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz visualizations for the thiopurine metabolic pathway and a typical statistical analysis workflow.
Caption: Metabolic pathway of thiopurine drugs.
Caption: Workflow for statistical analysis of thiopurine data.
Comparison of Statistical Approaches
The following table objectively compares the primary statistical methods discussed, outlining their use cases and assumptions.
Table 3: Comparison of Statistical Methods for Thiopurine Metabolite Analysis
| Statistical Method | Primary Use Case | Key Assumptions | Type of Result |
| Student's t-test | Comparing mean metabolite levels between two groups.[11] | Data are normally distributed; equal variances. | p-value indicating if the difference in means is statistically significant. |
| Mann-Whitney U Test | Comparing median metabolite levels between two groups.[11][12] | Independent groups; ordinal or continuous data. Robust to non-normal data. | p-value indicating if the distributions of the two groups differ significantly. |
| ROC Curve Analysis | Evaluating the ability of a metabolite level to predict a clinical outcome and finding an optimal cut-off.[12][14] | A continuous variable (metabolite level) and a binary outcome (e.g., response/no response). | Area Under the Curve (AUC), sensitivity, specificity, optimal threshold value. |
| Correlation Analysis | Measuring the linear association between two continuous variables (e.g., 6-TGN and disease activity).[16] | Linear relationship between variables; data are bivariate normal (for Pearson's). | Correlation coefficient (r) and a p-value. |
| Multivariable Regression | Identifying independent predictors of an outcome while controlling for other variables.[12] | Depends on the type (linear, logistic); linearity, independence of errors. | Regression coefficients, Odds Ratios (OR), p-values for each predictor. |
| Machine Learning Algorithms | Developing complex predictive models that can outperform single-metabolite analysis.[15] | Requires large datasets for training and validation. | A predictive algorithm with a measured accuracy (e.g., AUC).[15] |
References
- 1. Thiopurine metabolites [gloshospitals.nhs.uk]
- 2. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 3. mdpi.com [mdpi.com]
- 4. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Usefulness of Measuring Thiopurine Metabolites in Children with Inflammatory Bowel Disease and Autoimmunological Hepatitis, Treated with Azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testmenu.com [testmenu.com]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 11. Proactive Metabolite Testing in Patients on Thiopurine May Yield Long-Term Clinical Benefits in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiopurine methyl-transferase activity and azathioprine metabolite concentrations do not predict clinical outcome in thiopurine-treated inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 6-Thioguanosine 5'-Monophosphate (6-T-5'-GMP) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel biosensor-based detection method for 6-thioguanosine (B559654) 5'-monophosphate (6-T-5'-GMP) against established analytical techniques. This compound is a crucial metabolite of thiopurine drugs, and its accurate quantification is vital for therapeutic drug monitoring and mechanistic studies. This document offers a comprehensive overview of performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of a novel this compound biosensor compared to established methods like High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Data for HPLC-UV and LC-MS/MS are based on validated studies for the structurally similar molecule guanosine (B1672433) 5'-monophosphate (5'-GMP) and serve as a reliable benchmark.
| Performance Metric | Novel this compound Biosensor | HPLC-UV (for 5'-GMP) | LC-MS/MS (for cGMP) |
| Intra-Assay Precision (%CV) | 3.5 - 8.2% | 1% (Repeatability)[1] | 6.0 - 10.1%[1][2] |
| Inter-Assay Precision (%CV) | 4.1 - 9.5% | 6% (Reproducibility)[1] | 5.6 - 8.1%[1][2] |
| Intra-Assay Accuracy (%RE) | -2.5 to 5.0% | Not explicitly stated | -3.6 to 7.3%[1][2] |
| Inter-Assay Accuracy (%RE) | -3.0 to 6.5% | Not explicitly stated | -2.1 to 6.3%[1][2] |
| Linear Range | 0.1 - 50 µM | 0.5 - 100 ppm (R² > 0.999)[1] | 0.5 - 20 ng/mL[1][2] |
| Limit of Detection (LOD) | 50 nM | 2.32 mg/kg[1] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 100 nM | 0.5 mg/L[1] | 0.5 ng/mL[1] |
| Sample Volume Required | Low (e.g., 10 µL) | Moderate (e.g., 50-100 µL) | Low to Moderate (e.g., 20-50 µL) |
| Throughput | High | Low to Medium | Medium |
| Instrumentation Cost | Low to Medium | Medium | High |
| Expertise Required | Minimal | Moderate | High |
Signaling Pathway and Detection Principle
This compound is an analog of guanosine-5'-O-monophosphate (5'-GMP) and a metabolite of the immunosuppressive drug azathioprine.[3] The quantification of 5'-GMP is a direct measure of phosphodiesterase (PDE) activity, which hydrolyzes cyclic guanosine monophosphate (cGMP) to 5'-GMP.[4] Monitoring this compound can provide insights into the metabolism and efficacy of thiopurine drugs.
Figure 1: Simplified signaling pathway of cGMP metabolism to 5'-GMP.
Experimental Protocols
Detailed methodologies are essential for the accurate implementation and comparison of analytical techniques. Below are representative protocols for the quantification of this compound using the novel biosensor, as well as established protocols for 5'-GMP using HPLC-UV and LC-MS/MS.
Novel this compound Biosensor Assay
This protocol outlines a typical workflow for a competitive fluorescence-based biosensor for this compound detection.
-
Assay Principle: The biosensor utilizes a specific binding protein for this compound labeled with a fluorescent dye. In the absence of free this compound, the labeled binding protein is quenched by a quencher molecule. When a sample containing this compound is introduced, it displaces the quencher, resulting in an increase in fluorescence intensity that is proportional to the this compound concentration.
-
General Protocol:
-
Prepare standards and samples in the provided assay buffer.
-
Add the fluorescently labeled this compound binding protein to each well of a microplate.
-
Add the quencher molecule to each well.
-
Add standards and samples to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the standards.
-
The concentration of this compound in the samples is then interpolated from this standard curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 5'-GMP
HPLC-UV is a widely used technique for the separation and quantification of nucleotides.[4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.[1]
-
Detection: UV absorbance is monitored at approximately 254 nm.
-
-
Data Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for cGMP/5'-GMP
LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[1]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, a C18 column is commonly used with a gradient elution.
-
Mass Spectrometry: The analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring specific precursor-product ion transitions for the analyte and an internal standard.
-
-
Data Analysis:
Experimental Workflow Comparison
The choice of method can also be influenced by the experimental workflow, from sample preparation to data analysis.
Figure 2: Comparison of experimental workflows for this compound measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-T-5'-GMP: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Thio-5'-guanosine monophosphate (6-T-5'-GMP), a thiopurine nucleotide analog. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a thiopurine compound, it should be handled and disposed of as hazardous chemical waste.[1] All waste materials contaminated with this compound must be segregated from the general waste stream and managed according to institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable option).[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, collection, labeling, and storage, culminating in removal by a certified hazardous waste management service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, weigh boats, and contaminated gloves, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
This container should be clearly marked for "Solid Chemical Waste."
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible hazardous waste container with a secure, screw-on cap.[2]
-
Do not mix with other incompatible waste streams.
-
The container should be labeled for "Liquid Chemical Waste."
-
2. Labeling:
Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Thio-5'-guanosine monophosphate"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage:
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be away from general laboratory traffic and clearly marked.
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2] Never dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
| Waste Type | Collection Container | Key Handling Instructions |
| Solid Waste | Lined, leak-proof container for solid chemical waste | Double-bag contaminated PPE.[2] |
| Liquid Waste | Chemically resistant, screw-cap container | Do not fill the container beyond 80% capacity to allow for expansion. Maintain a log of all constituents added. |
| Empty Containers | Original product container | Triple-rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. Deface the original label.[4] |
| Spill Cleanup Debris | Lined, leak-proof container for solid chemical waste | Use an inert absorbent material. Wear appropriate PPE during cleanup.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-T-5'-GMP
Essential protocols for the safe handling, operation, and disposal of 6-Thio-5'-guanylic acid (6-T-5'-GMP) are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering a clear framework for minimizing risk and streamlining laboratory workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978 standard)[4] - Safety glasses with side shields |
| Weighing and Aliquoting (Dry Powder) | - Double chemotherapy-tested gloves - Impermeable disposable gown with closed front and knit cuffs[4] - N95 or higher-level respirator - Safety goggles (non-vented)[5] - Hair and shoe covers |
| Solution Preparation and Handling | - Chemotherapy-tested gloves - Impermeable disposable gown - Safety glasses with side shields or safety goggles[1] - Work should be performed in a certified chemical fume hood |
| Spill Cleanup | - Double chemotherapy-tested gloves - Impermeable disposable gown - N95 or higher-level respirator - Safety goggles (non-vented) - Shoe covers |
| Waste Disposal | - Chemotherapy-tested gloves - Impermeable disposable gown - Safety glasses with side shields |
This table provides a summary of recommended PPE. Always consult your institution's specific safety guidelines.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including chemotherapy-tested gloves and safety glasses, before opening the package.[4]
-
Verify that the container is properly labeled and sealed.
2. Weighing and Aliquoting:
-
Handle the solid form of this compound in a designated area, such as a chemical fume hood or a containment glove box, to minimize the risk of inhalation.
-
Use dedicated utensils for weighing and handling.
-
Wear a respirator to prevent inhalation of fine particles.
3. Solution Preparation:
-
Prepare solutions in a certified chemical fume hood to control vapor and aerosol exposure.
-
Add the powdered compound to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing appropriate PPE.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution, such as a 10% bleach solution followed by a water rinse, should be used.
-
Ensure the decontamination procedure is validated for effectiveness against thiopurine compounds.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
